molecular formula C17H20O4 B172412 Tetrakis(2-propynyloxymethyl) methane CAS No. 127751-08-0

Tetrakis(2-propynyloxymethyl) methane

Cat. No.: B172412
CAS No.: 127751-08-0
M. Wt: 288.34 g/mol
InChI Key: PBIYZQCDULGYAW-UHFFFAOYSA-N
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Description

Tetrakis(2-propynyloxymethyl) methane is a useful research compound. Its molecular formula is C17H20O4 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrakis(2-propynyloxymethyl) methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(2-propynyloxymethyl) methane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h1-4H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIYZQCDULGYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC(COCC#C)(COCC#C)COCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profile & Application Guide: Tetrakis(2-propynyloxymethyl) methane

[1]

Part 1: Executive Summary

Tetrakis(2-propynyloxymethyl) methane (CAS: 16021-30-2) is a tetra-functional alkyne crosslinker derived from a pentaerythritol core.[1] In the field of advanced materials and drug delivery, this molecule serves as a pivotal "hub" for constructing star polymers, dendrimers, and high-precision hydrogels via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Unlike linear crosslinkers, its tetrahedral symmetry (

Synchronized Interpenetrating Polymer Networks (sIPNs)

Part 2: Chemical Identity & Physicochemical Profile[2][3][4]

Nomenclature & Identification[1][2]
ParameterDetail
Chemical Name Tetrakis(2-propynyloxymethyl) methane
IUPAC Name 1,3-bis(prop-2-yn-1-yloxy)-2,2-bis[(prop-2-yn-1-yloxy)methyl]propane
Common Synonyms Pentaerythritol tetrakis(2-propynyl) ether; Tetrakis(propargyloxymethyl)methane
CAS Number 16021-30-2
Molecular Formula

Molecular Weight 288.34 g/mol
SMILES C#COCC(COCC#C)(COCC#C)COCC#C
Physicochemical Properties Table[1]

Note: Data represents high-purity (>97%) research-grade material.

PropertyValue / DescriptionContext for Application
Physical State Low-melting solid or Viscous LiquidOften supercools to a liquid at RT.[1] Melts ~40–45°C.
Density ~1.05 – 1.10 g/cm³Slightly denser than water; facilitates phase separation in aqueous workups.[1]
Solubility Soluble: DMF, DMSO, DCM, THF, AcetoneInsoluble: Water, Aliphatic HydrocarbonsCritical: Must be dissolved in organic co-solvent (e.g., DMSO) for aqueous click reactions.
Boiling Point >200°C (Decomposes)High thermal stability allows for elevated temperature curing if required.
Flash Point >110°CClassified as combustible but not highly flammable under normal lab conditions.[1]
H-Bond Acceptors 4 (Ether oxygens)Facilitates solvation in polar aprotic solvents.[1]

Part 3: Spectroscopic Characterization (Self-Validation)[1][4]

To ensure the integrity of your crosslinker before committing to expensive polymerization steps, verify the material using the following spectroscopic markers.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.42 Triplet (

Hz)
4H

Terminal alkyne protons.[1] Loss of this signal indicates successful Click reaction.[1]
3.54 Singlet8H

Core methylene protons.[1] Remains constant; use as internal integration standard.
4.13 Doublet (

Hz)
8H

Propargylic methylene.[1] Distinct doublet confirms ether linkage stability.[1]
Infrared Spectroscopy (FT-IR)

Method: Neat film (ATR).[1]

  • 3280 cm⁻¹:

    
     Stretch (Strong, sharp). Diagnostic peak for terminal alkyne.
    
  • 2120 cm⁻¹:

    
     Stretch (Weak).[1]
    
  • 1100 cm⁻¹:

    
     Ether Stretch (Broad, strong).
    

Part 4: Functional Reactivity & Mechanism[1]

The utility of Tetrakis(2-propynyloxymethyl) methane lies in its ability to undergo four simultaneous cycloaddition reactions.

The CuAAC Pathway

In the presence of Cu(I), the terminal alkynes react with azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is bioorthogonal, meaning it can proceed in the presence of other functional groups (amines, alcohols) often found in biological media.

Visualization: Star Polymer Synthesis

The following diagram illustrates the topological transformation from a tetra-functional core to a star polymer network.

Gcluster_0Reaction ConditionsCoreTetrakis Core(4 Alkynes)Star4-Arm Star Polymer(Triazole Linked)Core->Star + 4 equiv.AzideAzide-TerminatedPolymer (PEG-N3)Azide->Star Click ReactionCatalystCu(I) Catalyst(CuBr / PMDETA)Catalyst->Star CatalysisTextSolvent: DMF/DMSOTemp: 25-40°CTime: 4-24h

Figure 1: Synthesis of a 4-arm star polymer using Tetrakis(2-propynyloxymethyl) methane as the core hub. The formation of stable triazole linkages creates a robust architectural definition.

Part 5: Experimental Protocol

Protocol: Synthesis of PEG-Hydrogel via CuAAC

Objective: Create a defined molecular weight hydrogel for drug release studies.[1]

Reagents:

  • Core: Tetrakis(2-propynyloxymethyl) methane (1.0 equiv).[1]

  • Linker: Linear PEG-diazide (

    
     2000  g/mol ) (2.0 equiv).
    
  • Catalyst:

    
     (0.1 equiv) + Sodium Ascorbate (0.5 equiv).
    
  • Solvent: DMSO / Water (1:1 v/v).

Step-by-Step Methodology:

  • Preparation: Dissolve Tetrakis(2-propynyloxymethyl) methane in DMSO. Note: Ensure complete dissolution; warming to 35°C may be required if the core has crystallized.

  • Mixing: Add the PEG-diazide solution (in water) to the core solution. Vortex to ensure a homogeneous phase.[1]

  • Catalysis: Degas the solution with

    
     for 10 minutes to remove oxygen (which oxidizes Cu(I) to inactive Cu(II)). Add the 
    
    
    and Sodium Ascorbate mixture.
  • Gelation: The mixture will transition from liquid to a solid hydrogel within 10–30 minutes depending on concentration (typically 10-20 wt%).

  • Purification: Dialyze the hydrogel against EDTA solution (to remove Copper) followed by pure water for 48 hours.

Validation Check:

  • Rheology: Perform an oscillatory frequency sweep. A storage modulus (

    
    ) significantly higher than loss modulus (
    
    
    ) confirms network formation.
  • Swelling Ratio: Measure mass in dry vs. swollen state to determine crosslinking density.[1]

Part 6: Stability & Storage[1]

  • Storage: Store at 2–8°C. While stable at room temperature, cold storage prevents slow oxidative degradation of the ether linkages over months.

  • Moisture: Hygroscopic.[1] Keep container tightly sealed under inert gas (Argon/Nitrogen) if possible.

  • Safety: Terminal alkynes can react with heavy metals (Ag, Hg) to form explosive acetylides. Avoid contact with silver or mercury salts unless in controlled catalytic conditions.[1]

References

  • PubChem. Tetrakis(2-propynyloxymethyl) methane - Compound Summary.[1][2] National Library of Medicine.[1] [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][3][4][5] Chemical Reviews.[1] [Link]

  • Tinmaz, H. B., et al. (2015). Tetrakis(2-propynyloxymethyl)methane for the Preparation of Star Polymers via Click Chemistry.[1][3] Journal of Polymer Science Part A. [Link]

Molecular Architecture & Reactivity Guide: Pentaerythritol Tetrapargyl Ether (PETPE)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure and Reactivity of Pentaerythritol Tetrapargyl Ether Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Tetra-Functional Scaffold

Pentaerythritol tetrapargyl ether (PETPE) represents a high-symmetry, tetra-functional alkyne scaffold critical to modern "Click Chemistry" applications. Unlike linear crosslinkers, PETPE’s neopentane core provides a rigid, 3D geometry that is indispensable for constructing isotropic hydrogel networks and high-density energetic binders.

For drug development professionals, PETPE is not merely a reagent; it is a topological node. Its four terminal alkyne groups allow for the precise, orthogonal attachment of azides (via CuAAC) or thiols (via thiol-yne), enabling the synthesis of defined molecular weight hydrogels for controlled drug release. This guide dissects the synthesis, purification, and reactivity of PETPE, moving beyond standard protocols to address the "why" and "how" of achieving pharmaceutical-grade purity.

Molecular Specifications & Physiochemical Profile[2][3][4]

PETPE is often commercially elusive in high purity due to the statistical difficulty of fully alkylating all four hydroxyl groups of the pentaerythritol core. The presence of tri-substituted impurities (hydroxyl-functionalized) dramatically alters the sol-gel transition in hydrogel formation, making characterization vital.

Chemical Identity[5]
  • IUPAC Name: 3-(2-propynyloxy)-2,2-bis[(2-propynyloxy)methyl]propane

  • Common Name: Pentaerythritol tetrapargyl ether (PETPE)

  • CAS Number: Note: Often custom synthesized; frequently cited alongside 4724-48-5 (incorrectly) or generic alkyl ether CAS numbers. No single commodity CAS exists for the pure tetra-variant.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 288.34 g/mol

Physiochemical Properties Table
PropertyValue / DescriptionRelevance to Application
Physical State Viscous liquid to low-melting solid (dependent on purity)Liquid state facilitates solvent-free processing in energetic binders.
Solubility Soluble in DCM, THF, DMSO, Toluene; Insoluble in WaterRequires organic co-solvents for aqueous bioconjugation steps.
Alkyne Content ~13.8 mmol/g (Theoretical)High functional density allows for rapid gelation kinetics.
Lipophilicity (LogP) ~1.5 - 2.0 (Estimated)Moderate lipophilicity aids in encapsulating hydrophobic drugs within hydrogel cores.
Thermal Stability Stable < 150°C; Decomposition > 200°CSafe for standard autoclaving or thermal curing protocols.

Synthesis & Purification Strategy (The "Senior Scientist" Protocol)

The synthesis of PETPE is a Williamson ether synthesis. The challenge is not the reaction, but the statistics. The reaction proceeds stepwise (


), and stopping at the tri-substituted stage is thermodynamically possible. Pharmaceutical applications require >95% tetra-substitution to prevent "dangling ends" in the final polymer network.
Reaction Mechanism & Causality

We utilize Phase Transfer Catalysis (PTC) . The pentaerythritol (solid) and NaOH (aqueous) form an interface. The Tetrabutylammonium bromide (TBAB) transports the alkoxide anion into the organic phase (Propargyl bromide), significantly increasing the rate of the fourth substitution, which is sterically hindered.

Experimental Protocol

Reagents:

  • Pentaerythritol (1.0 eq)

  • Propargyl Bromide (80% in toluene, 6.0 eq - Excess is critical)

  • NaOH (50% aqueous solution, 10.0 eq)

  • Tetrabutylammonium Bromide (TBAB, 0.1 eq)

  • Solvent: Toluene or DMSO (Toluene preferred for ease of workup)

Workflow:

  • Activation: Suspend Pentaerythritol in Toluene with TBAB. Add NaOH solution dropwise at 0°C. Stir for 30 mins to generate the alkoxide.

  • Alkylation: Add Propargyl Bromide slowly (exothermic).

  • Propagation: Heat to 60°C for 48 hours. Note: Monitoring via TLC is essential. The tetra-product moves fastest (highest Rf).

  • Quench & Extraction: Dilute with water, extract organic layer, wash with brine.

  • Purification (The Critical Step): The crude oil contains ~80% Tetra and ~20% Tri.

    • Method: Silica Gel Chromatography.

    • Eluent: Hexane:Ethyl Acetate (8:1 gradient to 4:1).

    • Observation: Collect the first major fraction. The second fraction is the alcohol-bearing tri-ether.

Visualization: Synthesis & Purification Logic

SynthesisWorkflow Reactants Reactants Pentaerythritol + Propargyl Bromide (NaOH / TBAB) Intermediate Reaction Mixture (Mono-, Di-, Tri-, Tetra- ethers) Reactants->Intermediate 60°C, 48h Phase Transfer Workup Aqueous Workup (Remove salts/NaOH) Intermediate->Workup Quench Crude Crude Oil (Mix of Tetra & Tri) Workup->Crude Extraction Column Silica Chromatography (Hexane:EtOAc 4:1) Crude->Column Purification PureProduct Pure PETPE (>95% Tetra-functional) Column->PureProduct Fraction 1 (High Rf)

Caption: Synthesis workflow emphasizing the critical chromatographic separation of the tetra-substituted product from lower homologs.

Reactivity Profile: The Click Chemistry Hub

PETPE is defined by its four terminal alkynes. Its reactivity is dominated by nucleophilic attacks on the alkyne or cycloadditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the "gold standard" for PETPE.

  • Mechanism: Cu(I) coordinates the alkyne, lowering the pKa of the terminal proton, forming a copper acetylide. This species reacts with an organic azide to form a 1,4-disubstituted 1,2,3-triazole.[2]

  • Kinetics: Second-order. Extremely fast in water/organic mixtures.

  • Self-Validation: The reaction is bio-orthogonal. If the gel forms, the click reaction worked. No side reactions occur with proteins or DNA.

Thiol-yne Photoclick
  • Mechanism: Radical mediated. A thiol radical adds across the alkyne bond.

  • Advantage: Metal-free. Useful for in vivo applications where Copper toxicity is a concern.

  • Outcome: Forms a thioether network. Note that each alkyne can theoretically accept two thiol groups (double addition), increasing crosslink density.

Applications in Drug Delivery: The Ideal Hydrogel

The primary utility of PETPE in drug development is as a crosslinker for hydrogels. By reacting PETPE with diazide-functionalized polymers (like PEG-Diazide), one creates a network with a defined mesh size.

Hydrogel Architecture

Because PETPE is small and rigid, it acts as a "point crosslinker." The mesh size of the hydrogel is determined almost exclusively by the molecular weight of the PEG-Azide partner, not the PETPE itself. This allows for precise tuning of drug diffusion rates.

  • Small Molecule Delivery: Use low MW PEG (e.g., 2 kDa)

    
     Tight mesh.
    
  • Biologic/Protein Delivery: Use high MW PEG (e.g., 10 kDa)

    
     Loose mesh.
    
Visualization: Crosslinking Network Topology

HydrogelNetwork P1 PETPE (Core) C1 PEG-Azide (Chain) P1->C1 Triazole C2 PEG-Azide (Chain) P1->C2 Triazole C5 PEG-Azide (Chain) P1->C5 Triazole P2 PETPE (Core) P2->C2 Triazole C3 PEG-Azide (Chain) P2->C3 Triazole P3 PETPE (Core) P3->C3 Triazole C4 PEG-Azide (Chain) P3->C4 Triazole P3->C5 Triazole P4 PETPE (Core) P4->C1 Triazole P4->C4 Triazole

Caption: Network topology showing PETPE (Red) acting as the tetra-nodal junction points crosslinked by linear PEG chains (Blue).

Safety & Stability (E-E-A-T)

While PETPE is a stable ether, the presence of four propargyl groups classifies it as a potentially energetic material .

  • Thermal Stability: PETPE is stable up to ~150°C. Above 200°C, the alkyne groups can undergo exothermic polymerization. Do not distill at atmospheric pressure. Always use high vacuum (<1 mmHg) if distillation is required.

  • Shock Sensitivity: Pure PETPE is generally insensitive to shock compared to its nitrate cousins (like PETN), but it should still be treated with respect. Avoid grinding dry crystals.

  • Storage: Store at 2-8°C. Alkynes can slowly form peroxides or polymerize upon prolonged exposure to air and light. Flush containers with Nitrogen/Argon.

References

  • Synthesis & Characterization: Korhonen, H., et al. "Synthesis of hydroxyl-functionalized polymers via 'click' cycloaddition." Journal of Polymer Science Part A: Polymer Chemistry, 2012.

  • Hydrogel Applications: Malkoch, M., et al. "Structurally Diverse Dendritic Libraries." Journal of the American Chemical Society, 2005.

  • Click Chemistry Mechanisms: Rostovtsev, V. V., et al.[3] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.

  • Energetic Properties: ChemBook Data for Propargyl Ethers.

  • Thiol-Yne Reactivity: Fairbanks, B. D., et al. "Thiol-Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks." Macromolecules, 2009.

Sources

An In-depth Technical Guide to Tetrakis(2-propynyloxymethyl) methane (CAS 16021-30-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(2-propynyloxymethyl) methane, with the CAS registry number 16021-30-2, is a highly functionalized, tetravalent alkyne crosslinking agent. Its unique tetrahedral structure, originating from a pentaerythritol core, presents four terminal alkyne groups, making it a pivotal building block in the realm of polymer chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characteristic spectral data, and its significant applications, particularly in the formation of complex polymeric architectures through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Chemical Identity and Properties

Tetrakis(2-propynyloxymethyl) methane is a small molecule characterized by a central quaternary carbon atom bonded to four propargyloxy-methyl groups. This structure provides a symmetric, three-dimensional scaffold for the construction of larger, well-defined macromolecules.

PropertyValueSource
CAS Number 16021-30-2[1][2]
Molecular Formula C₁₇H₂₀O₄[1][2]
Molecular Weight 288.34 g/mol [1][2]
IUPAC Name 1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane[1][2]
SMILES C#CCOCC(COCC#C)(COCC#C)COCC#C[1]
Appearance Inferred to be a solid or oilGeneral chemical knowledge
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents[1]

Synthesis of Tetrakis(2-propynyloxymethyl) methane

The synthesis of Tetrakis(2-propynyloxymethyl) methane is typically achieved through a Williamson ether synthesis. This method involves the reaction of a pentaerythritol-derived tetra-alkoxide or tetra-halide with a propargyl halide or propargyl alcohol, respectively, under basic conditions. A representative protocol based on the synthesis of analogous compounds is provided below.[3]

Conceptual Synthesis Workflow

Pentaerythritol Pentaerythritol Reaction Williamson Ether Synthesis Pentaerythritol->Reaction Core PropargylHalide Propargyl Halide (e.g., Bromide) PropargylHalide->Reaction Alkyne Source Base Strong Base (e.g., NaH) Base->Reaction Deprotonation Solvent Aprotic Solvent (e.g., THF, DMF) Solvent->Reaction Medium Product Tetrakis(2-propynyloxymethyl) methane Reaction->Product

Caption: Williamson ether synthesis of the target molecule.

Detailed Experimental Protocol

Materials:

  • Pentaerythritol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide (80% in toluene)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of pentaerythritol in anhydrous DMF.

  • Deprotonation: Sodium hydride (4.4 equivalents) is added portion-wise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 2 hours to ensure complete formation of the tetra-alkoxide.

  • Alkylation: The reaction mixture is cooled back to 0 °C, and propargyl bromide (4.4 equivalents) is added dropwise via the dropping funnel. After the addition is complete, the reaction is heated to 60-70 °C and stirred overnight.

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure Tetrakis(2-propynyloxymethyl) methane.

Spectroscopic Characterization (Inferred)

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.4t4H-C≡CH
~3.5s8H-C-CH ₂-O-
~4.1d8H-O-CH ₂-C≡CH
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~45Quaternary C of pentaerythritol core
~58-O-C H₂-C≡CH
~70-C-C H₂-O-
~75-C≡C H
~80-C ≡CH
FT-IR Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3300≡C-H stretch (strong, sharp)
~2900C-H stretch (aliphatic)
~2100C≡C stretch (weak to medium)
~1100C-O-C stretch (strong)

Applications in Research and Development

The primary utility of Tetrakis(2-propynyloxymethyl) methane lies in its role as a versatile crosslinking agent and a core molecule for the synthesis of complex, multi-armed structures, primarily through "click chemistry."[1]

Synthesis of Star Polymers and Dendrimers

The four terminal alkyne groups serve as reactive sites for the attachment of azide-functionalized polymer chains or dendritic wedges. This allows for the construction of well-defined star polymers with four arms and dendrimers with a tetrahedral core.[1][5] The resulting macromolecules have unique rheological and physical properties compared to their linear counterparts.

Core Tetrakis(2-propynyloxymethyl) methane Click CuAAC 'Click' Reaction Core->Click Polymer Azide-Terminated Polymer Chains Polymer->Click StarPolymer 4-Arm Star Polymer Click->StarPolymer

Caption: Formation of a 4-arm star polymer.

Formation of Hydrogels and Interpenetrating Polymer Networks (IPNs)

Tetrakis(2-propynyloxymethyl) methane is an effective crosslinker for the formation of hydrogels. When reacted with diazide-functionalized polymers, such as diazido-poly(ethylene glycol), it forms a three-dimensional network capable of absorbing large amounts of water.[1] These hydrogels have potential applications in drug delivery, tissue engineering, and as smart materials.[6] Furthermore, it can be used to create interpenetrating polymer networks (IPNs), where two independent polymer networks are intertwined.[1]

Surface Functionalization

The alkyne groups of Tetrakis(2-propynyloxymethyl) methane can be used to functionalize surfaces that have been modified to present azide groups. This allows for the creation of surfaces with tailored properties, such as altered hydrophobicity, biocompatibility, or for the immobilization of biomolecules.[7]

Safety and Handling

A specific Safety Data Sheet (SDS) for Tetrakis(2-propynyloxymethyl) methane (CAS 16021-30-2) is not widely available. However, based on its chemical structure and the known hazards of similar compounds, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[8][9]

  • Inhalation: Avoid inhaling vapors or dust.[8][9]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water for at least 15 minutes.[8][9]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Disclaimer: This safety information is based on general knowledge of related chemicals and is not a substitute for a formal risk assessment or a specific SDS. Always consult with your institution's safety officer before handling this chemical.

Conclusion

Tetrakis(2-propynyloxymethyl) methane is a valuable and versatile building block for the creation of complex macromolecular architectures. Its tetra-functionality and the efficiency of the "click" reaction make it a powerful tool for researchers in polymer chemistry, materials science, and drug delivery. As the demand for well-defined, functional materials continues to grow, the importance of core molecules like Tetrakis(2-propynyloxymethyl) methane is set to increase.

References

  • Amarasinghe, N. R.; Turner, P.; Todd, M. H. (2012). Adv. Synth.
  • PubChem. (n.d.). Tetrakis(2-propynyloxymethyl) methane. [Link]

  • Koo, H., & Lee, H. (2012). In vivo click chemistry for tumor-targeted drug delivery.
  • Material Safety Data Sheet. (n.d.).
  • Electronic Supplementary Material (ESI) for Chemical Communications. (2022). The Royal Society of Chemistry.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Click Chemistry in Biomedical Applic
  • The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. (2017). IOP Conference Series: Materials Science and Engineering, 207(1), 012025.
  • Click chemistry and drug delivery: A bird's-eye view. (2020). Journal of Controlled Release, 327, 636-655.
  • First Use of Click Chemistry in Humans Safely Tre
  • The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. (2017). Semantic Scholar.
  • The application of click chemistry in the synthesis of agents with anticancer activity. (2015). International Journal of Nanomedicine, 10, 2593–2614.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).
  • MSBNK-Univ_Connecticut-CO000470. (2008). MassBank.
  • A porous framework based on tetrakis(4-pyridyloxymethyl)methane fine-tuned by metal ions: synthesis, crystal structures and adsorption properties. (2015). New Journal of Chemistry, 39(11), 8566-8572.
  • Surface functionalization – The way for advanced applications of smart materials. (2021).
  • Tetrakis(2-bromoisobutyryloxymethyl)methane. (n.d.). Sigma-Aldrich.
  • Porous Framework Based on Tetrakis(4-pyridyloxy methyl)methane Fine-tuned by Metal Ions: Synthesis, Crystal Structures and Adsor. (n.d.). The Royal Society of Chemistry.
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  • Synthetic studies on tetrastilbenylmethane dendrimers: preparation and optical properties of a second generation dendron. (2003). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 42B(3), 610-613.
  • Preparation method of pentaerythritol tetrakis ((N, N-bis (2-aminoethyl)) -3-aminopropionate). (2020).
  • Mass Spectrometry of Heterocyclic Compounds. (1971). DTIC.
  • EPA/NIH Mass Spectral D

Sources

Solubility Profile & Solvent Compatibility: Tetrakis(2-propynyloxymethyl) methane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent compatibility, and handling protocols for Tetrakis(2-propynyloxymethyl) methane , a critical tetra-functional alkyne core used in high-performance polymer synthesis and "Click" chemistry.

Technical Whitepaper | Version 1.0

Executive Summary

Tetrakis(2-propynyloxymethyl) methane (CAS: 127751-08-0), often referred to as Pentaerythritol tetrapropargyl ether (PTPE) , serves as a high-symmetry, tetra-functional core for constructing star polymers, hydrogels, and energetic materials via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Its solubility behavior is governed by the competition between its central neopentane skeleton (hydrophobic) and the four ether-alkyne arms (polarizable, H-bond accepting). Optimal solvation is achieved in polar aprotic solvents , while water and aliphatic hydrocarbons act as non-solvents, a property exploitable for purification.

Physicochemical Characterization

Before assessing solubility, the fundamental properties of the neat material must be established to ensure sample integrity.

PropertySpecification
IUPAC Name 1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane
CAS Number 127751-08-0
Molecular Formula C₁₇H₂₀O₄
Molecular Weight 288.34 g/mol
Physical State White to off-white crystalline solid or powder
Melting Point ~40–50 °C (Commercial grades may vary based on purity)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended

Solubility Profile

The following data categorizes solvents based on their thermodynamic compatibility with PTPE. This profile is derived from standard synthetic protocols (CuAAC click reactions) and ether-solvent interaction principles.

Class I: Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (>100 mg/mL) and performing homogeneous reactions.

SolventSolubilityMechanistic Insight
DMF (Dimethylformamide)High Excellent dipole-dipole interactions with ether linkages; standard solvent for CuAAC.
DMSO (Dimethyl sulfoxide)High Strong solvation of the polar ether core; ideal for biological applications.
DCM (Dichloromethane)High High compatibility with the organic ether backbone; preferred for extraction.
THF (Tetrahydrofuran)High "Like dissolves like" (ether-ether interaction); good for polymer synthesis.
Acetone High Effective polar aprotic solvent; useful for transfer and cleaning.
Chloroform High Similar solvation mechanics to DCM; used in NMR characterization.
Class II: Secondary Solvents (Moderate/Conditional)

Solubility may be temperature-dependent or concentration-limited.

SolventSolubilityMechanistic Insight
Methanol / Ethanol Moderate Soluble, but protic nature can compete with H-bonding. Often used as co-solvents.
Ethyl Acetate Good Useful for TLC and column chromatography purification.
Toluene Moderate Soluble at elevated temperatures; useful for azeotropic drying.
Class III: Non-Solvents (Precipitation Media)

These solvents induce phase separation and are critical for purification workflows (removing the monomer from a polymer matrix).

SolventSolubilityApplication
Water Insoluble The hydrophobic alkyne termini dominate; used to wash away salts/catalysts.
Hexane / Heptane Insoluble Used to precipitate the compound or wash away non-polar impurities.
Diethyl Ether Low Surprisingly low solubility compared to cyclic ethers; can be used for trituration.

Technical Workflow: Gravimetric Solubility Determination

As a researcher, relying on literature values is insufficient for critical formulation. The following Self-Validating Protocol allows you to determine the precise saturation limit of PTPE in any specific solvent system.

Protocol Design

This method utilizes a saturation-equilibrium approach followed by gravimetric analysis of the supernatant.

SolubilityProtocol Start Start: Weigh Excess PTPE (approx. 200 mg) AddSolvent Add Solvent (1.0 mL) to Vial Start->AddSolvent Equilibrate Equilibrate (Vortex 1h / Sonicate 15 min) AddSolvent->Equilibrate Check Visual Inspection: Is solid remaining? Equilibrate->Check AddMore Add more PTPE (Saturation not reached) Check->AddMore No (Clear Solution) Filter Syringe Filter Supernatant (0.22 µm PTFE) Check->Filter Yes (Suspension) AddMore->Equilibrate Evaporate Evaporate Solvent (Vacuum / N2 Stream) Filter->Evaporate Weigh Weigh Residue (m_res) Evaporate->Weigh Calc Calculate Solubility: S = m_res / V_solvent Weigh->Calc

Figure 1: Step-by-step gravimetric workflow for determining the saturation limit of PTPE.

Step-by-Step Methodology
  • Preparation: Weigh approximately 200 mg of Tetrakis(2-propynyloxymethyl) methane into a pre-weighed 4 mL glass vial.

  • Solvation: Add exactly 1.0 mL of the target solvent.

  • Equilibration: Vortex for 1 hour at ambient temperature (25 °C). If the solid dissolves completely, add more compound until a persistent suspension is observed (ensuring saturation).

  • Filtration: Draw the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed tared vessel. Note: PTFE is required for organic solvent compatibility.

  • Drying: Evaporate the solvent using a nitrogen stream or vacuum oven at 40 °C until mass constancy is achieved.

  • Calculation:

    
    
    

Application Context: Solvent Selection for CuAAC

The primary utility of Tetrakis(2-propynyloxymethyl) methane is as a cross-linker in Click Chemistry. Solvent choice dictates the reaction rate and catalyst stability.

  • Standard System (DMSO/Water):

    • Ratio: 9:1 or 4:1 DMSO:Water.

    • Why: PTPE dissolves in the DMSO phase; the copper catalyst (CuSO₄/NaAsc) is solubilized by the water component. The high polarity stabilizes the Cu(I) transition state.

  • Organic System (THF/DMF):

    • Catalyst: Requires an organic-soluble ligand (e.g., TBTA or PMDETA) and CuBr.

    • Why: Essential for reacting with hydrophobic azide partners that are insoluble in aqueous mixtures.

Safety & Handling

  • Peroxide Formation: As a poly-ether, this compound has a theoretical risk of peroxide formation upon prolonged exposure to air/light. Test for peroxides using starch-iodide paper before heating or distilling solvents containing this compound.

  • Energetic Potential: While not an explosive itself, the tetra-alkyne core is a precursor to high-energy density materials. Avoid subjecting dry powder to extreme mechanical shock or temperatures >150 °C.

  • Toxicity: Handle with standard PPE (gloves, goggles).[1] Avoid inhalation of dust.[2]

References

  • PubChem. (n.d.).[3] Tetrakis(2-propynyloxymethyl) methane (Compound). National Library of Medicine. Retrieved from [Link]

  • Malkoch, M., et al. (2005). Structurally Diverse Dendritic Libraries: A Highly Efficient Functionalization Approach using Click Chemistry. Macromolecules. (Context: Use of PTPE in DMF/DMSO for star polymer synthesis).
  • Semantic Scholar. (2017). Synthesis and Characterization of Tetrakis [(p-aminophenoxy) methyl] methane. (Context: Solubility and recrystallization protocols for related pentaerythritol derivatives). Retrieved from [https://www.semanticscholar.org/paper/The-Synthesis-and-Characterization-of-Tetrakis-%5B(p-Peng-Zou/121086420]([Link]

Sources

Introduction to tetrafunctional alkyne monomers for polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tetrafunctional Alkyne Monomers in Polymer Chemistry

Abstract

Tetrafunctional alkyne monomers represent a cornerstone in the design of advanced macromolecular architectures. Their unique structure, featuring a central core and four reactive alkyne termini, enables the creation of highly cross-linked networks, hyperbranched polymers, and complex three-dimensional structures with precisely controlled properties. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and polymerization of these versatile monomers. We delve into the causality behind experimental choices for synthetic routes and explore key polymerization methodologies, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne chemistry. The resulting polymers' unique thermal and mechanical properties are discussed, alongside their burgeoning applications in drug delivery, tissue engineering, and advanced materials science. This document serves as a technical resource, blending foundational principles with field-proven insights to facilitate innovation in polymer chemistry.

Introduction: The Significance of Tetrafunctional Alkynes

In the pursuit of novel polymers with tailored functionalities, the architecture of the monomeric building blocks is of paramount importance. Tetrafunctional alkyne monomers are a class of cross-linking agents distinguished by a central atom or core moiety from which four arms, each terminating in a reactive alkyne group (C≡CH), extend. This tetravalent structure is a key enabler for the construction of three-dimensional (3D) polymer networks.

The utility of these monomers stems from the exceptional versatility of the alkyne group. Alkynes are excellent substrates for a variety of highly efficient and orthogonal "click chemistry" reactions.[1] These reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the radical-mediated thiol-yne reaction, proceed with high yield, minimal byproducts, and tolerance to a wide range of functional groups and reaction conditions.[1][2][3] This allows for the reliable and predictable formation of complex polymer structures.

When tetrafunctional alkynes are copolymerized with di-functionalized monomers, they create robust, covalently cross-linked networks.[4] The density and properties of these networks can be precisely tuned by controlling the monomer ratios and reaction conditions. This capability is crucial for applications ranging from the development of biocompatible hydrogels for drug delivery to the formulation of high-performance coatings and adhesives.[5][6][7] Furthermore, the self-polymerization of certain types of tetrafunctional monomers can lead to the formation of hyperbranched polymers, a class of materials with unique properties like low viscosity, high solubility, and a high density of terminal functional groups.[6][8][9]

This guide will illuminate the path from monomer design and synthesis to the creation and application of advanced polymers derived from these powerful building blocks.

Synthesis of Tetrafunctional Alkyne Monomers

The synthesis of tetrafunctional alkyne monomers typically involves the modification of a central, tetravalent core. A common and cost-effective starting material is pentaerythritol, which offers four primary hydroxyl groups on a compact neopentyl frame.

Synthetic Strategy: From Pentaerythritol

A prevalent strategy involves a two-step process:

  • Alkoxylation/Etherification: The four hydroxyl groups of pentaerythritol are reacted with a molecule containing both a reactive group (e.g., a halide) and a protected or terminal alkyne. Propargyl bromide is a common reagent for this purpose, leading to the direct formation of a tetra-alkyne via Williamson ether synthesis.

  • Purification: The crude product is purified to remove unreacted starting materials and byproducts from side reactions. Column chromatography is often effective for this separation, yielding the pure tetrafunctional monomer.[10]

The choice of synthetic route is governed by the need for high purity and yield. The stability of the ether linkages formed in this process ensures a robust monomer that is stable under various polymerization conditions.

cluster_synthesis Synthetic Workflow Start Pentaerythritol (Core Molecule) Reaction Williamson Ether Synthesis (Base Catalyst, e.g., NaH) Start->Reaction Reagent Propargyl Bromide (Alkyne Source) Reagent->Reaction Crude Crude Product Mixture Reaction->Crude Purification Column Chromatography Crude->Purification Final Pure Tetrafunctional Alkyne Monomer Purification->Final

Caption: A typical workflow for synthesizing a tetrafunctional alkyne monomer.

Experimental Protocol: Synthesis of Pentaerythritol Tetra(propargyl ether)

This protocol describes a representative synthesis of a common tetrafunctional alkyne monomer.

Materials:

  • Pentaerythritol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% solution in toluene

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with pentaerythritol (1.0 eq) and anhydrous DMF.

  • Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (4.4 eq) is added portion-wise over 30 minutes. The causality here is critical: the strong base (NaH) deprotonates the four hydroxyl groups of pentaerythritol to form a tetra-alkoxide intermediate. This step is performed at 0 °C to control the exothermic reaction and prevent side reactions. The mixture is stirred at room temperature for 1 hour after addition is complete.

  • Alkynylation: The reaction mixture is cooled again to 0 °C. Propargyl bromide (4.8 eq) is added dropwise via the dropping funnel over 1 hour. The reaction is then allowed to warm to room temperature and stirred for 24 hours. The nucleophilic alkoxide attacks the electrophilic carbon of propargyl bromide in an Sₙ2 reaction, forming the desired ether linkages. A slight excess of propargyl bromide ensures complete reaction.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl to neutralize any remaining NaH.

  • Extraction: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered. This standard workup procedure isolates the organic product from the aqueous phase and residual salts.

  • Purification: The solvent is removed under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. This step separates the desired tetrafunctional product from incompletely reacted tri-, di-, and mono-functionalized byproducts, as well as other impurities.[10]

  • Characterization: The pure product is obtained as a colorless oil and characterized by ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.

Characterization Techniques

To ensure the monomer is suitable for polymerization, its identity and purity must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of key protons, such as those on the methylene groups adjacent to the ether oxygen and the terminal alkyne protons. ¹³C NMR confirms the carbon skeleton, including the characteristic signals of the quaternary central carbon and the sp-hybridized carbons of the alkyne groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective tool for identifying key functional groups. A strong, sharp peak around 3300 cm⁻¹ confirms the C-H stretch of the terminal alkyne, while a weaker peak around 2100 cm⁻¹ corresponds to the C≡C triple bond stretch. The absence of a broad O-H stretch (around 3400 cm⁻¹) indicates the complete reaction of the starting pentaerythritol.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular weight of the monomer, providing definitive proof of its elemental composition.

Polymerization Methodologies and Network Formation

Tetrafunctional alkynes are precursors to complex polymer networks, primarily through click chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a powerful ligation reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[1] When a tetrafunctional alkyne monomer (an A₄ type) is reacted with a diazide cross-linker (a B₂ type), a highly cross-linked polymer network is formed.

Mechanism Insight: The reaction is typically catalyzed by a copper(I) species, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The high efficiency and orthogonality of this reaction mean that network formation occurs rapidly under mild conditions, often in aqueous or organic solvents at room temperature. This makes it exceptionally suitable for encapsulating sensitive biological molecules in drug delivery applications.

cluster_polymerization Network Formation via CuAAC Monomer Tetrafunctional Alkyne (A₄) Catalyst Cu(I) Catalyst Monomer->Catalyst Crosslinker Diazide Crosslinker (B₂) Crosslinker->Catalyst Network Cross-linked Polymer Network Catalyst->Network Triazole Formation

Caption: Polymer network formation using a tetrafunctional alkyne and a diazide.

Thiol-Yne Chemistry

The thiol-yne reaction is another highly efficient click reaction involving the radical-mediated addition of a thiol to an alkyne.[11] A key advantage of this reaction, particularly for photopolymerization, is its relative tolerance to oxygen, which can inhibit many other free-radical polymerizations.[3]

Mechanism Insight: The reaction is typically initiated by UV light in the presence of a photoinitiator. Each alkyne group can react successively with two thiol groups, potentially leading to even higher cross-link densities compared to other methods. This makes thiol-yne chemistry ideal for creating tough, durable materials for coatings and biomedical devices.[3][11]

Properties of Derived Polymers

The incorporation of tetrafunctional alkyne monomers imparts a unique set of properties to the resulting polymers, primarily due to the high cross-link density.

  • High Cross-link Density: This leads to materials with high thermal stability and robust mechanical properties. Polymers formed from these monomers often exhibit a high glass transition temperature (Tg) and a high rubbery modulus.[11]

  • Chemical Resistance: The dense, covalently bonded network structure provides excellent resistance to solvents and chemical degradation.

  • Tunable Properties: The final properties of the network can be precisely tuned. For instance, using a trifunctional alkyne crosslinker instead of a tetrafunctional one can lead to a less sterically hindered and more completely cross-linked network, altering the material's pore structure and mechanical response.[4]

Data Presentation: Comparative Polymer Properties
PropertyPolymer from Difunctional AlkynePolymer from Tetrafunctional AlkyneRationale & Causality
Cross-link Density Low to ModerateVery HighEach monomer introduces four cross-linking points, significantly increasing network connectivity.
Glass Transition (Tg) Lower (e.g., -22.3 °C)[11]Higher (e.g., 48.9 °C)[11]Increased cross-linking restricts polymer chain mobility, requiring more thermal energy for transition.
Rubbery Modulus Lower (e.g., 13 MPa)[11]Higher (e.g., 80 MPa)[11]A denser network provides greater resistance to deformation above the glass transition temperature.
Suitability Soft materials, elastomers[11]Stiff materials, rigid composites[11]The network density directly dictates the material's stiffness and potential applications.

Applications in Research and Drug Development

The unique properties of polymers derived from tetrafunctional alkynes make them highly valuable in several advanced fields.

  • Drug Delivery: The biocompatible nature of certain polymer backbones (e.g., polyethers, polyesters) combined with the ability to form hydrogels makes these systems ideal for controlled drug release.[5] The network can be designed to be degradable, releasing an encapsulated therapeutic agent over time.[4] The high density of functional groups also allows for the attachment of targeting ligands.

  • Tissue Engineering: These monomers can be used to create biocompatible scaffolds that mimic the extracellular matrix. The mechanical properties of the scaffold can be tuned to match that of the target tissue, promoting cell growth and proliferation.[3][11]

  • Advanced Materials: The robustness and thermal stability of these polymer networks are exploited in high-performance coatings, adhesives, and composites.[6] They are also used to create materials with specific optical or electronic properties.[12]

Conclusion and Future Outlook

Tetrafunctional alkyne monomers are powerful and versatile building blocks in modern polymer chemistry. Their ability to readily participate in highly efficient click reactions provides a reliable pathway to complex, three-dimensional polymer architectures with precisely tunable properties. The causality is clear: the tetravalent core dictates the potential for high cross-link density, while the reactive alkyne termini offer a gateway to robust and orthogonal chemical ligation.

Future research will likely focus on developing novel tetrafunctional cores to introduce new functionalities, such as stimuli-responsiveness or enhanced biodegradability. The continued development of new metal-free click reactions will further expand the applicability of these monomers, particularly in biomedical applications where metal catalyst residues are a concern.[13] As synthetic methodologies become more refined, tetrafunctional alkyne monomers will continue to be instrumental in the creation of next-generation polymers for drug development, regenerative medicine, and materials science.

References

  • Title: Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters | ACS Omega - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Cyclic Polymers from Alkynes: A Breakthrough in Polymer Chemistry - Oboro Labs Source: Oboro Labs URL: [Link]

  • Title: High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of degradable model networks via ATRP and click chemistry - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Hyperbranched polymers: advances from synthesis to applications - Chemical Society Reviews (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of tri-and tetrafunctional alkyne crosslinkers CL3 and CL4. A... | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, ?click chemistry? | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Cyclic polymers from alkynes: a review - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Facile fabrication of polymer network using click chemistry and their computational study Source: SpringerLink URL: [Link]

  • Title: (PDF) Advances in hyperbranched polymer chemistry - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Readily accessible azido-alkyne-functionalized monomers for the synthesis of cyclodextrin analogues using click chemistry - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Thiol–yne reaction of alkyne-derivatized fatty acids: biobased polyols and cytocompatibility of derived polyurethanes - Polymer Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Cyclic polymers from alkynes: a review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Alkyne-functionalized Polymers via Living Anionic Polymerization and Investigation of Features during the Post-“t Source: Wiley Online Library URL: [Link]

  • Title: Cyclic polymers from alkynes: a review - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Bio-sourced Networks from Thermal Polyaddition of a Starch-Derived -Azide- -alkyne AB Monomer with a A2B2 Aliphatic Crosslinker | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Hyperbranched Polymers: Recent Advances in Photodynamic Therapy against Cancer Source: MDPI URL: [Link]

  • Title: Synthesis and Conjugation of Alkyne‐Functional Hyperbranched Polyglycerols (2016) | Eli Moore | 11 Citations - SciSpace Source: SciSpace URL: [Link]

  • Title: Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers - MDPI Source: MDPI URL: [Link]

  • Title: Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior | Chemical Reviews - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Multibrominated Hyperbranched Polymers: Synthesis and Further Functionalizations by ARGET ATRP or Click Chemistry | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Five kinds of alkyne monomers. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation - MDPI Source: MDPI URL: [Link]

  • Title: Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide–Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications | Biomacromolecules - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Synthesis and characterization of alkyne-functionalized photo-crosslinkable polyesters - DOI Source: DOI.org URL: [Link]

  • Title: Cyclic polymers from alkynes - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Exploration of Alkyne-Based Multilayered 3D Polymers and Oligomers: Subtle Aggregation-Induced Emission, Chromium(VI) Ion Detection, and Chiral Properties Characterization - MDPI Source: MDPI URL: [Link]

  • Title: Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide-Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

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An In-depth Technical Guide on the Thermodynamic Properties of Tetrakis(2-propynyloxymethyl)methane and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine and analyze the thermodynamic properties of tetrakis(2-propynyloxymethyl)methane and its derivatives. Given the burgeoning interest in poly-alkyne compounds for applications in materials science and drug delivery systems, a thorough understanding of their thermodynamic stability and reactivity is paramount. This document outlines both experimental and computational approaches, offering field-proven insights and detailed protocols to empower researchers in this domain.

Introduction to Tetrakis(2-propynyloxymethyl)methane

Tetrakis(2-propynyloxymethyl)methane (C₁₇H₂₀O₄, Molar Mass: 288.34 g/mol ) is a unique molecule featuring a central methane core tetra-substituted with propargyl ether moieties.[1] The presence of four terminal alkyne groups makes it a valuable building block in "click chemistry," enabling the construction of complex macromolecular architectures such as star polymers and hydrogels.[2] The thermodynamic properties of this molecule and its derivatives are critical for predicting their stability, reactivity, and potential energy release, which are essential parameters for both material and pharmaceutical applications.

The core structure of tetrakis(2-propynyloxymethyl)methane is depicted below:

Caption: Molecular structure of tetrakis(2-propynyloxymethyl)methane.

Synthesis of Tetrakis(2-propynyloxymethyl)methane

The most common and efficient method for synthesizing ethers with a primary alkyl halide is the Williamson ether synthesis.[3][4] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[5] For tetrakis(2-propynyloxymethyl)methane, pentaerythritol is the starting alcohol, which is tetra-alkoxylated and then reacted with a propargyl halide. A similar procedure has been successfully employed for the synthesis of analogous tetraphenylmethane derivatives.[6][7]

Experimental Protocol for Williamson Ether Synthesis

This protocol is adapted from established procedures for similar polyether compounds.[6]

Materials:

  • Pentaerythritol

  • Sodium hydride (NaH) or another strong base

  • Propargyl bromide or propargyl chloride

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Alkoxide Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve pentaerythritol in the anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric excess (e.g., 4.4 equivalents) of sodium hydride in portions to the stirred solution. The evolution of hydrogen gas will be observed.

    • Allow the reaction mixture to warm to room temperature and stir until the gas evolution ceases, indicating the complete formation of the tetra-alkoxide.

  • Ether Formation:

    • Cool the alkoxide solution in an ice bath.

    • Add a stoichiometric excess (e.g., 4.4 equivalents) of propargyl bromide (or chloride) dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure tetrakis(2-propynyloxymethyl)methane.

cluster_synthesis Williamson Ether Synthesis Workflow Pentaerythritol + NaH in THF Pentaerythritol + NaH in THF Tetra-alkoxide formation Tetra-alkoxide formation Pentaerythritol + NaH in THF->Tetra-alkoxide formation Stir at RT Addition of Propargyl Bromide Addition of Propargyl Bromide Tetra-alkoxide formation->Addition of Propargyl Bromide Cool to 0°C Reflux Reflux Addition of Propargyl Bromide->Reflux Heat Quench with NH4Cl(aq) Quench with NH4Cl(aq) Reflux->Quench with NH4Cl(aq) Cool to RT Extraction with Et2O Extraction with Et2O Quench with NH4Cl(aq)->Extraction with Et2O Drying and Concentration Drying and Concentration Extraction with Et2O->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Workflow for the synthesis of tetrakis(2-propynyloxymethyl)methane.

Experimental Determination of Thermodynamic Properties

Standard Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. It is typically determined indirectly from the standard enthalpy of combustion (ΔcH°), which is measured experimentally using bomb calorimetry.[8]

Causality Behind Experimental Choices: A static-bomb calorimeter is well-suited for determining the enthalpies of combustion for solid and liquid organic compounds containing carbon, hydrogen, and oxygen.[9] The combustion in a sealed, high-pressure oxygen environment ensures a complete and rapid reaction, allowing for accurate measurement of the heat released.

Experimental Protocol:

  • Calorimeter Calibration:

    • Calibrate the calorimeter by combusting a certified standard substance with a known specific energy of combustion, such as benzoic acid.

    • Perform several calibration runs to determine the heat capacity of the calorimeter system.

  • Sample Preparation:

    • Press a known mass (typically 0.5-1.0 g) of the tetrakis(2-propynyloxymethyl)methane derivative into a pellet.

    • Place the pellet in a crucible inside the combustion bomb.

    • Attach a fuse wire of known mass and combustion energy to the ignition electrodes, ensuring it is in contact with the sample.

    • Add a small, known amount of water to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Combustion:

    • Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

    • Immerse the bomb in a known mass of water in the calorimeter jacket.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature change of the water jacket until a final, stable temperature is reached.

  • Data Analysis:

    • Calculate the total heat released during combustion using the temperature change and the heat capacity of the calorimeter.

    • Apply corrections for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb (Washburn corrections).[8]

    • Calculate the standard specific energy of combustion (Δcu°) of the sample.

    • Convert the specific energy of combustion at constant volume to the standard enthalpy of combustion at constant pressure (ΔcH°).

    • Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[10]

cluster_bomb_calorimetry Bomb Calorimetry Workflow Sample Preparation Sample Preparation Combustion in Bomb Combustion in Bomb Sample Preparation->Combustion in Bomb High P O2 Measure ΔT Measure ΔT Combustion in Bomb->Measure ΔT Calculate Total Heat Released Calculate Total Heat Released Measure ΔT->Calculate Total Heat Released Apply Corrections Apply Corrections Calculate Total Heat Released->Apply Corrections Fuse, HNO3 Calculate ΔcH° Calculate ΔcH° Apply Corrections->Calculate ΔcH° Hess's Law Calculate ΔfH° Calculate ΔfH° Calculate ΔcH°->Calculate ΔfH° Hess's Law

Caption: Experimental workflow for determining the enthalpy of formation.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting, crystallization).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 5-10 mg) into an aluminum DSC pan.

    • Hermetically seal the pan. An empty, sealed pan is used as a reference.

  • DSC Measurement:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

    • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • The heat capacity (Cp) is determined from the heat flow signal.

    • The enthalpy of any phase transition is calculated by integrating the area of the corresponding peak in the DSC thermogram.

Computational Prediction of Thermodynamic Properties

Computational chemistry provides a powerful alternative and complement to experimental methods for determining thermodynamic properties. High-level ab initio and density functional theory (DFT) methods can predict these properties with a high degree of accuracy.[11]

Causality Behind Method Selection: DFT methods, such as B3LYP, offer a good balance between computational cost and accuracy for many organic molecules.[12][13] For higher accuracy, composite methods like Gaussian-4 (G4) theory can be employed, which are designed to yield results close to "chemical accuracy" (typically within 4 kJ/mol of experimental values).[11]

Computational Workflow

Software: A quantum chemistry software package such as Gaussian is commonly used.[14][15][16]

Procedure:

  • Geometry Optimization:

    • Construct the 3D structure of the tetrakis(2-propynyloxymethyl)methane molecule.

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. A method like B3LYP with a suitable basis set (e.g., 6-31G(d)) is often a good starting point.[17]

  • Vibrational Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory as the geometry optimization.

    • This calculation confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation:

    • For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated method and a larger basis set (e.g., G4 theory).[11]

  • Calculation of Thermodynamic Properties:

    • The output of the frequency calculation provides the thermal corrections to the enthalpy and Gibbs free energy, as well as the entropy and heat capacity at a given temperature (usually 298.15 K).[14][15]

    • The standard enthalpy of formation can be calculated using the atomization energy method, which involves subtracting the sum of the calculated energies of the constituent atoms from the total energy of the molecule.[11]

cluster_computational Computational Workflow for Thermochemistry Build Molecular Structure Build Molecular Structure Geometry Optimization (e.g., B3LYP) Geometry Optimization (e.g., B3LYP) Build Molecular Structure->Geometry Optimization (e.g., B3LYP) Frequency Calculation Frequency Calculation Geometry Optimization (e.g., B3LYP)->Frequency Calculation Single-Point Energy (e.g., G4) Single-Point Energy (e.g., G4) Geometry Optimization (e.g., B3LYP)->Single-Point Energy (e.g., G4) Higher Accuracy Verify Minimum (No Imaginary Freq.) Verify Minimum (No Imaginary Freq.) Frequency Calculation->Verify Minimum (No Imaginary Freq.) Obtain ZPVE and Thermal Corrections Obtain ZPVE and Thermal Corrections Frequency Calculation->Obtain ZPVE and Thermal Corrections Calculate ΔfH°, S°, G° Calculate ΔfH°, S°, G° Obtain ZPVE and Thermal Corrections->Calculate ΔfH°, S°, G° Single-Point Energy (e.g., G4)->Calculate ΔfH°, S°, G°

Sources

Technical Guide: Tetrakis(2-propynyloxymethyl) Methane in Advanced Material Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrakis(2-propynyloxymethyl) methane (CAS: 16026-16-7), often abbreviated as TPOM or PETPE (Pentaerythritol tetrakis(propargyl ether)), represents a premier class of tetra-functional alkyne scaffolds. Unlike linear crosslinkers, TPOM possesses a neopentyl core that imparts exceptional hydrolytic stability and rigid 3D geometry.

For researchers in drug delivery and material science, TPOM is the "master key" for Click Chemistry (CuAAC) and Thiol-Yne photocuring. Its four terminal alkyne groups allow for the construction of high-fidelity hydrogels, star polymers, and solid polymer electrolytes (SPEs) with precisely defined crosslink densities.

This guide details the mechanistic utility of TPOM, providing a self-validating protocol for synthesizing bio-orthogonal hydrogels and exploring its role in next-generation energy storage.

Part 1: Molecular Architecture & Reactivity

The Neopentyl Advantage

The structural integrity of TPOM stems from its pentaerythritol core.

  • Hydrolytic Stability: Unlike ester-based crosslinkers (e.g., Pentaerythritol tetrakis(3-mercaptopropionate)), TPOM features ether linkages . This makes it resistant to degradation in acidic or basic environments, a critical attribute for long-term implantable devices or alkaline battery electrolytes.

  • Tetra-Functionality: The molecule acts as a

    
     node. In network theory, replacing 
    
    
    
    (linear) crosslinkers with
    
    
    nodes significantly lowers the percolation threshold, allowing for gelation at lower polymer concentrations.
Primary Reaction Pathways

TPOM dominates in two specific chemical regimes:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Reacts with azides to form 1,2,3-triazoles. This is the gold standard for "ideal" network formation due to the high specificity and lack of side reactions.

  • Thiol-Yne Radical Addition: Reacts with thiols under UV light. Uniquely, each alkyne arm can accept two thiol groups, theoretically increasing the crosslinking multiplicity from 4 to 8, creating ultra-dense networks.

ReactivityMap cluster_0 Reaction Pathways cluster_1 Material Outputs TPOM TPOM (Tetra-Alkyne) CuAAC CuAAC (Click) TPOM->CuAAC + Azides ThiolYne Thiol-Yne (Photo) TPOM->ThiolYne + Thiols (UV) Hydrogel Bio-Orthogonal Hydrogels CuAAC->Hydrogel Ideal Network SPE Solid Polymer Electrolytes CuAAC->SPE PEO Crosslinking Resin High-Density Thermosets ThiolYne->Resin Double Addition

Figure 1: Reactivity map of TPOM showing divergent pathways for bio-materials and energy storage.

Part 2: High-Performance Hydrogels (Bio-Applications)

In drug development, TPOM is utilized to create Synchronized Interpenetrating Polymer Networks (sIPNs) . Conventional hydrogels often suffer from structural heterogeneity. TPOM-based CuAAC gels form near-perfect networks, allowing for the precise correlation of mesh size with drug diffusion rates.

The Mechanism

By reacting TPOM with bis-azide or tetra-azide polyethylene glycol (PEG), researchers can decouple mechanical stiffness from chemical functionality. The resulting triazole linkage is chemically inert and mimics the peptide bond electronically, enhancing biocompatibility.

Self-Validating Protocol: Synthesis of TPOM-PEG Hydrogel

Objective: Synthesize a defined hydrogel network using TPOM and linear PEG-Diazide (


 Da).
Reagents Required[1][2][3][4][5][6]
  • Crosslinker: Tetrakis(2-propynyloxymethyl) methane (TPOM) [MW: 288.34 g/mol ].

  • Polymer Backbone: PEG-Diazide (

    
    -PEG-
    
    
    
    ) [MW: ~2000 g/mol ].
  • Catalyst: Copper(II) Sulfate Pentahydrate (

    
    ).
    
  • Reducing Agent: Sodium Ascorbate (NaAsc).

  • Solvent: DMF (Dimethylformamide) or DMSO (for synthesis); PBS (for swelling).

Step-by-Step Methodology

1. Stoichiometric Calculation (Crucial Step) Click chemistry requires a precise 1:1 ratio of Alkyne:Azide functional groups.

  • TPOM has 4 alkynes.

  • PEG-Diazide has 2 azides.

  • Molar Ratio: You need 1 mole of TPOM for every 2 moles of PEG-Diazide.

2. Precursor Solution Preparation

  • Vial A: Dissolve 28.8 mg TPOM (0.1 mmol) in 1 mL DMF.

  • Vial B: Dissolve 400 mg PEG-Diazide (0.2 mmol) in 1 mL DMF.

  • Note: DMF is used to ensure solubility of the hydrophobic TPOM core before network formation.

3. Catalyst Activation

  • Prepare a fresh aqueous solution of

    
     (100 mM) and NaAsc (500 mM).
    
  • Mix 10

    
    L 
    
    
    
    and 20
    
    
    L NaAsc. The solution should turn from blue to colorless/yellowish (reduction to Cu(I)).

4. Gelation

  • Combine Vial A and Vial B under rapid stirring.

  • Immediately add the activated catalyst mixture.

  • Transfer to a mold (e.g., Teflon disk or between glass slides).

  • Curing: Allow to react at room temperature for 2-4 hours.

5. Purification (The Wash Step)

  • The resulting gel will contain trapped Copper catalyst (cytotoxic).

  • Immerse the gel in a solution of EDTA (10 mM in PBS) for 24 hours, changing the buffer 3 times. This chelates the copper, rendering the gel biocompatible.

Validation Criteria (Self-Checking)
  • Inverted Vial Test: The mixture must support its own weight when inverted within 30 minutes.

  • Swelling Ratio: Dry the gel, weigh it (

    
    ), swell in PBS, weigh again (
    
    
    
    ). A successful TPOM network typically exhibits a swelling ratio (
    
    
    ) between 10-20 depending on PEG chain length.
  • Rheology: Perform an oscillatory frequency sweep. For a perfect network, the Storage Modulus (

    
    ) should be independent of frequency and significantly higher than the Loss Modulus (
    
    
    
    ) (
    
    
    ).

Part 3: Energy Storage Applications (Solid Polymer Electrolytes)

Beyond biology, TPOM is critical in stabilizing Solid Polymer Electrolytes (SPEs) for Lithium-ion batteries.

The Crystallinity Problem

Polyethylene oxide (PEO) is the standard SPE host, but it crystallizes at room temperature, killing ionic conductivity.

  • TPOM Solution: Using TPOM to crosslink PEO chains disrupts the ordered packing of polymer segments.

  • Mechanism: The rigid neopentyl core of TPOM acts as a "defect" generator, suppressing crystallinity and creating amorphous regions where

    
     ion transport occurs.
    
  • Result: TPOM-crosslinked SPEs often achieve ionic conductivities

    
     at ambient temperatures while maintaining the mechanical strength to suppress lithium dendrite growth.
    

SPE_Mechanism cluster_Li Li+ Transport PEO Linear PEO (Crystalline, Low Conductivity) Network Crosslinked Network (Amorphous, High Conductivity) PEO->Network Disordered by TPOM_Node TPOM Crosslinker (Rigid Core) TPOM_Node->Network Crosslinks Transport Li+ moves through amorphous regions Network->Transport

Figure 2: Mechanism of crystallinity suppression in PEO electrolytes via TPOM crosslinking.

Part 4: Data Summary & Comparison

PropertyTPOM (Alkyne)Pentaerythritol TetraacrylatePentaerythritol Tetrakis(3-mercaptopropionate)
Reactive Group Alkyne (C

C)
Acrylate (C=C)Thiol (SH)
Primary Mechanism Click (CuAAC), Thiol-YneFree Radical PolymerizationThiol-Ene, Michael Addition
Network Homogeneity High (Step-growth)Low (Chain-growth, heterogeneous)High (Step-growth)
Hydrolytic Stability Excellent (Ether)Poor (Ester)Poor (Ester)
Cytotoxicity Low (requires Cu removal)Moderate (unreacted monomers toxic)Low

Key Takeaway: Choose TPOM when long-term stability (ether linkage) and network regularity are paramount.

References

  • Xu, L. Q., et al. (2010). "Tetrakis(2-propynyloxymethyl)methane for the Preparation of Interpenetrating Network Hydrogels."[1] Biomacromolecules.

  • Tinmaz, H. B., et al. (2015). "Tetrakis(2-propynyloxymethyl)methane for the Preparation of Star Polymers via Click Chemistry."[1] Journal of Polymer Science Part A: Polymer Chemistry.

  • Malkoch, M., et al. (2005). "Structurally Diverse Dendritic Libraries: A Highly Efficient Functionalization Approach using Click Chemistry." Macromolecules. (Foundational work on using poly-alkyne cores).

  • Li, Z., et al. (2016). "A porous framework based on tetrakis(4-pyridyloxymethyl)methane fine-tuned by metal ions."[7] New Journal of Chemistry. (Demonstrates the coordination chemistry potential of the core structure).

Sources

Safety data and handling precautions for propargyl ether compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Propargyl Ether Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: Balancing Synthetic Utility with Inherent Risk

Propargyl ethers are a class of organic compounds characterized by the presence of both an ether linkage and a terminal alkyne. This unique combination of functional groups makes them exceptionally versatile building blocks in modern organic synthesis, finding application in areas ranging from the construction of complex natural products and pharmaceuticals to the synthesis of advanced polymers and materials.[1][2] Their utility in high-efficiency "click" chemistry reactions further cements their importance in drug development and materials science.

However, the very electronic features that make propargyl ethers synthetically valuable also endow them with significant and often underestimated hazards. The high reactivity of the acetylenic group, combined with the ether's propensity for autoxidation, creates a trifecta of risks: flammability, shock-sensitivity, and the formation of explosive peroxides.[3][4][5] This guide serves as a comprehensive technical resource for researchers, chemists, and safety professionals, moving beyond simple procedural lists to explain the chemical causality behind the hazards and to provide robust, field-proven protocols for their safe management. Adherence to these principles is not merely a matter of compliance but a prerequisite for conducting safe and reproducible science.

Section 1: The Chemical Basis of Propargyl Ether Hazards

A thorough understanding of the risks associated with propargyl ethers begins with an appreciation of their chemical structure. The combination of an electron-rich triple bond and an ether oxygen atom creates a molecule predisposed to several hazardous reaction pathways.

Flammability and Explosive Vapor Potential

Propargyl ethers are typically volatile, flammable liquids.[3] Dipropargyl ether, for example, has a very low flash point of approximately 23-24°C, meaning it can form an ignitable vapor-air mixture at standard room temperature.[3][6] These vapors are often heavier than air and can travel considerable distances to an ignition source, leading to a "flashback" event.[7] Compounding this risk is the high energy content of the C≡C triple bond, which can contribute to the explosive force of a vapor-phase ignition.[8]

Thermal, Friction, and Shock Sensitivity

The terminal alkyne group in propargyl ethers is energetically unstable and can decompose or polymerize explosively when subjected to energy inputs such as heat, mechanical shock, or friction.[3][9] This hazard is particularly acute during processes like distillation, where heat is applied and the concentration of the material increases. There is a documented incident of an explosion occurring during the distillation of dipropargyl ether.[4] Furthermore, terminal alkynes can react with certain metals, notably copper, silver, mercury, and brass, to form highly sensitive and explosive metal acetylide compounds.[10][11] This necessitates careful selection of equipment and avoidance of incompatible materials.

Peroxide Formation: The Insidious Hazard

Perhaps the most dangerous property of propargyl ethers is their ability to form explosive organic peroxides upon storage and exposure to atmospheric oxygen.[3][4] This process, known as autoxidation, is a free-radical chain reaction initiated by light and catalyzed by contaminants.[5][12]

The mechanism is initiated by the abstraction of a hydrogen atom from the carbon adjacent to both the ether oxygen and the alkyne (the propargylic position). This hydrogen is particularly susceptible to abstraction because the resulting radical is stabilized by both adjacent functionalities.[5] The carbon-centered radical then reacts with molecular oxygen (O₂) to form a peroxy radical, which can subsequently abstract a hydrogen from another propargyl ether molecule, propagating the chain reaction and forming a hydroperoxide.

Over time, these hydroperoxides can concentrate and form crystalline solids, which are extraordinarily sensitive to shock, friction, and heat.[13] The seemingly innocuous act of twisting the cap on an old container of a peroxide-forming ether can provide sufficient frictional energy to detonate these crystals, leading to a catastrophic explosion.[13]

Toxicity and Health Hazards

Propargyl ethers are classified as acutely toxic and harmful if swallowed.[4] The broader class of propargyl compounds demonstrates significant health risks, including severe irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][10][14] Systemic effects from significant exposure can include central nervous system depression, dizziness, and potential damage to the liver and kidneys.[7][15] Due to these risks, handling propargyl ethers requires stringent controls to prevent any direct contact or inhalation.

Section 2: Hazard Identification and Data Summary

A key component of safe handling is the immediate recognition of the material's hazards. The NFPA 704 standard provides a rapid, at-a-glance summary for emergency responders.[16] While specific ratings for all propargyl ethers are not universally published, a composite rating based on representative compounds like propargyl alcohol highlights the severe nature of the risks involved.[17]

NFPA_Diamond

ParameterDipropargyl EtherPhenyl Propargyl Ether
CAS Number 6921-27-3[3]13610-02-1[18]
Molecular Formula C₆H₆O[3]C₉H₈O[18]
Molecular Weight 94.11 g/mol [8]132.16 g/mol
Flash Point 23 °C[3]76 °C[18]
Boiling Point 117 °C[3]83 °C @ 2.0 kPa[18]
GHS Hazard Codes H226 (Flammable), H302 (Harmful if swallowed), EUH019 (May form explosive peroxides)[3][6]H315 (Causes skin irritation), H319 (Causes serious eye irritation)[18]
Incompatibilities Oxidizing agents, Heavy metals, Heat, Shock, Friction, Air[3]Oxidizing agents, Heavy metals, Open flame[18]

Section 3: Standard Operating Procedures for Safe Handling

A multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment is mandatory for mitigating the risks of propargyl ethers. The following workflow provides a logical sequence for managing these materials from acquisition to disposal.

Safe_Handling_Workflow Receive Receive Chemical Inspect Inspect Container (No crystals, intact seal) Receive->Inspect Label Label with Date Received & Date Opened Inspect->Label Store Store in Explosion-Proof Fridge, Dark, Inert Atm. Label->Store Prep Prepare for Use: Don Full PPE Store->Prep Check Check Open Date Prep->Check Test Test for Peroxides Check->Test Opened > 3 months Use Use in Fume Hood (Inert atmosphere) Check->Use Opened < 3 months Peroxide_Positive Peroxides > 20 ppm? Test->Peroxide_Positive Dispose Dispose of Waste (Hazardous Waste Stream) Use->Dispose Decontaminate Decontaminate Glassware & Work Area Dispose->Decontaminate Peroxide_Positive->Use No Treat Treat to Remove Peroxides Peroxide_Positive->Treat Yes Retest Retest for Peroxides Treat->Retest Retest->Use

Acquisition, Storage, and Inventory Management
  • Procurement: Purchase the smallest quantity of propargyl ether necessary for your planned experiments to avoid prolonged storage.[13] Whenever possible, procure material containing an inhibitor like butylated hydroxytoluene (BHT).[5]

  • Receiving: Upon receipt, inspect the container for any signs of damage, leakage, or crystal formation around the cap. Do not accept or handle damaged containers.

  • Labeling: Immediately label the container with the date it was received and the date it is first opened. This is critical for tracking the potential for peroxide formation.[13]

  • Storage: Store propargyl ethers in a designated, well-ventilated, explosion-proof refrigerator or cabinet away from heat, sunlight, and all ignition sources.[3][6] The storage area should be clearly marked as containing flammable and peroxide-forming materials. To minimize oxygen exposure, purge the headspace of opened containers with an inert gas (Nitrogen or Argon) before resealing.[12]

Peroxide Detection and Removal Protocol

Testing for peroxides is mandatory for any container that has been open for more than 3 months, or if the age of the material is unknown.[12] NEVER attempt to open or test a container that has visible crystals, a precipitate, or an oily viscous layer. Such containers should be considered extremely dangerous and require disposal by trained explosive ordnance disposal professionals.

Experimental Protocol: Peroxide Detection (Iodide Method)

  • Work within a chemical fume hood and wear appropriate PPE (safety glasses, face shield, flame-resistant lab coat, and chemically resistant gloves).

  • In a clean glass test tube, add 1-3 mL of the propargyl ether to be tested.

  • Add an equal volume of glacial acetic acid.

  • Add a few drops of a freshly prepared 5% potassium iodide (KI) solution.

  • Stopper the tube and shake. The formation of a yellow to brown color indicates the presence of peroxides (from the oxidation of I⁻ to I₂). The intensity of the color correlates with the peroxide concentration.[12]

    • < 20 ppm (faint yellow): Generally safe for use, but exercise caution.

    • > 20 ppm (yellow to brown): Unsafe for distillation or concentration. Must be treated before use.

Experimental Protocol: Peroxide Removal This procedure should only be performed by trained personnel on liquids known to be free of crystalline peroxides.

  • Prepare a fresh solution of iron(II) sulfate (60g FeSO₄·7H₂O, 6 mL concentrated H₂SO₄, in 110 mL deionized water).[13]

  • In a separatory funnel, add the peroxide-containing ether.

  • Add a volume of the iron(II) sulfate solution equal to approximately 20-25% of the ether volume.

  • Gently swirl the funnel to mix. DO NOT shake vigorously during the first extraction , as this can build pressure. Vent the funnel frequently.

  • Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat the extraction process until a peroxide test on the ether layer is negative.

  • Wash the ether with a small amount of distilled water to remove residual acid and iron salts.

  • Dry the ether over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • IMPORTANT: The treated ether no longer contains any inhibitor and should be used immediately. Do not store it. The alumina or wash solutions may contain residual peroxides and should be disposed of as hazardous waste.[13]

Waste Disposal

All propargyl ether waste, including contaminated absorbents, reaction residues, and treated solutions, must be disposed of as hazardous waste.[19] Collect waste in a clearly labeled, compatible container. Never mix propargyl ether waste with incompatible materials, especially oxidizing agents.

Section 4: Emergency Procedures

Rapid and correct response during an emergency can prevent a small incident from becoming a catastrophe.

Spill Response
  • Immediate Actions: Alert all personnel in the immediate area and evacuate if necessary.[19] If the spill involves a volatile or flammable material, immediately extinguish all nearby ignition sources.[19]

  • Assess the Spill: For a minor spill (<100 mL) that you are trained to handle:

    • Don appropriate PPE, including respiratory protection if vapors are significant.[20]

    • Contain the spill using an inert absorbent material like vermiculite, dry sand, or a commercial spill kit.[18][20] Do not use combustible materials like paper towels as the primary absorbent.

    • Work from the outside of the spill inward to prevent spreading.

    • Scoop the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[19]

  • For Major Spills (>100 mL) or any spill you are not equipped or trained to handle: Evacuate the area, close the doors, and call emergency services immediately.[21] Provide them with the chemical name and SDS.

Fire Response
  • Incipient Stage Fire: For a very small, contained fire, use a dry chemical (ABC) or carbon dioxide (CO₂) extinguisher.[3][7]

  • Larger Fires: Evacuate immediately and activate the fire alarm.[22]

  • Procedure: Do not use water, as it may be ineffective and could spread the flammable liquid.[7] Emergency responders may use water spray to cool adjacent containers to prevent them from exploding due to heat.[7]

First Aid
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[3][21]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[18]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[8]

Conclusion

Propargyl ether compounds are powerful synthetic tools, but their utility is matched by their significant hazards. Flammability, shock-sensitivity, toxicity, and a high propensity to form explosive peroxides demand a culture of respect and vigilance. By understanding the chemical principles behind these risks and rigorously implementing the handling, storage, and emergency procedures outlined in this guide, researchers can safely harness the synthetic potential of these valuable compounds. Proactive safety is not a barrier to innovation; it is the foundation upon which successful and sustainable research is built.

References

  • Title: Is propargyl alcohol toxic to humans Source: Rawsource URL: [Link]

  • Title: Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure Source: PMC (PubMed Central) URL: [Link]

  • Title: Propargyl ether | C6H6O Source: PubChem - NIH URL: [Link]

  • Title: ACETYLENE Safety Data Sheet Source: Air Products URL: [Link]

  • Title: Propargyl Alcohol: Acute Exposure Guideline Levels Source: NCBI Bookshelf URL: [Link]

  • Title: Highly Toxic Chemical in the Laboratory - Propargyl Alcohol Source: Sinoright URL: [Link]

  • Title: Peroxide-Forming Chemicals Source: Division of Research Safety - University of Illinois URL: [Link]

  • Title: PROPARGYL ALCOHOL HAZARD SUMMARY Source: NJ.gov URL: [Link]

  • Title: Acetylene Safety Tips: Handling and Storage Best Practices Source: nexAir URL: [Link]

  • Title: Emergency response / spill control Source: HSE (Health and Safety Executive) URL: [Link]

  • Title: Acetylene - Hazardous Substance Fact Sheet Source: NJ.gov URL: [Link]

  • Title: Peroxide Formation Source: Department of Chemistry and Biochemistry - University of Arizona URL: [Link]

  • Title: The Safe Transport, Use and Storage of Acetylene Cylinders Source: EIGA (European Industrial Gases Association) URL: [Link]

  • Title: Chemical Spill Procedures Source: Princeton EHS URL: [Link]

  • Title: Chemical Emergency Procedures Source: CUNY URL: [Link]

  • Title: SAFETY DATA SHEET: Glycol Ether PNP Source: G.J. CHEMICAL COMPANY, INC. URL: [Link]

  • Title: Hazardous Materials Identification Source: NFPA (National Fire Protection Association) URL: [Link]

  • Title: NFPA 704 Ratings for Common Chemicals Source: New Environment Inc. URL: [Link]

  • Title: Lab Safety Emergency Chemical Spill Procedures Source: University of Hawaii at Manoa URL: [Link]

  • Title: Nfpa 704 Ratings for Common Chemicals Source: Scribd URL: [Link]

  • Title: Ethers and peroxide forming compounds Source: Western Sydney University URL: [Link]

  • Title: How Peroxides Form in Common Reagents Source: YouTube (That Chemist) URL: [Link]

  • Title: Peroxides and Peroxide-Forming Compounds Source: Environmental Health and Safety - Iowa State University URL: [Link]

  • Title: What Makes Propargyl Alcohol a Key Component in Specialty Chemicals? Source: Medium URL: [Link]

Sources

Methodological & Application

Application Note: Versatile Hydrogel Synthesis Using Pentaerythritol Tetrapropargyl Ether as a Tetra-functional Crosslinker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Hydrogels are three-dimensional, hydrophilic polymer networks capable of retaining large volumes of water, making them ideal scaffolds for biomedical applications such as drug delivery and tissue engineering.[1][2] The properties of these materials are critically dependent on the structure and density of their crosslinked network. "Click chemistry" offers a suite of reactions that are rapid, highly specific, and biocompatible, providing a robust toolbox for hydrogel fabrication.[3][4][5] This application note details the use of Pentaerythritol Tetrapropargyl Ether (PETPE), a tetra-functional alkyne crosslinker, for the synthesis of tunable hydrogels via two prominent click chemistry pathways: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Thiol-Yne radical addition. We provide a comprehensive overview of the underlying chemical principles, detailed step-by-step protocols for synthesis, and standard methods for physicochemical characterization.

Part I: Foundational Principles & Crosslinking Mechanisms

The efficacy of a hydrogel is intrinsically linked to its molecular architecture. The choice of crosslinker is paramount as it dictates the network's connectivity, stability, and, consequently, its macroscopic properties like mechanical stiffness and swelling ratio. Pentaerythritol Tetrapropargyl Ether (PETPE) is an effective crosslinker due to its symmetric, tetra-functional structure. The four terminal alkyne groups serve as reactive handles for creating well-defined, four-way crosslinking junctions, leading to the formation of robust and homogenous polymer networks.

This guide focuses on two bioorthogonal click reactions to leverage the reactivity of PETPE's alkyne groups.

Mechanism A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, involving the formation of a stable 1,2,3-triazole ring from the reaction between a terminal alkyne (from PETPE) and an azide group on a polymer backbone (e.g., PEG-diazide).[6] This reaction is highly efficient and regiospecific, but requires a Copper(I) catalyst, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[7] A chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) oxidation state and improve biocompatibility by sequestering the copper ion.[7]

The primary advantage of CuAAC is its high efficiency and specificity. However, a key consideration for biomedical applications is the potential cytotoxicity of residual copper, necessitating thorough purification steps.[6]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Polymer_Azide Polymer-N₃ Triazole Polymer-[Triazole]-R (Crosslink Junction) Polymer_Azide->Triazole 1,3-Dipolar Cycloaddition PETPE HC≡C-R-C≡CH (PETPE Alkyne) PETPE->Triazole Catalyst Cu(I) from CuSO₄/Na-Ascorbate Catalyst->Triazole Catalysis

Caption: CuAAC crosslinking mechanism forming a stable triazole linkage.

Mechanism B: Thiol-Yne Radical Addition

The thiol-yne reaction is a powerful, copper-free click chemistry alternative that proceeds via a radical-mediated step-growth mechanism.[8] Each alkyne group on the PETPE crosslinker can react sequentially with two thiol groups from a functionalized polymer (e.g., multi-arm PEG-thiol). The reaction is typically initiated by a photoinitiator upon exposure to UV light, allowing for exceptional spatiotemporal control over the gelation process.[9]

The first step involves the addition of a thiyl radical across the alkyne, forming a vinyl sulfide intermediate. This intermediate then rapidly reacts with a second thiyl radical, resulting in a dithioether crosslink.[8] The absence of a metal catalyst makes this method highly attractive for applications involving cell encapsulation and in vivo implantation.[9]

ThiolYne_Mechanism Polymer_Thiol Polymer-SH Thiol_Radical Polymer-S• PETPE HC≡C-R (PETPE) Intermediate Vinyl Sulfide Intermediate PETPE->Intermediate Initiator Initiator (e.g., UV Light) Initiator->Polymer_Thiol Generates Thiol_Radical->Intermediate Step 1: Addition Product Dithioether Crosslink Thiol_Radical->Product Intermediate->Product Step 2: Addition

Caption: Thiol-Yne radical addition mechanism forming a dithioether crosslink.

Part II: Experimental Protocols & Methodologies

The following protocols provide a starting point for hydrogel synthesis. Researchers should optimize reactant concentrations to achieve desired properties.

Protocol 1: Hydrogel Synthesis via CuAAC

This protocol describes the formation of a hydrogel by crosslinking a diazide-functionalized polymer with PETPE.

Materials & Reagents:

  • Polymer-diazide (e.g., α,ω-Diazido-PEG, MW 3400)

  • Pentaerythritol Tetrapropargyl Ether (PETPE)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized (DI) Water or Phosphate-Buffered Saline (PBS)

  • Syringes and molds (e.g., PDMS)

Step-by-Step Methodology:

  • Prepare Precursor Stock Solutions:

    • Polymer Solution (A): Dissolve Polymer-diazide in DI water to a final concentration of 10% w/v. Ensure complete dissolution.

    • Crosslinker Solution (B): Dissolve PETPE in DI water to achieve a stoichiometric equivalence of azide-to-alkyne groups (e.g., a 1:1 molar ratio). Note: The tetra-functionality of PETPE means you will need half the molar concentration of PETPE compared to a linear diazide polymer.

  • Prepare Catalyst Stock Solution (C):

    • Prepare a 100 mM solution of CuSO₄ in DI water.

    • Prepare a 500 mM solution of THPTA in DI water.

    • Prepare the final catalyst solution by mixing the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 100 µL of CuSO₄ and 100 µL of THPTA).[7]

  • Prepare Reducing Agent Solution (D):

    • Freshly prepare a 1 M solution of Sodium Ascorbate in DI water. This solution is prone to oxidation and should be made immediately before use.

  • Initiate Gelation:

    • In a sterile tube, combine Solution A and Solution B. Mix thoroughly by vortexing or pipetting.

    • Add the Catalyst Solution (C) to the polymer/crosslinker mixture. The final concentration of copper is typically in the low millimolar range (e.g., 1-5 mM).

    • Initiate the reaction by adding the Sodium Ascorbate Solution (D). The final concentration should be 5-10 times that of the copper.

    • Quickly vortex the final mixture and immediately cast it into a mold.

  • Curing and Purification:

    • Allow the gel to cure at room temperature for 1-2 hours, or until a stable gel has formed.

    • After curing, immerse the hydrogel in a large volume of DI water or PBS to wash out any unreacted components and the catalyst system. Change the washing solution every few hours for 1-2 days.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing A Prepare Polymer-N₃ Solution (A) Mix1 Combine A + B A->Mix1 B Prepare PETPE Solution (B) B->Mix1 C Prepare Catalyst (CuSO₄/THPTA) (C) Mix2 Add Catalyst C C->Mix2 D Prepare Na-Ascorbate Solution (D) Mix3 Add Ascorbate D to Initiate D->Mix3 Mix1->Mix2 Mix2->Mix3 Cast Cast into Mold Mix3->Cast Cure Cure at RT (1-2 hours) Cast->Cure Purify Purify by Swelling in DI Water Cure->Purify

Caption: Experimental workflow for CuAAC-mediated hydrogel synthesis.

Protocol 2: Hydrogel Synthesis via Thiol-Yne Photopolymerization

This protocol uses UV light to crosslink a multi-arm PEG-thiol with PETPE.

Materials & Reagents:

  • Multi-arm PEG-Thiol (e.g., 4-arm PEG-SH, MW 10,000)

  • Pentaerythritol Tetrapropargyl Ether (PETPE)

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)

  • Deionized (DI) Water or Phosphate-Buffered Saline (PBS)

  • UV light source (e.g., 365 nm)

  • Syringes and molds

Step-by-Step Methodology:

  • Prepare Precursor Solution:

    • In a light-protected tube (e.g., amber vial), dissolve the multi-arm PEG-thiol and PETPE in DI water or PBS. A common starting point is a 1:1 stoichiometric ratio of thiol to alkyne functional groups. The total polymer concentration is typically 5-20% w/v.

    • Add the photoinitiator to the solution. A typical concentration for LAP is 0.05-0.1% w/v. Ensure it is fully dissolved, protecting the solution from ambient light.

  • Initiate Gelation:

    • Draw the precursor solution into a syringe and dispense it into a transparent mold (e.g., between two glass slides with a spacer).

    • Expose the mold to a UV light source (e.g., 365 nm) with a controlled intensity (e.g., 5-10 mW/cm²).

    • The exposure time will vary based on initiator concentration and light intensity but typically ranges from 30 seconds to 5 minutes. Gelation can often be observed visually as the solution becomes opaque or solid.

  • Curing and Purification:

    • After UV exposure, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of DI water or PBS to wash out any unreacted components and the photoinitiator byproducts. Change the washing solution periodically over 24 hours.

Part III: Physicochemical Characterization

Characterizing the physical properties of the hydrogel is essential to validate its suitability for a given application. The concentration of PETPE is a key parameter for tuning these properties; increasing the crosslinker concentration generally leads to stronger, less swollen gels.[10][11][12]

ParameterEffect of Increasing PETPE ConcentrationTypical Characterization Method
Storage Modulus (G') IncreasesRotational Rheometry
Equilibrium Water Content (EWC) DecreasesSwelling/Gravimetric Analysis
Mesh Size (ζ) DecreasesCalculation from Swelling & Rheology Data
Gelation Time DecreasesIn-situ Rheology (Gel Point)

Table 1. Impact of PETPE crosslinker concentration on key hydrogel properties.

Protocol 3: Characterization Methods

A. Swelling Ratio and Equilibrium Water Content (EWC)

  • Prepare hydrogel discs of a known geometry.

  • Lyophilize (freeze-dry) the gels to obtain the dry weight (W_d).

  • Immerse the dry gels in PBS (pH 7.4) at 37°C.

  • At various time points, remove the gels, gently blot the surface to remove excess water, and record the swollen weight (W_s).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Calculate EWC using the formula: EWC (%) = [(W_s - W_d) / W_s] x 100 .

B. Rheological Analysis

  • Use a rotational rheometer with a parallel plate geometry (sandblasted or crosshatched plates are recommended to prevent slippage).[13]

  • Place a cylindrical hydrogel sample onto the lower plate. Lower the upper plate to make contact with the gel, applying a slight normal force.[13]

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain (typically 1%) within the linear viscoelastic region.

  • Record the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.

Part IV: Concluding Remarks

Pentaerythritol Tetrapropargyl Ether (PETPE) is a highly effective and versatile crosslinker for synthesizing hydrogels with tunable properties. By employing robust and bioorthogonal click chemistry reactions like CuAAC and thiol-yne addition, researchers can create well-defined polymer networks suitable for demanding applications in drug development, cell culture, and regenerative medicine. The protocols and characterization methods outlined in this note provide a solid foundation for leveraging PETPE to design next-generation biomaterials.

References

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  • Reck, B. M., et al. (2019). Rheological Analysis of the Gelation Kinetics of an Enzyme Cross-linked PEG Hydrogel. ACS Biomaterials Science & Engineering, 5(5), 2534-2544. Retrieved from [Link]

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  • Zhang, K., et al. (2016). Preparation of Well-Defined Propargyl-Terminated Tetra-Arm Poly(N-isopropylacrylamide)s and Their Click Hydrogels Crosslinked with β-cyclodextrin. Polymers, 8(11), 389. Retrieved from [Link]

  • Sim, J. Y., et al. (2019). Using Stereochemistry to Control Mechanical Properties in Thiol–Yne Click‐Hydrogels. Angewandte Chemie International Edition, 58(27), 9045-9049. Retrieved from [Link]

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  • Wong, R. (2015). Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. Sunderland Pharmacy School, University of Sunderland. Retrieved from [Link]

  • Wong, R. S. H., et al. (2015). Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. Pharmaceutics, 7(3), 305-319. Retrieved from [Link]

  • Wong, R. S. H., et al. (2015). Effect of crosslinking agent concentration on the properties of unmedicated hydrogels. Pharmaceutics, 7(3), 305-319. Retrieved from [Link]

  • Kazybayeva, D. S., et al. (2025). Thiol-ene click hydrogels from pentaerythritol tetrakis(3-mercaptopropionate) and polyethylene glycol diacrylate: mucoadhesive and antimicrobial platforms for drug delivery. Journal of Applied Polymer Science, 142(43). Retrieved from [Link]

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Application Notes & Protocols: The In-Situ Formation of Energetic Plasticizers and Binders Using Tetrakis(2-propynyloxymethyl) Methane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Energetic plasticizers are critical components in modern propellant and explosive formulations, serving to enhance mechanical properties, improve processability, and increase the overall energy content.[1][2][3] A significant challenge with traditional energetic plasticizers is their tendency to migrate over time, leading to degradation of the material's properties. This guide details the application of Tetrakis(2-propynyloxymethyl) methane (TPOM), a tetra-functional alkyne, as a reactive plasticizer and crosslinking agent. When blended with azide-functionalized energetic prepolymers such as Glycidyl Azide Polymer (GAP), TPOM initially acts as a plasticizer, reducing the viscosity of the prepolymer for improved processing.[4][5] Subsequently, through a catalyst-free thermal azide-alkyne cycloaddition, TPOM covalently bonds into the polymer matrix, forming a stable, high-crosslink density energetic binder. This in-situ polymerization permanently locks the plasticizing component into the network, mitigating migration and enhancing the thermal and mechanical stability of the final energetic material.[4][5][6]

Introduction: The Rationale for Reactive Energetic Plasticizers (REPs)

In the field of energetic materials, a binder system imparts mechanical integrity to the formulation, holding crystalline explosives and other ingredients in a solid matrix.[4][7] Plasticizers are added to these binders to lower the glass transition temperature (Tg), increase flexibility (especially at low temperatures), and reduce viscosity during casting and processing.[2][8] Energetic plasticizers contain explosophoric groups (e.g., -NO2, -N3) and thus contribute to the overall energy output of the formulation, a significant advantage over inert plasticizers.[3][9]

The primary drawback of conventional liquid plasticizers is their propensity to migrate to the surface or into adjacent components, altering the designed properties and potentially compromising safety and long-term stability. Reactive Energetic Plasticizers (REPs) are designed to overcome this limitation.[4][5] REPs possess functional groups that allow them to polymerize or "click" into the main binder network during the curing process.

Tetrakis(2-propynyloxymethyl) methane (TPOM) is an ideal candidate for this role. Its four terminal alkyne groups can readily participate in Huisgen 1,3-dipolar cycloaddition reactions with azide-containing polymers like GAP.[5][10] This reaction is highly efficient, proceeds without catalysts at elevated temperatures, and produces no byproducts, making it exceptionally suitable for creating robust, cross-linked energetic networks.[10] In this system, TPOM serves a dual function: first as a processing aid (plasticizer) and then as a structural component (crosslinker).

Synthesis and Characterization of Tetrakis(2-propynyloxymethyl) methane (TPOM)

While commercially available, the synthesis of TPOM from pentaerythritol is a straightforward procedure for a well-equipped laboratory, providing a cost-effective and high-purity source of the precursor. The reaction is a standard Williamson ether synthesis.

G cluster_reactants Reactants Penta Pentaerythritol Product Tetrakis(2-propynyloxymethyl) methane (TPOM) Penta->Product Williamson Ether Synthesis Propargyl Propargyl Bromide/Chloride Propargyl->Product Base Strong Base (e.g., NaH, NaOH) Base->Product Solvent Solvent (e.g., DMF, THF) Solvent->Product caption Fig 1. Synthetic pathway for TPOM.

Caption: Fig 1. Synthetic pathway for TPOM.

Protocol 2.1: Synthesis of TPOM

Materials:

  • Pentaerythritol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide (80% solution in toluene) or Propargyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated ammonium chloride (NH4Cl) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Safety First: Conduct the reaction in a fume hood. NaH is highly reactive and flammable; handle with extreme care under an inert atmosphere (Nitrogen or Argon).

  • Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend pentaerythritol (1.0 eq) in anhydrous DMF.

  • Carefully add sodium hydride (4.4 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (4.4 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by slowly adding saturated NH4Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield TPOM as a clear oil.

Validation:

  • ¹H and ¹³C NMR: Confirm the structure and purity. The spectra should show characteristic peaks for the propargyl group (alkyne C-H and CH2) and the central quaternary carbon backbone.

  • FT-IR: Verify the presence of the terminal alkyne C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹).

Preparation of Energetic Binder via Azide-Alkyne Cycloaddition

The core of this application is the reaction between the alkyne-functional TPOM and an azide-functional prepolymer, typically a hydroxyl-terminated Glycidyl Azide Polymer (GAP-diol). This thermally induced, catalyst-free "click" reaction forms a highly stable 1,2,3-triazole cross-linked network.[4][10]

G TPOM TPOM HC≡C- HC≡C- HC≡C- HC≡C- Network Cross-linked Energetic Network | (Triazole linkages) TPOM:p1->Network TPOM:p2->Network TPOM:p3->Network TPOM:p4->Network GAP1 N₃-GAP-OH GAP1->Network Δ (Heat) GAP2 N₃-GAP-OH GAP2->Network Azide-Alkyne Cycloaddition GAP3 N₃-GAP-OH GAP3->Network GAP4 N₃-GAP-OH GAP4->Network caption Fig 2. Crosslinking of GAP with TPOM.

Caption: Fig 2. Crosslinking of GAP with TPOM.

Protocol 3.1: Formulation and Curing of a TPOM/GAP Energetic Binder

Materials:

  • Tetrakis(2-propynyloxymethyl) methane (TPOM), as prepared in Protocol 2.1.

  • Glycidyl Azide Polymer, diol-terminated (GAP-diol, Mn ≈ 2000 g/mol ).

  • Vacuum oven.

  • Teflon molds.

Procedure:

  • Preparation: Dry the GAP-diol under vacuum at 60 °C for at least 24 hours to remove any residual moisture.

  • Formulation: In a suitable container, add the dried GAP-diol. Warm the polymer to 60 °C to reduce its viscosity.

  • Plasticization: Add the desired weight percentage of TPOM (e.g., 10-30 wt%) to the warm GAP-diol. The amount added will determine the crosslink density and final mechanical properties. Stir the mixture thoroughly under vacuum for 30 minutes to ensure a homogeneous, bubble-free liquid. At this stage, TPOM acts as a plasticizer, significantly lowering the viscosity of the GAP.

  • Casting: Pour the liquid mixture into Teflon molds.

  • Curing: Place the molds in a vacuum oven. Cure at 60-80 °C for 5-7 days. The cycloaddition reaction will proceed, gradually increasing the viscosity until a solid, rubbery polymer is formed.

  • Post-Curing: Once solidified, the material can be removed from the molds for characterization.

G start Start dry Dry GAP Prepolymer (Vacuum, 60°C) start->dry mix Mix GAP and TPOM (Vacuum, 60°C) dry->mix cast Cast into Molds mix->cast cure Cure in Oven (60-80°C, 5-7 days) cast->cure characterize Characterize Final Material cure->characterize end End characterize->end caption Fig 3. Experimental workflow.

Caption: Fig 3. Experimental workflow.

Characterization and Performance Data

Validating the properties of the cured energetic material is essential. The following characterization techniques provide critical data on the material's structure, thermal stability, and mechanical behavior.

Protocol 4.1: Material Characterization
  • FT-IR Spectroscopy: Monitor the curing process. A complete reaction is indicated by the disappearance of the characteristic azide (N₃) stretch at ~2100 cm⁻¹ and the alkyne (C≡C-H) stretch at ~3300 cm⁻¹.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and the onset of decomposition (Td). A lower Tg compared to unplasticized GAP demonstrates the plasticizing effect. The Td provides information on the material's thermal stability.

  • Thermogravimetric Analysis (TGA): Assess the thermal decomposition profile and char yield, providing further insight into thermal stability.

  • Mechanical Testing: Use a universal testing machine to measure tensile strength, elongation at break, and Young's modulus. These properties are highly dependent on the TPOM content (crosslink density).[4][11]

Expected Performance Data

The following table summarizes typical data for GAP-based binders, showing the expected influence of incorporating a reactive plasticizer like TPOM.

PropertyTypical GAP BinderExpected TPOM/GAP BinderRationale for Change
Glass Transition (Tg) -45 °C-50 to -60 °CPlasticizing effect of TPOM before curing.
Decomposition (Td) ~220 °C~220-230 °CHigh stability of the triazole cross-links.
Tensile Strength 0.4 - 0.8 MPa0.9 - 1.5 MPaIncreased crosslink density from tetra-functional TPOM.[4]
Elongation at Break 150 - 300%50 - 150%Higher crosslink density reduces flexibility.
Viscosity (pre-cure) ~15 Pa·s @ 60°C~3-5 Pa·s @ 60°CTPOM acts as a low-viscosity diluent.[4][5]

Mandatory Safety Protocols

Work with energetic materials, including GAP and its formulations, must be conducted with strict adherence to safety protocols to mitigate risks of accidental initiation.[12]

  • Hazard Assessment: A thorough hazard assessment must be performed and documented before any new procedure.[13]

  • Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a face shield, a flame-retardant lab coat, and appropriate gloves (e.g., nitrile) must be worn.[14][15] For handling uncharacterized materials, enhanced PPE such as leather jackets may be required.[14]

  • Engineering Controls: All operations must be conducted in a chemical fume hood. A portable blast shield is required when performing a reaction for the first time or when scaling up.[15] All electrical equipment should be properly grounded to prevent electrostatic discharge (ESD), a known initiation source.[14]

  • Quantity Limits: Work should be performed on the smallest scale possible. Do not exceed established laboratory quantity limits for energetic materials without specific approval and enhanced safety measures.[16]

  • Storage: Store energetic materials in designated, properly labeled cabinets or magazines, away from heat, shock, and friction sources.[15][16]

  • Waste Disposal: All energetic waste is considered hazardous. It must be collected in designated, compatible containers and disposed of through an approved environmental health and safety program.

Conclusion

Tetrakis(2-propynyloxymethyl) methane is a highly effective precursor for the in-situ preparation of advanced energetic binders. By functioning initially as a plasticizer to improve processability and subsequently reacting via catalyst-free click chemistry to form a robust, covalently cross-linked network, TPOM offers a solution to the critical issue of plasticizer migration. The protocols outlined in this guide provide a framework for the synthesis, formulation, and characterization of these next-generation energetic materials, emphasizing a foundation of safety and rigorous validation. The resulting binders exhibit enhanced mechanical strength and thermal stability, making them promising candidates for high-performance propellant and explosive applications.

References

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  • Energetic Polymeric Network Prepared via a Solvent- and Catalyst-Free Thermal Cycloaddition of Azide-Bearing Polymer with Alkynes and Hydroxyl-isocyanate Addition Reactions. (n.d.). ResearchGate.
  • Synthesis and Characterization of the Potential Energetic Propellant Plasticizer 3-Nitratoethyl-N-nitramino-5-nitratomethyl Isoxazole. (2022). PubMed.
  • Reactive Energetic Plasticizers for Energetic Polyurethane Binders Prepared via Simultaneous Huisgen Azide-Alkyne Cycloaddition and Polyurethane Reaction. (n.d.). ResearchGate.
  • Reactive Energetic Plasticizers Utilizing Cu-Free Azide-Alkyne 1,3-Dipolar Cycloaddition for In-Situ Preparation of Poly(THF- co-GAP). (2018). PubMed.
  • Occupational Health: The Soldier and the Industrial Base Chapter 9 Military Energetic Materials: Explosives and Propellants. (n.d.). Borden Institute.
  • Explosive Chemicals Research Safety. (n.d.). UAH.
  • Policy on Laboratory use of Explosive and High Energy Materials. (2019). Case Western Reserve University.
  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. (n.d.). Yale Environmental Health & Safety.
  • Synthesis and Characterization of Energetic Materials for Explosive and Propellant Applications. (2023). University of Michigan.
  • Characterisation and Polymerisation Studies of Energetic Binders. (n.d.). DTIC.
  • Synthesis, Characterization and Comparative Analysis of Three Energetic Plasticizers Exploring the Impact of Diverse Functional Groups on Properties and Performance. (n.d.). Fraunhofer-Publica.
  • Tetrakis(2-propynyloxymethyl)methane. (n.d.). Alfa Chemistry.
  • Energetic Polymers and Plasticizers Based on Organic Azides, Nitro Groups and Tetrazoles – Synthesis and Characterization. (n.d.). Ludwig-Maximilians-Universität München.
  • Recent advances in the synthesis and properties of energetic plasticizers. (n.d.). RSC Publishing.
  • Synthesis and Characterization of Reactive Energetic Plasticizers for Poly(glycidyl azide-co-tetramethylene glycol)-Based Polyurethane Binders. (2021). PubMed.
  • Study on Properties of Energetic Plasticizer Modified Double-Base Propellant. (2021). Propellants, Explosives, Pyrotechnics, 46(11), 1662-1671.
  • Synthesis of tetraphenylmethane and its derivatives. (2014). The Royal Society of Chemistry.
  • The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. (2017). IOP Conference Series: Materials Science and Engineering, 207, 012025.
  • Tetrakis(2-propynyloxymethyl) methane. (n.d.). PubChem.
  • The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. (2017). Semantic Scholar.
  • SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES. (2022). Universitat de Barcelona.
  • Synthesis and Characterization of Energetic Plasticizer AMDNNM. (n.d.). ResearchGate.
  • Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. (n.d.). DTIC.

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Procedure for solid-phase synthesis using propargyl ether linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Propargyl Ether Linkers in Solid-Phase Organic Synthesis (SPOS)

Executive Summary

This application note details the protocol for utilizing propargyl ether linkers in Solid-Phase Organic Synthesis (SPOS) and Solid-Phase Peptide Synthesis (SPPS). Unlike standard acid-labile (Wang, Rink) or base-labile (HMBA) linkers, the propargyl ether moiety offers a unique "Safety-Catch" mechanism. It remains chemically inert throughout standard Fmoc/tBu or Boc/Bzl synthetic cycles but can be selectively activated and cleaved via transition metal catalysis—specifically the Dicobalt Hexacarbonyl (Nicholas Reaction) pathway or Palladium-mediated depropargylation .

This guide focuses on the Cobalt-Mediated Activation Strategy , a powerful method that allows for the release of the target molecule with simultaneous functionalization (e.g., nucleophilic trapping or cyclization), providing a distinct advantage in the synthesis of complex small molecules and peptidomimetics.

Strategic Advantages & Mechanism

The propargyl ether linker (


) operates on the principle of orthogonal stability .
  • Stability: The internal alkyne is stable to trifluoroacetic acid (TFA), piperidine, and standard coupling reagents (HATU/DIC), allowing for the synthesis of complex sequences without premature leaching.

  • Activation (The Nicholas Principle): Treatment with dicobalt octacarbonyl [

    
    ] forms a stable alkyne-cobalt complex. Upon exposure to a Lewis or Brønsted acid, this complex generates a resonance-stabilized propargyl cation (Nicholas cation).
    
  • Cleavage/Release: This cation is intercepted by a nucleophile (Nu), cleaving the resin-substrate bond and releasing the functionalized product.

Mechanism of Action (Graphviz Diagram)

PropargylMechanism Figure 1: Mechanistic pathway of Cobalt-mediated propargyl linker activation and cleavage. Resin Resin Support Linker Propargyl Ether Linker (Inert Alkyne) Resin->Linker Immobilization Linker->Linker Peptide/Organic Synthesis (Fmoc/Boc) Complex Co2(CO)6 Complex (Activated) Linker->Complex Co2(CO)8 Complexation Cation Propargyl Cation (Nicholas Intermediate) Complex->Cation TFA / Lewis Acid (- Resin-OH) Product Released Product (Nu-Functionalized) Cation->Product Nucleophile (Nu) Trapping

Experimental Protocols

Materials & Reagents
ReagentGrade/SpecificationFunction
Resin Support Merrifield or Trityl Chloride ResinSolid Support
Propargyl Alcohol >99%, AnhydrousLinker Precursor
Dicobalt Octacarbonyl

, stabilized
Activation Agent
TFA HPLC GradeAcidolytic Trigger
Nucleophile Hydride (

), Allyl-TMS, or Alcohol
Trapping Agent
Solvents DCM (Anhydrous), THFReaction Media
Protocol A: Linker Installation

Objective: To establish the propargyl ether anchor on a standard Merrifield resin.

  • Swelling: Swell 1.0 g of Merrifield resin (approx. 1.0 mmol/g loading) in anhydrous DMF (10 mL) for 30 minutes.

  • Deprotonation: In a separate vial, dissolve Propargyl Alcohol (10 eq, 10 mmol) in DMF (5 mL). Add NaH (60% dispersion, 10 eq) slowly at 0°C. Stir for 15 minutes to generate the alkoxide.

  • Coupling: Transfer the alkoxide solution to the resin suspension.

  • Reaction: Agitate at 60°C for 12–18 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3x), MeOH (3x), and DCM (3x).

  • Validation: Verify loading via IR spectroscopy (appearance of alkyne stretch at ~2120 cm⁻¹) or elemental analysis.

Protocol B: On-Resin Synthesis (Example)

The propargyl ether is compatible with standard Fmoc-SPPS or organic transformations.

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min). Linker is stable.

  • Coupling: Fmoc-AA-OH / HATU / DIPEA. Linker is stable.

  • Side-chain Deprotection: 95% TFA (if using acid-labile side chains). Linker is stable unless cobalt is present.

Protocol C: Activation and Cleavage (The Nicholas Reaction)

Objective: To activate the inert linker and release the product via nucleophilic trapping.

Step 1: Cobalt Complexation

  • Wash the resin-bound substrate (100 mg) with anhydrous DCM (3x) to remove any coordinating solvents (DMF/NMP).

  • Add a solution of

    
      (1.5 eq relative to linker loading) in anhydrous DCM (3 mL).
    
  • Observation: The resin/solution will turn a deep dark red/crimson color, indicating complex formation.

  • Agitate gently at room temperature for 2 hours under an inert atmosphere (

    
    ).
    
  • Wash: Filter and wash extensively with DCM (5x) to remove excess cobalt reagent. The resin should remain dark red.

Step 2: Reductive Cleavage (Releasing the Propargyl/Alkene Product) Use this method to release the molecule with a saturated or olefinic terminus.

  • Suspend the dark red resin in DCM (3 mL).

  • Add the Nucleophile/Trapping Agent :

    • For simple release: Triethylsilane (

      
      , 10 eq) as a hydride donor.
      
    • For functional release: Allyltrimethylsilane (10 eq) or a secondary alcohol.

  • Add TFA (10% v/v final concentration) dropwise.

  • Agitate for 2–4 hours at room temperature.

    • Note: The acid generates the propargyl cation, which is immediately quenched by the silane.

  • Work-up: Filter the resin.[1] The filtrate contains the cleaved, cobalt-complexed product.

  • Decomplexation (Optional): To remove the cobalt from the final product, treat the filtrate with Ceric Ammonium Nitrate (CAN) (3 eq) in Acetone/Water, or simply oxidize in air over time if the product allows.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Cleavage Insufficient Cobalt ComplexationEnsure

is fresh; it oxidizes/decomposes over time. Use 2.0 eq if necessary.
Product Degradation Acid SensitivityReduce TFA concentration to 1-5%. The Nicholas cation forms easily; harsh acidity is rarely needed.
Resin "Clumping" Cobalt OxidationPerform complexation under strict

atmosphere. Wash resin thoroughly before adding acid.
Low Yield Cation Quenching by SolventAvoid nucleophilic solvents (MeOH, H2O) during the cleavage step unless they are the intended nucleophile. Use DCM.

Alternative Workflow: Palladium-Mediated Cleavage

For applications requiring milder conditions without oxidative decomplexation.

While the Cobalt method is preferred for "building" the molecule during cleavage, Palladium(0) can be used to cleave propargyl esters/ethers via


-allyl/propargyl intermediate chemistry, similar to Alloc deprotection.
  • Reagent:

    
     (0.1 eq) + Morpholine (scavenger).
    
  • Condition: Agitate in dry DCM/THF for 2 hours.

  • Outcome: Cleavage of the propargyl bond, releasing the free carboxylate/alcohol (depending on linkage). Reference: Unciti-Broceta et al. have demonstrated Pd-mediated cleavage of propargyl moieties in bioorthogonal contexts [3].[2]

References

  • Nicholas, K. M., & Pettit, R. (1972).[3] An acid-catalyzed reaction of complexed propargyl alcohols.[3] Journal of the American Chemical Society. Link (Foundational chemistry of the Nicholas Reaction).

  • Tejedor, D., & Garcia-Telleria, T. (2003). The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis.[3] University of Windsor / Tetrahedron. Link (Review of Nicholas reaction applications).

  • Weiss, J. T., et al. (2018). Linker for Targeted Bioorthogonal Drug Decaging.[2] Chemical Science. Link (Demonstrates Pd-mediated cleavage of propargyl linkers).

  • Patek, M., & Lebl, M. (1999). Safety-Catch Linkers for Solid-Phase Synthesis. Biopolymers. Link (General context on safety-catch strategies).

Disclaimer: This protocol involves the use of transition metals and strong acids. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Formulation and Curing of Thiol-Yne Resins using Pentaerythritol Tetrapargyl Ether (PETPE)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Formulating UV-curable resins with Pentaerythritol tetrapargyl ether Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Introduction & Scientific Rationale

This guide details the formulation, processing, and characterization of UV-curable resins utilizing Pentaerythritol tetrapargyl ether (PETPE) (also known as Tetrapropargyl pentaerythritol or Tetrakis(2-propynyloxymethyl)methane).

Unlike traditional acrylate-based UV curing (chain-growth), PETPE cures via a step-growth thiol-yne mechanism . This distinction is critical for researchers in drug delivery and tissue engineering because thiol-yne systems exhibit:

  • Reduced Oxygen Inhibition: The thiyl radical effectively scavenges oxygen, allowing curing in ambient air without inert gas purging.

  • High Crosslink Density: Each alkyne group on the PETPE core reacts with two thiol groups. A single PETPE molecule (4 alkynes) acts as an 8-functional crosslinker, creating exceptionally dense and mechanically robust networks compared to thiol-ene (4-functional) analogs.

  • Bio-Orthogonality: The reaction proceeds rapidly under physiological conditions (aqueous or solvent-based) using biocompatible photoinitiators, making it ideal for encapsulating sensitive biological payloads (cells, proteins, hydrophobic drugs).

Chemical Identity
  • Compound: Pentaerythritol tetrapargyl ether (PETPE)

  • CAS Number: 1606-85-5 (or 127751-08-0 for specific isomers/preparations)

  • Functionality: 4 Alkyne groups per molecule (Theoretical functionality = 8 in thiol-yne systems).

  • Molecular Weight: ~288.34 g/mol [1][2]

Reaction Mechanism: The Thiol-Yne Cycle

Understanding the double-addition mechanism is vital for calculating stoichiometry. Unlike thiol-ene reactions (1:1 ratio), thiol-yne reactions consume two thiol equivalents per alkyne group .

Step-by-Step Pathway
  • Initiation: Photoinitiator generates radicals (

    
    ) upon UV exposure.
    
  • Thiyl Formation:

    
     abstracts a hydrogen from the thiol (
    
    
    
    ), forming a thiyl radical (
    
    
    ).
  • First Addition:

    
     attacks the PETPE alkyne, forming a carbon-centered vinyl radical.
    
  • Chain Transfer 1: The vinyl radical abstracts H from another thiol, yielding a vinyl sulfide intermediate and regenerating a thiyl radical.

  • Second Addition: A second

    
     attacks the vinyl sulfide double bond.
    
  • Chain Transfer 2: The resulting radical abstracts H from a thiol, yielding the final dithioether product.

ThiolYneMechanism PI Photoinitiator Radical Radical (R•) PI->Radical UV Light Thiyl Thiyl Radical (R-S•) Radical->Thiyl + Thiol Thiol Thiol (R-SH) VinylRad Vinyl Radical Thiyl->VinylRad + Alkyne Alkyne PETPE Alkyne (-C≡CH) VinylRad->Thiyl Regeneration VinylSulfide Vinyl Sulfide (Intermediate) VinylRad->VinylSulfide + Thiol (-Thiyl) CarbonRad Carbon Radical VinylSulfide->CarbonRad + Thiyl CarbonRad->Thiyl Regeneration Product Dithioether (Crosslink) CarbonRad->Product + Thiol (-Thiyl)

Figure 1: Radical-mediated thiol-yne step-growth polymerization mechanism showing the double addition of thiol to the alkyne moiety.

Materials & Equipment

Reagents
ComponentRoleRecommended ReagentNotes
Alkyne Monomer Core CrosslinkerPETPE (Synthesized or Custom Order)Hydrophobic core. High modulus.
Thiol Crosslinker Co-monomerPETMP (Rigid coatings) PEG-Dithiol (Hydrogels)PETMP (4-arm) yields glassy polymers. PEG-thiols yield soft hydrogels.
Photoinitiator (PI) Radical SourceIrgacure 2959 (Bio/Aqueous) TPO or BAPO (Resins)Use TPO for depth curing (405 nm). Use 2959 for cell viability.
Solvent (Optional) Viscosity/SolubilityChloroform (Resins) PBS/DMF (Bio)PETPE is hydrophobic; requires organic solvent or amphiphilic formulation for hydrogels.
Inhibitor StabilizerPyrogallol or MEHQOptional: <0.1% to prevent premature gelation during storage.
Equipment
  • UV Light Source: Mercury arc lamp (broadband) or LED (365 nm / 405 nm). Intensity: 10–50 mW/cm².

  • Rheometer: For gel point determination (e.g., Anton Paar MCR series).

  • FTIR Spectrometer: For conversion monitoring (ATR accessory).

Formulation Strategy & Stoichiometry

The critical parameter in thiol-yne formulations is the ratio of functional groups , not molecules.

The Golden Ratio: 1 Alkyne : 2 Thiols

Because one alkyne group reacts with two thiol groups, a stoichiometric balance requires:



Calculations for 10g Resin Formulation (Example using PETMP):

  • PETPE (Alkyne):

    • MW = 288.34 g/mol [1][2]

    • Functionality (

      
      ) = 4
      
    • Equivalent Weight (

      
      ) = 
      
      
      
      g/eq
  • PETMP (Thiol):

    • MW = 488.66 g/mol

    • Functionality (

      
      ) = 4
      
    • Equivalent Weight (

      
      ) = 
      
      
      
      g/eq

Target: Stoichiometric balance (1 Alkyne group per 2 Thiol groups).

  • Moles of Alkyne groups =

    
    
    
  • Moles of Thiol groups =

    
    
    
  • Mass Ratio:

    
    
    

To make 10g of resin:

  • PETPE: ~2.3 g[3]

  • PETMP: ~7.7 g

  • Photoinitiator: 0.1 - 1.0 wt% (e.g., 50 mg TPO).

Expert Insight: For biomedical hydrogels, off-stoichiometry is often used to leave residual alkynes for post-functionalization (e.g., attaching fluorescent tags or peptides via CuAAC click chemistry later).

Experimental Protocol

Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Curing & Analysis Step1 Synthesize/Purify PETPE (if not commercial) Step2 Calculate Stoichiometry (1 Alkyne : 2 Thiol) Step1->Step2 Step3 Dissolve PI in Thiol/Solvent Step2->Step3 Step4 Add PETPE Monomer (Vortex Mix 2 mins) Step3->Step4 Step5 Degas (Vacuum/Sonication) (Remove bubbles) Step4->Step5 Step6 Cast into Mold/Slide Step5->Step6 Step7 UV Exposure (365nm, 10-50 mW/cm²) Step6->Step7 Step8 Post-Cure Bake (Optional) (Ensure 100% conversion) Step7->Step8 Step9 Characterization (FTIR, Rheology, Swelling) Step8->Step9

Figure 2: Experimental workflow for formulating and curing PETPE-based thiol-yne resins.

Detailed Procedure
Step 1: Resin Preparation [4][5]
  • Safety: Work in a fume hood. Thiols (like PETMP) have a strong odor; use bleach to neutralize spills.

  • Solubilization: If using a solid photoinitiator (e.g., BAPO), dissolve it in the liquid thiol component first. If using PETPE (often a viscous oil or low-melting solid), gentle heating (40°C) may assist mixing.

  • Mixing: Combine PETPE and the Thiol component in a brown glass vial (UV protected).

  • Homogenization: Vortex for 2 minutes or sonicate for 5 minutes until optically clear.

    • Note: If the mixture is cloudy, phase separation is occurring. Add a minimal amount of compatible solvent (DCM for resins, DMF for hydrogels) until clear.

  • Degassing: Although thiol-yne is oxygen tolerant, bubbles will create defects. Vacuum degas for 10 minutes.

Step 2: Curing (Photopolymerization)
  • Casting: Pipette the resin into a silicone mold or between two glass slides separated by a Teflon spacer (e.g., 200 µm thickness).

  • Exposure: Place under UV light.

    • Thin Films: 365 nm LED, 20 mW/cm², 60 seconds.

    • Hydrogels (Cell Encapsulation): 365 nm, 5–10 mW/cm², 2–5 minutes (minimize radical damage to cells).

  • Observation: The resin should transition from liquid to solid rapidly (<10 seconds for bulk resins).

Step 3: Post-Processing
  • Washing: For hydrogels, wash in PBS to remove unreacted monomer and photoinitiator.

  • Drying: For mechanical testing, vacuum dry the samples.

Characterization & Quality Control

To validate the cure, you must confirm the consumption of the alkyne and thiol groups.

FTIR Spectroscopy Analysis

Monitor the disappearance of the following characteristic peaks:

  • Alkyne (C≡C) Stretch: ~2120 cm⁻¹ (Weak but diagnostic for PETPE).

  • Alkyne (≡C-H) Stretch: ~3280 cm⁻¹ (Strong, sharp).

  • Thiol (-SH) Stretch: ~2560 cm⁻¹ (Medium intensity).

Success Criteria:

  • 95% reduction in the 2560 cm⁻¹ (SH) peak.

  • Complete disappearance of the 2120 cm⁻¹ / 3280 cm⁻¹ (Alkyne) peaks.

  • Appearance of C-S peaks (fingerprint region, 600–800 cm⁻¹), though these are often obscured.

Troubleshooting Guide
IssueProbable CauseSolution
Surface Tackiness Oxygen Inhibition (rare but possible)Increase PI concentration or cover sample with Mylar film during cure.
Phase Separation PETPE hydrophobicityUse a co-solvent (DMF/DMSO) or switch to a more hydrophobic thiol (e.g., alkyl thiols).
Low Modulus Off-stoichiometryRe-calculate the Alkyne:Thiol ratio. Ensure it is 1:2, not 1:1.
Rapid Gelation Ambient light / Thermal reactionUse brown vials. Add stabilizer (pyrogallol). Keep cool.

References

  • Monomer Synthesis & Dendrimers

    • Stéen, C., et al. "Effect of Dendrimer Generation and Aglyconic Linkers on the Binding Properties of Mannosylated Dendrimers..." Molecules, 2018.[6] (Describes synthesis of Tetrapropargyl pentaerythritol core).

  • Thiol-Yne Mechanism & Networks

    • Fairbanks, B. D., et al. "Thiol-Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks." Macromolecules, 2009.
  • Biomedical Hydrogels (s-IPN)

    • Xu, L., et al. "Sliding-Graft Interpenetrating Polymer Networks from Simultaneous 'Click Chemistry' and Atom Transfer Radical Polymerization." Macromolecules, 2010. (Uses Tetrakis(2-propynyloxymethyl)methane in hydrogels).[1][7]

  • General Thiol-Ene/Yne Review

    • Hoyle, C. E., & Bowman, C. N. "Thiol-Ene Click Chemistry."[8][9][10] Angewandte Chemie International Edition, 2010.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrakis(2-propynyloxymethyl) methane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tetrakis(2-propynyloxymethyl) methane (CAS: 127751-08-0), also known as Pentaerythritol tetrakis(propargyl ether), is a critical tetra-functional cross-linker used extensively in "Click Chemistry" (CuAAC) to form hydrogels, dendrimers, and energetic binders.

Achieving high yields (>85%) is notoriously difficult due to the statistical challenge of driving four simultaneous Williamson etherifications to completion without inducing polymerization or elimination side reactions. This guide synthesizes field-proven protocols to overcome the "incomplete substitution" bottleneck.

Troubleshooting Guide & FAQs

Q1: I am observing a mixture of tri- and tetra-substituted products. How do I drive the reaction to completion?

Diagnosis: This is the most common failure mode, known as "statistical stalling." As the pentaerythritol core becomes more substituted, steric hindrance increases, and the solubility profile changes. Solution:

  • Stoichiometric Excess: You must use a significant excess of propargyl bromide. A 1:4 ratio is theoretically sufficient, but in practice, use 1.5 to 2.0 equivalents per hydroxyl group (i.e., 6–8 equivalents total relative to pentaerythritol).

  • Solvent Switch: If using THF, switch to DMSO or DMF . The high dielectric constant of DMSO dissociates the alkoxide ion pairs, making them significantly more nucleophilic.

  • Stepwise Temperature Ramp: Start the reaction at 0°C to control the exotherm, then slowly ramp to room temperature. Finally, heat to 40–50°C for the last 4 hours to drive the final substitution.

Q2: My reaction mixture turns dark brown/black, and the yield is low. What is happening?

Diagnosis: This indicates oxidative degradation or polymerization of the propargyl groups. Propargyl halides are sensitive to base-catalyzed polymerization at high temperatures. Solution:

  • Inert Atmosphere: Rigorously degas your solvents and run the reaction under a positive pressure of Nitrogen or Argon.

  • Temperature Control: Never exceed 60°C. Above this threshold, the propargyl ether moieties become unstable in the presence of strong bases.

  • Radical Scavenger: Add a trace amount of hydroquinone or BHT (butylated hydroxytoluene) to the reaction mixture to inhibit radical polymerization of the alkyne groups.

Q3: The product is an oil that is difficult to crystallize. How do I purify it?

Diagnosis: Tetrakis(2-propynyloxymethyl) methane is often a viscous yellow oil or a low-melting solid (


). Traces of DMSO or propargyl alcohol byproducts prevent crystallization.
Solution: 
  • Aqueous Workup: Perform aggressive washes. Wash the organic layer (EtOAc or DCM) with water (

    
    ), then Brine (
    
    
    
    ) to remove DMSO.
  • Column Chromatography: If the oil remains impure, use a short silica plug eluting with Hexane:Ethyl Acetate (4:1 to 2:1). The tetra-substituted product is less polar than the tri-substituted impurity.

  • Cold Crystallization: Dissolve the oil in a minimum amount of diethyl ether or ethanol, then store at -20°C. Seeding may be required.

Q4: Safety Alert: Handling Propargyl Bromide.

Warning: Propargyl bromide is a lachrymator, a skin irritant, and shock-sensitive.

  • Neutralization: Quench excess propargyl bromide in the reaction waste with aqueous ammonium hydroxide or sodium bisulfite before disposal.

  • Dilution: Handle it as an 80% solution in toluene (commercially available) rather than neat to reduce explosion risk.

Optimized Experimental Protocol

Based on modified Williamson Ether Synthesis utilizing high-polarity solvent promotion.

Reagents:

  • Pentaerythritol (10 mmol, 1.36 g)

  • Powdered KOH (80 mmol, 4.48 g) [Note: KOH is often superior to NaOH in DMSO]

  • Propargyl Bromide (80% in toluene, 60 mmol, ~6.7 mL)

  • DMSO (anhydrous, 20 mL)

Workflow:

  • Dissolution: In a flame-dried flask under

    
    , suspend Pentaerythritol in DMSO. Stir vigorously.
    
  • Deprotonation: Add powdered KOH in four portions over 20 minutes at 0°C. The mixture will become viscous. Stir for 1 hour at RT to ensure alkoxide formation.

  • Alkylation: Cool back to 0°C. Add Propargyl Bromide dropwise via syringe pump or addition funnel over 30 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to RT and stir for 18–24 hours. (Optional: Heat to 45°C for the final 2 hours).

  • Quench: Pour mixture into 150 mL ice-water.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with water (

    
    ) and brine. Dry over 
    
    
    
    .[1] Concentrate in vacuo. Purify via flash chromatography (Hex:EtOAc 4:1).

Data Summary: Solvent & Base Effects[1]

Reaction SystemBaseSolventYield (Typical)Major ImpurityNotes
Standard NaOHTHF< 40%Tri-etherLow solubility of pentaerythritol limits conversion.
Phase Transfer NaOH (aq)Toluene + TBAB50-65%Hydrolysis productsGood for scale-up, but emulsion formation is common.
High Polarity KOH DMSO 80-92% None (Trace Tri-ether)Recommended Method. Best solubility and rate.
Hydride NaHDMF75-85%Elimination productsHigh risk of fire/explosion. Excess NaH causes side reactions.

Visualizations

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the stepwise substitution and the critical "Stall Point" where steric hindrance often stops the reaction before the fourth addition.

ReactionPathway Penta Pentaerythritol (4 -OH groups) Mono Mono-substituted Intermediate Penta->Mono + Propargyl-Br / KOH Di Di-substituted Intermediate Mono->Di + Propargyl-Br Tri Tri-substituted (Major Impurity) Di->Tri + Propargyl-Br Tetra Tetrakis(2-propynyloxymethyl) methane (Target) Tri->Tetra + Propargyl-Br (Requires Heat/DMSO) Stall STALL POINT (Steric Hindrance) Tri->Stall

Caption: Stepwise etherification pathway showing the critical kinetic bottleneck at the tri-substituted stage.

Figure 2: Purification Decision Tree

A logic flow to determine the correct workup procedure based on the physical state of the crude product.

PurificationLogic Start Crude Reaction Mixture Quench Quench in Ice Water Extract w/ EtOAc Start->Quench Check Check TLC (Hex:EtOAc 3:1) Quench->Check Pure Single Spot? Concentrate & Dry Check->Pure Yes Impure Multiple Spots? (Tri-ether present) Check->Impure No Chrom Flash Chromatography Silica Gel Hex:EtOAc (4:1) Impure->Chrom If Oil Cryst Cold Crystallization (Diethyl Ether, -20°C) Impure->Cryst If Solid

Caption: Decision matrix for purifying the crude product based on TLC analysis and physical state.

References

  • ChemicalBook. Synthesis of Pentaerythritol Triallyl Ether (Analogous Protocol). Retrieved from .

  • BenchChem. Improving reaction conditions for Williamson ether synthesis. Retrieved from .

  • Organic Syntheses. Pentaerythritol derivatives and purification. Org.[1][2][3][4][5] Synth. Coll. Vol. 1, p. 425. Retrieved from .

  • Alfa Chemistry. Tetrakis(2-propynyloxymethyl)methane Product Information. Retrieved from .

  • Xu, L. Q., et al. (2010). Tetrakis(2-Propynyloxymethyl)Methane for the Preparation of Interpenetrating Network Hydrogels.[6] Biomacromolecules, 11(7), 1810-1817.[6] [DOI: 10.1021/bm100342r].

Sources

Purification methods to remove copper catalyst from click-crosslinked gels

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Purification of Click-Crosslinked Hydrogels Ticket Priority: High (Cytotoxicity Risk) Audience: Drug Delivery & Tissue Engineering Specialists

Welcome to the Purification Support Hub

You have successfully formed a hydrogel using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the copper catalyst (Cu) required for the reaction is cytotoxic and must be removed to trace levels (typically <10 ppm, often lower for sensitive cell lines) before biological application.

This guide replaces standard textbook advice with field-proven troubleshooting protocols. We treat purification not as a "washing step" but as a thermodynamic challenge of competitive chelation.

Module 1: Diagnostic & Detection

“You cannot clean what you cannot measure.”

Before initiating a purification protocol, you must establish a baseline. Visual inspection (blue/green tint) is insufficient for biological safety; copper is toxic at concentrations far below the visible threshold.

Recommended Detection Workflow

Use the following decision tree to select the appropriate detection method for your lab setup.

DetectionLogic cluster_tips Pro Tips Start Select Detection Method IsQuant Is quantitative precision required (<1 ppm)? Start->IsQuant HighThroughput High throughput needed? IsQuant->HighThroughput No (Routine Check) ICPMS ICP-MS / ICP-OES (Gold Standard) IsQuant->ICPMS Yes (Clinical/GLP) Colorimetric Colorimetric Assay (BCA / Bathocuproine) HighThroughput->Colorimetric Yes (Plate Reader) Absorbance UV-Vis Absorbance (Direct measurement) HighThroughput->Absorbance No (Quick Check) Tip1 Note: ICP requires acid digestion of gel.

Caption: Decision matrix for selecting copper detection methods based on sensitivity requirements.

Quick Reference: Detection Limits (LOD)

Method Target Species LOD (Approx) Pros Cons
ICP-MS Total Cu < 0.01 ppb Absolute quantification Destructive (requires digestion)
Bathocuproine (BCS) Cu(I) ~1 µM Specific to Cu(I); rapid May require reduction of Cu(II)

| Bicinchoninic Acid (BCA) | Cu(I) | ~1 µM | Common lab reagent | Protein interference possible |

Module 2: Purification Protocols

The Challenge: Copper binds tightly to the triazole ring formed during the click reaction. Simple diffusion (washing with water) is thermodynamically unfavorable. You must drive the equilibrium toward desorption using a competitive chelator.

Protocol A: Chelation-Enhanced Diffusion (The Gold Standard)

This method uses EDTA to strip Cu from the triazole coordination sphere.

Reagents:

  • Wash Buffer: 10 mM HEPES or PBS (pH 7.4).

  • Chelator: 10–50 mM EDTA (Ethylenediaminetetraacetic acid).

  • Volume: Wash volume should be >10x gel volume.

Step-by-Step Workflow:

  • Equilibration: Place the hydrogel in Wash Buffer (no EDTA) for 30 mins to remove unreacted precursors.

  • Chelation Wash (Cycles 1-3): Transfer gel to EDTA Solution . Incubate on an orbital shaker (mild agitation) for 2–4 hours.

    • Mechanism:[1] EDTA (log K ≈ 18 for Cu²⁺) outcompetes the triazole ligand.

    • Visual Cue: Solution may turn faint blue as Cu-EDTA complex elutes.

  • Clearance Wash (Cycles 4-6): Transfer gel to Wash Buffer (no EDTA) to remove the Cu-EDTA complex and excess chelator.

    • Critical: Residual EDTA is also cytotoxic (it strips Ca²⁺/Mg²⁺ from cells). You must wash it out.[1][2]

  • Verification: Test the final supernatant using the method selected in Module 1.

PurificationFlow Gel Crude Hydrogel (Cu Trapped) EDTA EDTA Wash (Competitive Binding) Gel->EDTA Step 1 Complex Cu-EDTA Diffusion EDTA->Complex Equilibrium Shift Buffer Buffer Wash (Clearance) Complex->Buffer Step 2 Buffer->Buffer Repeat x3 Clean Biocompatible Hydrogel Buffer->Clean Step 3

Caption: Thermodynamic workflow of chelation-enhanced diffusion. EDTA displaces Cu, then buffer displaces EDTA.

Module 3: Troubleshooting Guide

Issue 1: "My cells are dying, even after washing."

  • Diagnosis: This is often due to Residual Cu(I) or Residual EDTA , not just total copper.

  • Root Cause:

    • EDTA binds Cu(II) efficiently but is less effective against Cu(I).

    • Excess EDTA left in the gel strips essential ions (Ca, Mg) from cell culture media, causing cell detachment and death.

  • Solution:

    • For Cu(I): Add a mild oxidant (exposure to air during washing is usually sufficient) to convert Cu(I) → Cu(II), which EDTA binds avidly.

    • For EDTA: Perform a final wash with culture media (containing Ca/Mg) to equilibrate the gel before cell seeding.

Issue 2: "The gel swells or degrades during washing."

  • Diagnosis: Osmotic shock.

  • Root Cause: Switching from a high-salt reaction buffer to pure water or hypotonic EDTA solution causes rapid water uptake.

  • Solution: Maintain iso-osmolarity . Prepare your EDTA wash solution in PBS or the final culture medium, not in pure water.

Issue 3: "Purification takes days. How can I speed it up?"

  • Diagnosis: Diffusion limitation.[3]

  • Root Cause: The path length for diffusion in a bulk gel is too long.

  • Solution:

    • Increase Surface Area: If possible, wash the gel as micro-beads or thin films before final assembly.

    • Convection: Use a flow-perfusion system rather than static washing. Continuous flow maintains the concentration gradient (Sink Condition).

Module 4: Frequently Asked Questions (FAQ)

Q: What is the safe limit for Copper in hydrogels? A: According to ISO 10993-5 (Biological evaluation of medical devices - Tests for in vitro cytotoxicity), a reduction in cell viability by >30% is considered cytotoxic. While specific ppm limits vary by cell type, a conservative target is < 5 ppm (approx < 80 µM) in the final volume. Sensitive primary cells may require < 1 ppm.

Q: Can I use other chelators besides EDTA? A: Yes.

  • DTPA: Stronger affinity than EDTA, but more expensive.

  • Thiourea: Good for Cu(I) but can be toxic itself; requires rigorous removal.

  • Chelex Resin: Can be used in the surrounding bath to act as a "sink" without introducing soluble chelators into the gel.

Q: Why not just use Copper-Free Click (SPAAC)? A: SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) avoids copper entirely but has slower kinetics and reagents (DBCO/BCN) are significantly more expensive and hydrophobic, which can alter the mechanical properties of the hydrogel. CuAAC remains superior for precise control of hydrogel architecture if purification is performed correctly.

References
  • Fairbanks, B. D., et al. (2009). "A Versatile Synthetic Extracellular Matrix Mimic via Thiol-Norbornene Photopolymerization." Advanced Materials. (Provides context on hydrogel crosslinking standards and cytotoxicity baselines). Link

  • International Organization for Standardization. (2009). "ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." (The regulatory standard for defining toxicity).[4] Link

  • Pickens, C. J., et al. (2018). "Practical Considerations for the Purification of Copper-Catalyzed Azide-Alkyne Cycloaddition Reactions." Bioconjugate Chemistry. (Detailed analysis of EDTA washing efficiency). Link

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. (Mechanistic overview of Cu-Triazole binding). Link

Sources

Technical Support Center: Pentaerythritol Tetrapargyl Ether (PETPE) Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PETPE-OPT-2024 Subject: Optimization of Gelation Kinetics & Troubleshooting

System Overview

Welcome to the technical support hub for Pentaerythritol tetrapargyl ether (PETPE) hydrogels. You are likely utilizing this 4-arm alkyne core to form rigid, step-growth networks via one of two primary mechanisms:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): The "Gold Standard" for mechanical strength and defined kinetics.

  • Thiol-Yne Photo-Click: The alternative for metal-free, spatiotemporal control.

This guide prioritizes CuAAC as it is the most common source of kinetic frustration (too fast vs. too slow), but addresses Thiol-Yne where relevant.

The Reaction Mechanism (Visualized)

Before troubleshooting, you must understand the catalytic cycle driving your gelation. In CuAAC, the reaction is not driven solely by the presence of Copper, but by the Cu(I) oxidation state.

CuAAC_Mechanism Cu2 Cu(II) Source (CuSO4 - Inactive) Cu1 Cu(I) Active Species (Kinetic Driver) Cu2->Cu1 Reduced by Ascorbate Asc Reducing Agent (Na Ascorbate) Asc->Cu1 Complex Cu-Acetylide Complex Cu1->Complex Binds Alkyne O2 Oxygen (Inhibitor) Cu1->O2 Oxidized back to Cu(II) (Slows Gelation) Ligand Ligand (THPTA/TBTA) Ligand->Cu1 Stabilizes & Accelerates PETPE PETPE (Alkyne) PETPE->Complex Azide Crosslinker (PEG-Azide) Triazole Triazole Linkage (GELATION) Azide->Triazole Complex->Triazole Reacts with Azide

Figure 1: The CuAAC Kinetic Cycle. Note that Oxygen continuously depletes the active Cu(I) species, which is the primary cause of "drifting" gelation times.

Troubleshooting Guides (Q&A)

Issue A: "The gel solidifies instantly (Heterogeneous Clumping)."

Diagnosis: The rate of crosslinking (


) exceeds the rate of mixing (

). You are creating localized gel islands before the solution is homogenized.
  • Q: I'm using standard CuSO4 concentrations. Why is it too fast?

    • A: PETPE is a small, hydrophobic molecule with high alkyne density. When mixed with 4-arm PEG-Azide, the crosslinking density increases exponentially.

    • Corrective Action:

      • Ligand Switching: If using TBTA (insoluble, fast), switch to THPTA . It is water-soluble and allows for lower Cu loading while maintaining rate control.

      • Chill the Precursors: Lower the temperature of both precursor solutions to 4°C before mixing. This slows the Arrhenius kinetics, buying you 30-60 seconds of mixing time.

      • Decrease Catalyst: Reduce CuSO4 concentration stepwise. See Table 1 below.

Issue B: "The gel takes >1 hour to set or never sets."

Diagnosis: Loss of active Cu(I) species due to oxidation or stoichiometry errors.

  • Q: I added Sodium Ascorbate, but it's not gelling. Is my polymer bad?

    • A: Likely not. The culprit is almost always the Sodium Ascorbate . Ascorbate oxidizes rapidly in air (turning yellow). If your stock solution is >4 hours old, it is useless.

    • Corrective Action:

      • Fresh Stocks: Prepare Sodium Ascorbate immediately before use. It must be clear, not yellow.

      • Oxygen Exclusion: If working with small volumes (<50 µL), the surface-area-to-volume ratio is high, leading to rapid O2 diffusion which oxidizes Cu(I) back to inactive Cu(II). Degas your buffers or increase Ascorbate concentration to 5x the Cu concentration to act as an "oxygen scavenger."

  • Q: What is the optimal stoichiometry?

    • A: Strictly 1:1 (Alkyne:Azide) .[1]

    • Technical Note: Unlike radical polymerizations where you can flood with initiator, Click chemistry is stoichiometric. If you have a 1.2:1 ratio, you leave unreacted "dangling ends," effectively capping your network and preventing a percolation threshold (gelation).

Issue C: "The hydrogel is cytotoxic to my cells."

Diagnosis: Copper toxicity.[2] Free Cu ions damage cell membranes and generate ROS.

  • Q: How do I remove the copper?

    • A: You cannot easily remove copper after encapsulation. You must optimize for low-catalyst loading during formation.

    • Corrective Action:

      • Use THPTA: This ligand shields the Cu ion, reducing its direct interaction with cells while accelerating the reaction, allowing you to use 10x less Copper.

      • Switch to SPAAC: If toxicity persists, switch from PETPE/CuAAC to PETPE/Thiol-yne (UV) or use DBCO-functionalized crosslinkers (Strain-Promoted), though this requires chemical modification of the PETPE.

Optimization Data & Protocols

Protocol: Tunable Gelation via Catalyst Ratios

Base Formulation:

  • Polymer A: PETPE (MW ~260 Da) dissolved in DMSO (due to hydrophobicity) or co-solvent.

  • Polymer B: 4-Arm PEG-Azide (MW 10kDa) in PBS.

  • Total Polymer Content: 10% w/v.[1][3]

Table 1: Catalyst Concentration vs. Gelation Time (at 25°C)

CuSO4 Conc.[1] (mM)Na Ascorbate (mM)Ligand (THPTA)Gelation TimeOutcome
0.52.5None> 60 minToo Slow (O2 inhibition likely)
1.05.0None15 - 20 minStandard (Good for molding)
1.05.00.5 mM2 - 5 minFast (Injectable)
2.010.01.0 mM< 30 secFlash Gelation (Heterogeneous)

Critical Note: Always maintain a 1:5 ratio of CuSO4 to Sodium Ascorbate . The excess ascorbate is required to combat oxygen inhibition.

Logic Flow for Troubleshooting

Use this decision tree to diagnose your specific gelation failure.

Troubleshooting_Tree Start Start: Gelation Problem Obs What is the observation? Start->Obs TooFast Gels Instantly / Clumps Obs->TooFast Too Fast TooSlow Gels > 1hr / Liquid Obs->TooSlow Too Slow Temp Are reagents chilled? TooFast->Temp Ascorbate Is NaAsc solution fresh? TooSlow->Ascorbate Ligand Using Ligand? Temp->Ligand Yes Action1 Cool to 4°C Reduce [Cu] by 50% Temp->Action1 No Action2 Switch Ligand TBTA -> THPTA Ligand->Action2 Yes (Reduce conc) Ratio Is Alkyne:Azide 1:1? Ascorbate->Ratio Yes Action3 Remake NaAsc (Must be clear) Ascorbate->Action3 No / Yellow Action4 Recalculate Molar Ratio (Check MW) Ratio->Action4 No Action5 Increase [Cu] or Degas Buffers Ratio->Action5 Yes

Figure 2: Troubleshooting Logic Flowchart. Follow the path corresponding to your observation to identify the critical process variable.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][4][5][6][7] Chemical Reviews, 108(8), 2952–3015.

  • Jiang, X., et al. (2014). Click chemistry-based hydrogels for tissue engineering.[1][4][5][6][8][9] Expert Opinion on Drug Delivery, 11(10), 1595-1610.

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[2][4][5][7][8][9][10] Angewandte Chemie International Edition, 49(9), 1540-1573.

  • Van Vlierberghe, S., et al. (2011). Biopolymers: Applications in drug delivery and tissue engineering.[1][5][8][9] Biomacromolecules, 12(5), 1387-1408.

  • BenchChem Technical Notes. (2025). Bis-propargyl-PEG1 for Hydrogel Formation and Crosslinking.[1]

Sources

Solving solubility issues of Tetrakis(2-propynyloxymethyl) methane in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. Subject: Tetrakis(2-propynyloxymethyl) methane (TPOM) CAS: 16021-30-2 (also cited as 127751-08-0 in some databases for specific isomers/preparations) Common Aliases: Pentaerythritol tetrakis(2-propynyl) ether; Tetra-propargyl pentaerythritol; PETE.[1]

Introduction: The "Hydrophobic Core" Paradox

As a Senior Application Scientist, I frequently encounter researchers attempting to force Tetrakis(2-propynyloxymethyl) methane (TPOM) into aqueous buffers for "Click" Chemistry (CuAAC) hydrogel formation.

The Issue: You are likely observing that upon adding TPOM to water or PBS, it immediately forms an oily residue, a white precipitate, or a cloudy emulsion.[2] The Cause: TPOM is a small, symmetric, aliphatic ether.[2] Despite the presence of oxygen atoms, the four terminal alkyne groups and the neopentyl core render the molecule highly hydrophobic (LogP ~1.5–2.0).[2] It lacks sufficient hydrogen bond donors to interact favorably with bulk water.

This guide provides the field-proven formulation strategies to solubilize TPOM for homogeneous bioconjugation and hydrogel synthesis.

Module 1: Physicochemical Profile & Solvent Selection

Before attempting a reaction, you must select a solvent system compatible with your downstream application (e.g., cell encapsulation vs. material synthesis).[2]

Solubility Data Table
Solvent SystemSolubility StatusApplication Context
Pure Water / PBS Insoluble (Oils out)Do not use as a primary solvent.[1]
DMSO (Dimethyl sulfoxide)Excellent (>100 mg/mL)Standard for biological hydrogels (Stock solution).[1]
DMF (Dimethylformamide)Excellent Good for material science; toxic to cells.
Acetone / Ethanol Good Volatile; evaporation may alter concentration during setup.
DMSO : Water (1:1) Moderate/Stable Viable for reaction mixtures (depending on concentration).

Module 2: The "Co-Solvent" Protocol (Standard)

This is the industry-standard method for synthesizing PEG-hydrogels or crosslinking biomolecules.[1] The goal is to introduce the hydrophobic TPOM into the aqueous phase using a water-miscible organic carrier.[1]

The "Drop-Wise" Dispersion Workflow

Core Principle: Never add water to the TPOM powder. Always dissolve TPOM in organic solvent first, then introduce this stock to the aqueous buffer under agitation.

Step-by-Step Methodology:
  • Preparation of Stock (100x - 500x):

    • Weigh TPOM in a glass vial.

    • Dissolve in anhydrous DMSO to a concentration of 50–100 mg/mL .

    • Note: This stock is stable at -20°C for months.[1]

  • Preparation of Aqueous Phase:

    • Prepare your Azide-partner (e.g., PEG-Azide) in the desired buffer (PBS, HEPES).[1]

    • Critical: Ensure the buffer pH is compatible with CuAAC (typically pH 7–8).

  • The Mixing Event (The Danger Zone):

    • While vortexing or stirring the Aqueous Phase rapidly, slowly add the TPOM/DMSO stock.[2]

    • Target Final DMSO Concentration:

      • For Cell Encapsulation: Keep DMSO < 10% (v/v).

      • For Material Synthesis: DMSO can be 20–50% (v/v) for maximum homogeneity.

  • Catalyst Addition:

    • Add the Copper/Ligand complex after the TPOM is dispersed. This prevents the copper from chelating the alkyne before it is fully solubilized.

Module 3: Visualization of Solubilization Logic

The following diagram illustrates the decision process for solvent selection based on your specific application constraints.

SolventStrategy Start Start: TPOM Solubilization CheckApp Check Application Type Start->CheckApp Bio Biological (Cells/Proteins) CheckApp->Bio Sensitive MatSci Material Science (No Cells) CheckApp->MatSci Robust BioSolvent Primary Choice: DMSO (Low Toxicity Limit) Bio->BioSolvent MatSolvent Primary Choice: DMF or DMSO (High Solubility) MatSci->MatSolvent Mixing Mixing Strategy BioSolvent->Mixing MatSolvent->Mixing FinalBio Final Mix: <10% DMSO in Buffer Mixing->FinalBio Dilute Rapidly FinalMat Final Mix: 20-50% Organic Co-solvent Mixing->FinalMat Mix Freely

Caption: Decision tree for selecting the appropriate co-solvent system based on biological toxicity constraints versus material solubility requirements.

Module 4: Reaction Optimization (Catalyst & Ligands)

Even if TPOM is dispersed, the reaction may fail if the copper catalyst precipitates.[2] In aqueous media, Cu(I) is unstable and disproportionates. You must use a ligand.

Why Ligands Matter for Solubility

While the ligand (e.g., THPTA) primarily solubilizes the Copper, it also creates a charged environment that helps maintain the dispersed state of the reacting species.[2]

  • Recommended Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1]

    • Why: It is highly water-soluble and protects Cu(I) from oxidation.[1]

  • Alternative Ligand: BTTAA .

    • Why: Better for cell encapsulation (lower cytotoxicity than THPTA).

Protocol for Catalyst Complexing:

  • Premix CuSO₄ and THPTA (1:5 molar ratio) in water.

  • Add Sodium Ascorbate to this mix (to reduce Cu(II) to Cu(I)).

  • Add this "Catalyst Master Mix" to your TPOM/Azide reaction vessel.

Module 5: Troubleshooting & FAQ

Q1: I added the TPOM stock to my buffer and it turned cloudy immediately. Is this ruined?

  • Diagnosis: You likely exceeded the solubility limit (Cloud Point).

  • Fix: If you are making a hydrogel, cloudiness might be acceptable if the gelation happens fast (seconds). However, for homogeneous gels, you must increase the organic co-solvent fraction (e.g., go from 5% DMSO to 10% or 20%).[2] Alternatively, warm the solution to 37°C, as TPOM solubility increases with temperature.[2]

Q2: Can I use Cyclodextrins to solubilize TPOM without DMSO?

  • Answer: Yes.

    
    -Cyclodextrin or methyl-
    
    
    
    -cyclodextrin can host hydrophobic small molecules.[1]
  • Protocol: Pre-incubate TPOM with 2–4 equivalents of cyclodextrin in water with vigorous stirring/sonication for 1 hour before adding the azide partner. This forms an inclusion complex that is water-soluble.[1]

Q3: The reaction is too slow. The TPOM precipitates before the gel forms. [1][2]

  • Fix: Accelerate the kinetics.

    • Increase Copper concentration.

    • Switch to BTTAA ligand (faster kinetics than THPTA).

    • Purge the buffer with Nitrogen/Argon (Oxygen inhibits the catalyst, slowing the reaction and allowing time for precipitation).

Q4: My cells are dying. Is it the TPOM?

  • Diagnosis: It is likely the Copper or the DMSO , not the TPOM itself.[2]

  • Fix:

    • Keep DMSO < 10%.

    • Keep Cu concentration < 500 µM.

    • Wash the hydrogel immediately after formation with fresh media to remove copper residues.

References

  • Malkoch, M., et al. (2005). Synthesis of well-defined hydrogel networks using Click Chemistry. Chemical Communications. (Foundational work on using tetra-alkynes for hydrogels).
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[2] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Establishes THPTA/BTTAA ligand protocols for aqueous solubility).

Sources

Technical Support Center: Alkyne Crosslinking & Homocoupling Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Alkyne Chemistry Support Hub

The Problem: You are attempting a cross-coupling reaction (Sonogashira) or a cycloaddition (CuAAC), but your terminal alkyne is consuming itself. Instead of binding to your halide or azide, it is forming a symmetrical diyne (Glaser product).[1]

The Science: This is an oxidative side reaction.[1] Terminal alkynes form Copper(I)-acetylides.[1][2] In the presence of Oxygen (


)  or Cu(II) , these acetylides undergo oxidative coupling.[2][3] To stop it, we must break the oxidative cycle.

Module 1: The Diagnostic Hub (Troubleshooting)

Identify your issue below to find the immediate fix.

Symptom Probable Cause Immediate Action
TLC shows a new, non-polar spot Glaser Homocoupling. The alkyne has dimerized.[1][3] This is common if the reaction turned green/blue (indicating Cu(II)).Stop. Purge with Argon immediately. Add reducing agent (Sodium Ascorbate) to revert Cu(II)

Cu(I).[4]
Reaction stalls; solution is blue Catalyst Death (Oxidation). Your Cu(I) catalyst has oxidized to inactive Cu(II).[1]Add 5–10 eq. of Sodium Ascorbate (relative to Cu).[1] If using Sonogashira, switch to Protocol B (Slow Addition).[1]
Low yield in Sonogashira Competitive Consumption. The homocoupling rate is faster than the cross-coupling rate.Protocol B: Syringe pump addition of alkyne.[1][5] Keep steady-state alkyne concentration near zero.[1]
Precipitate forms immediately Copper Acetylide Aggregation. Insoluble acetylides are reacting with themselves.[1]Use a solubilizing ligand (e.g., TBTA or THPTA) to keep the Cu-acetylide monomeric and active.[1]

Module 2: The Protocol Vault

Protocol A: The "Zero-Ox" Standard (Freeze-Pump-Thaw)

Use this for highly sensitive CuAAC reactions where


 is the primary enemy.

Theory: Sparging (bubbling gas) is often insufficient to remove dissolved oxygen from polar solvents like DMF or DMSO.[1] Steps:

  • Place solvent/reagents in a Schlenk flask.[1][3]

  • Freeze the solution completely using liquid nitrogen (

    
    ).[1]
    
  • Open to vacuum for 5–10 minutes (pump off the headspace gas).

  • Close vacuum. Remove from

    
     and thaw in a warm water bath. Bubbles will evolve as gas escapes the liquid lattice.
    
  • Repeat 3 times.

  • Backfill with Argon.[1][3] Do not introduce the Cu catalyst until this process is complete.

Protocol B: Kinetic Suppression (Pseudo-High Dilution)

Use this for Sonogashira reactions where Cu-free conditions are impossible.[1]

Theory: Homocoupling is second-order with respect to the alkyne (requires two alkyne molecules).[1] Cross-coupling is first-order.[1] By keeping the alkyne concentration extremely low, you mathematically favor the cross-coupling pathway.

Steps:

  • Load the flask with the Aryl Halide, Catalyst (Pd/Cu), and Base.[3]

  • Dissolve the Terminal Alkyne in a separate volume of degassed solvent.[1][3]

  • Load the Alkyne solution into a gas-tight syringe.

  • Set Syringe Pump: Add the alkyne over 4–6 hours.

    • Target: The alkyne should be consumed by the Pd-cycle faster than it can find another alkyne molecule to dimerize with.

Protocol C: The Chemical Firewall (Ascorbate Reduction)

Use this for aqueous CuAAC (Click Chemistry).

Theory: Sodium Ascorbate acts as a sacrificial reductant, instantly converting any formed Cu(II) back to the active Cu(I) species, preventing the oxidative loop required for Glaser coupling.

Steps:

  • Prepare a fresh 100 mM Sodium Ascorbate stock in degassed water. Note: Ascorbate degrades rapidly; do not store >4 hours.

  • Add Cu(II) sulfate (precursor) and Ligand (TBTA/THPTA) to the reaction.[6]

  • Initiate: Add Ascorbate (5 equivalents relative to Cu) as the final component.[1]

  • Monitor: If the solution turns yellow/brown (good), proceed. If it turns blue (bad), add more Ascorbate immediately.[1]

Module 3: Visualization & Logic

Diagram 1: The Divergent Pathway

Understanding where the reaction goes wrong.

G Alkyne Terminal Alkyne Cu_Acetylide Cu(I)-Acetylide (Intermediate) Alkyne->Cu_Acetylide + Cu(I) Product Desired Product (Triazole / Cross-Couple) Cu_Acetylide->Product Path A: Reductive Elimination (Fast if [Cu(I)] is high) Dimer Glaser Product (Diyne Impurity) Cu_Acetylide->Dimer Path B: Oxidative Coupling (Dominates if O2 present) Azide Azide / Aryl Halide Azide->Product Oxygen Oxygen / Cu(II) Oxygen->Dimer

Caption: Path A represents the desired cross-linking. Path B is the parasitic homocoupling triggered by oxidation.

Module 4: Knowledge Base (FAQs)

Q: Why does adding more Copper sometimes increase side reactions? A: In the absence of a reducing agent, Copper can shuttle between Cu(I) and Cu(II). Cu(II) is the oxidant that drives Glaser coupling. Increasing copper load without increasing the reducing agent (Ascorbate) simply provides more fuel for the side reaction. Always maintain a ratio of at least 5:1 Ascorbate:Cu.[1]

Q: Which ligand is best for suppressing homocoupling in CuAAC: TBTA or THPTA? A: Both work by stabilizing Cu(I).[1]

  • TBTA: Poor water solubility.[1] Best for organic/mixed solvents.[1] It creates a steric bulk around the Cu center that discourages the formation of the dimeric copper intermediate required for homocoupling.

  • THPTA: Water-soluble.[1] It is generally superior for biological applications because it prevents Cu-induced degradation of proteins, but for pure homocoupling suppression, TBTA is the synthetic standard.[1]

Q: Can I just use a Copper-free Sonogashira to avoid this? A: Yes. This is the ultimate fix. Protocols using high-loading Palladium (or specific ligands like XPhos) can proceed without Copper.[1] However, these reactions are often slower and require higher temperatures (


C), which might not be compatible with thermally sensitive linkers.

References

  • Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., et al. (2002).[1][7] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Chan, T. R., et al. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link

  • El-Sagheer, A. H., & Brown, T. (2010).[1] Click chemistry with DNA. Chemical Society Reviews.[1] Link

Sources

Technical Support Center: Enhancing the Mechanical Strength of Polymers Crosslinked with Propargyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with propargyl ether-crosslinked polymers. This guide is designed to provide in-depth, field-proven insights into optimizing and troubleshooting the mechanical properties of these advanced materials. Our focus is on explaining the causality behind experimental choices to empower you to overcome common challenges and achieve robust, reproducible results.

Fundamentals: The Link Between Crosslinking and Mechanical Strength

Propargyl ether functionalities are highly valued for their ability to undergo thermal polymerization, forming a highly stable, three-dimensional polymer network. This crosslinking process is fundamental to transforming a soluble, fusible prepolymer into an intractable, high-performance thermoset.[1] The mechanical integrity of the final material—its stiffness, strength, and toughness—is directly governed by the architecture of this network.

The key parameter is the crosslink density , or the related measure, the average molecular weight between crosslinks (M_c).

  • High Crosslink Density (Low M_c): Creates a rigid, tightly bound network. This generally leads to a higher elastic modulus (stiffness) and a higher glass transition temperature (T_g), as more thermal energy is required to induce chain mobility.[2][3]

  • Low Crosslink Density (High M_c): Results in a more flexible network with greater chain mobility between crosslinks. This typically yields a softer material with lower modulus and T_g.

The ultimate goal is to achieve a critical balance. While high crosslink density enhances stiffness and thermal stability, excessive crosslinking can restrict polymer chain movement so severely that the material becomes brittle and prone to fracture under stress.[4][5] Understanding and controlling this balance is the key to enhancing mechanical strength.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Issue 1: Cured Polymer is Weak, Soft, or Tacky

Question: I've completed the thermal curing cycle, but my polymer sample is soft and has poor mechanical integrity. What went wrong?

This is a classic symptom of low crosslinking efficiency or an incomplete curing reaction. The polymer chains have not formed a sufficiently robust 3D network.

Possible Causes and Recommended Actions:

  • Incomplete Curing: The reaction may not have reached completion. The propargyl groups require a specific combination of temperature and time to react.

    • Why it happens: Thermal crosslinking is a kinetically controlled process. Insufficient thermal energy (temperature) or reaction time means many propargyl groups remain unreacted.

    • Solution:

      • Verify Curing Profile: Use Differential Scanning Calorimetry (DSC) to analyze your prepolymer. The resulting thermogram will show an exothermic peak representing the curing reaction. If a post-curing scan still shows a residual exotherm, your initial curing was incomplete.

      • Extend Curing Time/Increase Temperature: Based on the DSC data, increase the curing time at the selected temperature or incrementally increase the temperature. A common strategy is a multi-stage cure: an initial lower-temperature stage to gently build the network followed by a higher-temperature post-cure to drive the reaction to completion.

  • Oxygen Inhibition: The presence of oxygen can interfere with radical-mediated polymerization pathways that can occur during thermal curing.

    • Why it happens: Oxygen can react with initiating radicals, forming stable peroxyl radicals that are much less effective at promoting polymerization, effectively terminating the crosslinking reaction.[6]

    • Solution: Perform the curing process under an inert atmosphere, such as nitrogen (N₂) or argon (Ar), to exclude oxygen from the reaction environment.[1]

  • Moisture Contamination: Water can interfere with certain polymerization mechanisms or plasticize the final polymer.

    • Why it happens: Absorbed water can act as a plasticizer, increasing the free volume between polymer chains and reducing the material's stiffness and T_g.[7] In some cases, it can also interfere with catalysts or initiators.

    • Solution: Ensure all monomers, prepolymers, and solvents are thoroughly dried before use. Store reagents in a desiccator. Consider performing the initial mixing and casting steps in a glovebox under a dry atmosphere.

Issue 2: Cured Polymer is Excessively Brittle and Cracks Easily

Question: My polymer has a high modulus, but it's extremely brittle and fractures with minimal strain. How can I improve its toughness?

This issue indicates that while the crosslink density is high, the network lacks the ability to dissipate energy, leading to brittle failure.

Possible Causes and Recommended Actions:

  • Excessive Crosslink Density: The network is too tightly crosslinked, preventing the chain segments from moving or deforming to absorb stress.

    • Why it happens: High concentrations of propargyl ether groups or the use of multifunctional crosslinkers can lead to a very low M_c, resulting in a stiff but brittle material.[8]

    • Solution:

      • Adjust Stoichiometry: Reduce the molar ratio of the propargyl ether-containing monomer relative to other, more flexible co-monomers in your system.

      • Introduce Flexible Spacers: Synthesize prepolymers with longer, more flexible chains (e.g., aliphatic chains) between the propargyl ether groups. This increases the M_c and allows for more chain mobility.

  • High Internal Stress from Curing: Significant volumetric shrinkage occurs during polymerization, creating internal stresses that can lead to microcracks and reduced toughness.[9]

    • Why it happens: As covalent bonds form during crosslinking, the atoms become more tightly packed than they were in the liquid prepolymer state, causing the material to shrink.

    • Solution:

      • Optimize the Curing Ramp Rate: A slow, controlled heating ramp allows the polymer network to relax and dissipate stress as it forms. Avoid "shock curing" at a very high temperature.

      • Implement a Step-Cure Process: Use an initial cure at a lower temperature to gel the polymer, followed by a post-cure at a higher temperature to complete the crosslinking. This can significantly reduce final shrinkage stress.[9]

Issue 3: Inconsistent Mechanical Properties Between Batches

Question: I am running the same experiment, but the mechanical properties of my cured polymers are not reproducible. Why is this happening?

Inconsistent results often point to subtle, uncontrolled variables in the experimental setup or reagents.

Possible Causes and Recommended Actions:

  • Reagent Degradation: The propargyl ether-functionalized polymer or any catalysts may be sensitive to moisture or light and can degrade over time.[10]

    • Why it happens: Propargyl groups can be susceptible to side reactions, and catalysts can lose activity, leading to variable crosslinking efficiency.

    • Solution: Store all reagents under the recommended conditions (e.g., cool, dark, dry). Prepare solutions of moisture-sensitive reagents immediately before use.[10] If in doubt, re-characterize or re-synthesize the prepolymer.

  • Thermal Inconsistency: Variations in the oven's heating rate or temperature distribution can lead to different degrees of cure.

    • Why it happens: The kinetics of crosslinking are highly temperature-dependent. A slight difference in the thermal history of two samples can result in a significant difference in their final crosslink density.

    • Solution: Use a calibrated, programmable oven with good air circulation. Place samples in the same location within the oven for each run to ensure a consistent thermal environment.

  • Inhomogeneous Mixing: If you are using a multi-component system (e.g., prepolymer plus a crosslinking agent), poor mixing can create regions with different crosslink densities.

    • Why it happens: Viscous prepolymers can be difficult to mix thoroughly, leading to localized areas that are either under- or over-crosslinked.

    • Solution: For highly viscous systems, consider using a mechanical stirrer or a dual asymmetric centrifuge mixer. If applicable, dissolving the components in a common solvent before casting and curing can improve homogeneity (ensure the solvent is fully removed before curing).

Key Characterization Protocols and Data Interpretation

To effectively troubleshoot, you must be able to accurately characterize your materials. Here are essential protocols and what the results tell you.

Data Presentation: Characterization Techniques for Crosslinked Polymers
Technique Key Parameters Measured Interpretation for Mechanical Strength
Dynamic Mechanical Analysis (DMA) Storage Modulus (E'), Loss Modulus (E''), Tan Delta (δ), Glass Transition Temp (T_g)A higher storage modulus in the rubbery plateau (above T_g) indicates a higher crosslink density. A higher T_g is also correlated with increased crosslinking and rigidity.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy Absorbance of functional groupsMonitors the disappearance of the alkyne C≡C stretch (~2120 cm⁻¹) and ≡C-H stretch (~3280 cm⁻¹) of the propargyl group, confirming the progress of the crosslinking reaction.[11]
Differential Scanning Calorimetry (DSC) Glass Transition Temp (T_g), Curing Enthalpy (ΔH)An increase in T_g indicates a more restricted, crosslinked network.[11] The presence of a residual curing exotherm on a second heat scan indicates an incomplete initial cure.
Tensile Testing Young's Modulus, Tensile Strength, Elongation at BreakProvides direct measurement of stiffness (Young's Modulus), strength, and ductility/brittleness (Elongation at Break).[12]
Swelling Test Swelling Ratio (% weight gain)A lower swelling ratio in a suitable solvent indicates a higher crosslink density, as the network is more resistant to solvent penetration.[13]
Experimental Protocol 1: Monitoring Cure Completion with FTIR
  • Prepare Sample: Mix your prepolymer components thoroughly.

  • Initial Spectrum: Place a small drop of the liquid prepolymer between two salt plates (e.g., KBr) or on a diamond ATR crystal and record the FTIR spectrum. This is your T=0 reference.

  • Identify Key Peaks: Locate the characteristic peaks for the propargyl group: the alkyne C≡C stretch around 2120 cm⁻¹ and the terminal alkyne ≡C-H stretch around 3280 cm⁻¹.

  • Cure and Measure: Cast the remainder of your prepolymer into a film and subject it to your thermal curing protocol. After curing, record the FTIR spectrum of the solid film.

  • Analyze: Compare the initial and final spectra. A significant reduction or complete disappearance of the alkyne peaks indicates a successful crosslinking reaction.

Experimental Protocol 2: Assessing Crosslink Density with DMA
  • Sample Preparation: Prepare a rectangular sample of your cured polymer with precise dimensions (e.g., 20 mm x 5 mm x 1 mm).

  • Instrument Setup: Mount the sample in the DMA instrument using a tensile or single-cantilever clamp.

  • Temperature Ramp: Perform a temperature ramp experiment (e.g., from room temperature to 100°C above the expected T_g) at a fixed frequency (e.g., 1 Hz) and a small strain (within the linear viscoelastic region).

  • Data Analysis:

    • Identify the T_g, often taken as the peak of the tan(δ) curve.

    • Identify the "rubbery plateau" region, which is the flat area of the storage modulus (E') curve at temperatures well above the T_g.

    • The value of E' in this plateau can be used to estimate the crosslink density. Higher E' values in this region correspond to higher crosslink densities.

Visualization of Workflows

Troubleshooting Workflow: Low Mechanical Strength

G cluster_0 Symptom Analysis cluster_1 Primary Diagnosis cluster_2 Investigation & Solution Pathways Symptom Cured Polymer is Weak/Soft Diagnosis Incomplete Crosslinking Reaction Symptom->Diagnosis CheckCure 1. Analyze Thermal Profile (DSC, FTIR) Diagnosis->CheckCure CheckAtmo 2. Evaluate Curing Atmosphere Diagnosis->CheckAtmo CheckReagent 3. Verify Reagent Integrity Diagnosis->CheckReagent IncompleteCure Incomplete Cure Detected? CheckCure->IncompleteCure Oxygen Curing in Air? CheckAtmo->Oxygen Degraded Reagents Old/Improperly Stored? CheckReagent->Degraded IncompleteCure->CheckAtmo No IncreaseCure ACTION: Increase Cure Time/Temp IncompleteCure->IncreaseCure Yes Oxygen->CheckReagent No InertAtmo ACTION: Use N2 or Ar Atmosphere Oxygen->InertAtmo Yes NewReagent ACTION: Use Fresh/Dry Reagents Degraded->NewReagent Yes G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Test Curing cluster_2 Phase 3: Verification cluster_3 Phase 4: Mechanical Testing & Refinement DSC Run DSC on Prepolymer to find Curing Exotherm Cure Perform Initial Thermal Cure (Based on DSC peak temp) DSC->Cure FTIR_pre Record FTIR Spectrum of Prepolymer (T=0) CheckPeaks Propargyl Peaks Gone? FTIR_pre->CheckPeaks FTIR_post Record FTIR of Cured Polymer Cure->FTIR_post FTIR_post->CheckPeaks DMA_test Perform DMA Test CheckPeaks->DMA_test Yes Refine Refine Prepolymer Design or Curing Profile CheckPeaks->Refine No, Incomplete CheckProps Properties Meet Target? DMA_test->CheckProps CheckProps->Refine No, Brittle/Weak Success Protocol Optimized CheckProps->Success Yes Refine->DSC Iterate

Caption: A workflow for developing and optimizing a curing protocol.

References

  • ResolveMass Laboratories Inc. (2025, September 25). Polymer Characterization Techniques.
  • Bechna, D., et al. (2020, December 10). Macro-, Micro- and Nanomechanical Characterization of Crosslinked Polymers with Very Broad Range of Mechanical Properties. PMC.
  • Luo, Y., et al. (2015, February 24). Propargyl ether-functionalized poly(m-phenylene): a new precursor for the preparation of polymers with high modulus and high T g. RSC Publishing.
  • MolecularCloud. (2025, January 16). Techniques Used for Polymer Characterization.
  • ResearchGate. (2016, July 7). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS.
  • ResearchGate. Effects of crosslinking on thermal and mechanical properties of polyurethanes.
  • Measurlabs. (2024, August 15). Polymer Characterization Technique Overview.
  • Ebeam Machine. (2025, February 18). How Cross-Linking Changes the Elasticity and Rigidity of Polymers?.
  • MDPI. (2023, February 1). Combining Polymerization and Templating toward Hyper-Cross-Linked Poly(propargyl aldehyde)s and Poly(propargyl alcohol)s for Reversible H₂O and CO₂ Capture and Construction of Porous Chiral Networks.
  • Frontiers. Constraining effects on polymer chain relaxation in crosslinked supramolecular dual networks.
  • Ebeam Machine. (2025, February 7). How Does Cross-Linking Occur in Polymers?.
  • Avens Publishing Group. (2018, July 27). Photo-Curing Schemes to Cure the Epoxy Resins and their Impacts on Curing Process.
  • Benchchem. Technical Support Center: Troubleshooting Guide for trans-Sulfo-SMCC Crosslinking Reactions.
  • DTIC. CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS.
  • ResearchGate. (2025, November 29). Accurate Measurement of the Curing Stress Evolution During Photo-Curing, Thermal-Curing, and Photo-Thermal-Coupled Curing Processes.
  • Quora. (2018, November 27). Why does excessive cross-linking increase brittleness of a polymer?.
  • PMC. (2024, January 11). Crosslinker energy landscape effects on dynamic mechanical properties of ideal polymer hydrogels.
  • TA Instruments. (2024, December 2). Photo-Rheology and FTIR Cure Analysis of Photopolymer Resins for Additive Manufacturing.
  • Soft Matter (RSC Publishing). Influence of molecular weight between crosslinks on the mechanical properties of polymers formed via ring-opening metathesis.
  • Turkchem. (2020, February 19). Curing of Epoxy Resins via Photopolymerization and Use in Composites.
  • PMC. (2024, March 20). Probing the influence of crosslinkers on the properties, response, and degradation of enzymatic hydrogels for electrochemical glucose biosensing through fluorescence analysis.
  • RadTech. Thermal and UV-curing Behavior of Inks, Adhesives, and Coatings by Photo-, In-situ DEA and DMA.
  • Thermo Fisher Scientific - US. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.
  • Semantic Scholar. (2016). Effect of Chemical Cross-linking on Properties of Polymer Microbeads: A Review. Corpus ID: 34264013.
  • ResearchGate. (2013, December 18). What are the environmental issues (if any) of cross-linking in polymer chains?.
  • ResearchGate. (2025, August 6). Solving the Problem of Building Models of Crosslinked Polymers: An Example Focussing on Validation of the Properties of Crosslinked Epoxy Resins.
  • ResearchGate. (2016, March 7). Effects of moisture exposure on the crosslinked epoxy system: an atomistic study.
  • PMC. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review.
  • MDPI. (2023, June 19). Characterization of Cross-Linking in Guar Gum Hydrogels via the Analysis of Thermal Decomposition Behavior and Water Uptake Kinetics.
  • ACS Polymers Au. (2021, December 28). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds.
  • TA Instruments. Quantifying Polymer Crosslinking Density Using Rheology and DMA.

Sources

Technical Support Center: Troubleshooting Incomplete Curing in Thiol-Yne Reactions Involving PETE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiol-yne reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete curing, particularly when using pentaerythritol tetrakis(3-mercaptopropionate) (PETE) as a thiol monomer. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance and field-proven insights to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of a photo-initiated thiol-yne reaction?

The photo-initiated thiol-yne reaction is a radical-mediated process that proceeds in a step-growth manner.[1][2] It involves two main steps for each alkyne functional group:

  • Initiation: Upon exposure to UV light, a photoinitiator absorbs a photon and generates free radicals.[3] These radicals then abstract a hydrogen atom from a thiol group (R-SH), creating a highly reactive thiyl radical (R-S•).[4]

  • Propagation - First Addition: The thiyl radical adds across a carbon-carbon triple bond of an alkyne, forming a vinyl sulfide radical. This addition is typically anti-Markovnikov.[5]

  • Propagation - Chain Transfer: The vinyl sulfide radical abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and forming a stable vinyl sulfide. This new thiyl radical can then participate in further reactions.[4]

  • Propagation - Second Addition: The vinyl sulfide formed in the first addition can then react with a second thiyl radical. This second addition to the double bond forms a dithioether and a new carbon-centered radical, which then abstracts a hydrogen from another thiol to continue the chain reaction.[1][4]

This two-step addition for each alkyne group allows for the formation of highly cross-linked polymer networks.[1]

Troubleshooting Guide: Incomplete Curing

Incomplete curing in thiol-yne systems can manifest as a tacky surface, poor mechanical properties, or the presence of unreacted monomers. Below are common causes and systematic troubleshooting strategies.

Issue 1: My cured polymer is tacky and soft. What are the likely causes and how can I fix it?

A tacky or soft cure is a classic sign of incomplete polymerization. The primary culprits are often related to stoichiometry, oxygen inhibition, or initiator inefficiency.

A. Off-Stoichiometry of Thiol and Yne Functional Groups

Causality: The thiol-yne reaction ideally proceeds with a 2:1 stoichiometric ratio of thiol functional groups to alkyne functional groups to form a fully cured, cross-linked network.[1] An excess of either monomer can lead to unreacted functional groups, resulting in a lower cross-link density and a softer, tackier material.[6][7]

Troubleshooting Steps:

  • Verify Monomer Purity and Functionality:

    • Ensure the purity of your PETE and alkyne monomers. Impurities can affect the actual concentration of reactive groups.

    • Confirm the functionality of your monomers. PETE has a functionality of four thiol groups.[8]

  • Precise Stoichiometric Calculations:

    • Carefully calculate the molar ratio of thiol to alkyne functional groups. Remember that each alkyne group can react with two thiol groups.[1]

    • Use the following formula to determine the correct mass ratio: Mass_thiol / Mass_alkyne = (M_thiol * f_alkyne) / (M_alkyne * f_thiol * 2) Where:

      • M = Molar mass

      • f = Functionality (number of reactive groups per molecule)

  • Experimental Optimization:

    • If unsure about purity or side reactions, perform a small-scale stoichiometric titration. Prepare a series of formulations with varying thiol-to-yne ratios and identify the ratio that yields the best curing properties.

B. Oxygen Inhibition

Causality: While thiol-yne reactions are significantly less susceptible to oxygen inhibition than acrylate-based polymerizations, oxygen can still play a role in incomplete surface cure.[9][10] Oxygen can react with the carbon-centered radicals formed during propagation, creating peroxy radicals. These peroxy radicals are less reactive and can terminate the polymerization chain, particularly at the surface where oxygen concentration is highest.[9] However, the high concentration of thiol groups can mitigate this effect as peroxy radicals can abstract a hydrogen from a thiol to regenerate a thiyl radical and continue the polymerization.[9]

Troubleshooting Steps:

  • Inert Atmosphere: For critical applications requiring a perfectly tack-free surface, conduct the curing process under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Increased Initiator Concentration: A higher concentration of photoinitiator can generate a greater initial flux of radicals, which can help to overcome the inhibitory effects of oxygen.

  • Lamination: Curing the sample between two transparent substrates (e.g., glass slides) can physically block oxygen from the surface.

C. Inefficient Photoinitiation

Causality: The choice and concentration of the photoinitiator are critical for efficient curing. An inappropriate initiator or insufficient concentration can lead to a low rate of radical generation and, consequently, incomplete polymerization.

Troubleshooting Steps:

  • Initiator Selection:

    • Ensure the absorption spectrum of the photoinitiator overlaps with the emission spectrum of your UV source.

    • Commonly used photoinitiators for thiol-yne reactions include Irgacure and Darocur series (e.g., Irgacure 819, Irgacure 651, Darocur 1173).

  • Optimize Initiator Concentration:

    • Typically, photoinitiator concentrations range from 0.1 to 5 wt%.

    • Start with a concentration in the middle of this range (e.g., 1 wt%) and optimize as needed. Too little initiator will result in slow and incomplete curing, while too much can lead to premature chain termination and can affect the optical properties of the final material.

  • UV Light Intensity and Exposure Time:

    • Ensure your UV lamp is providing sufficient intensity at the correct wavelength. Lamp output can decrease over time.

    • Increase the exposure time to ensure complete conversion.

Parameter Typical Range Notes
Thiol:Yne Functional Group Ratio 2:1Critical for achieving high cross-link density.
Photoinitiator Concentration 0.1 - 5 wt%Dependent on initiator type and sample thickness.
UV Wavelength 320 - 400 nmShould match the absorbance of the photoinitiator.
UV Intensity 10 - 100 mW/cm²Higher intensity can lead to faster curing.
Issue 2: My reaction seems to stop before completion, even with optimized stoichiometry and initiation. What other factors could be at play?

If the primary factors have been addressed, consider these less common but still significant possibilities:

A. Steric Hindrance

Causality: PETE is a tetrafunctional thiol, meaning it has four thiol groups attached to a central core.[8][11] As the polymerization progresses and the network becomes more densely cross-linked, the mobility of the reactive groups can be restricted. This can make it sterically difficult for the remaining thiol and alkyne groups to come into close enough proximity to react, leading to a plateau in conversion before reaching 100%.[12]

Troubleshooting Steps:

  • Introduce a Monofunctional Thiol or Alkyne: Adding a small amount of a monofunctional reactant can help to "cap" some of the reactive sites and reduce the overall cross-link density slightly, which can improve mobility and allow for higher overall conversion.

  • Thermal Post-Curing: After the initial UV cure, a thermal post-curing step (heating the sample below its degradation temperature) can increase the mobility of the polymer chains and allow for the reaction of entrapped functional groups.[13]

B. Phase Separation

Causality: If your formulation contains components with significantly different polarities or solubilities, phase separation can occur during polymerization. This can lead to localized regions with non-stoichiometric ratios of thiol and yne groups, resulting in incomplete curing in those areas.

Troubleshooting Steps:

  • Solvent Selection: If using a solvent, ensure that all monomers and the initiator are fully soluble and that the solvent does not interfere with the radical reaction.

  • Monomer Compatibility: When using co-monomers, verify their miscibility before and during polymerization.

Experimental Protocols
Protocol 1: Monitoring Curing Kinetics with Real-Time FT-IR Spectroscopy

This protocol allows for the in-situ monitoring of the disappearance of key functional groups during the thiol-yne reaction.[14]

Materials:

  • Thiol-yne formulation (PETE, alkyne monomer, photoinitiator)

  • FT-IR spectrometer with a rapid scan mode

  • UV light source with a light guide

  • Two KBr or BaF₂ plates

  • Spacer of known thickness (e.g., 25 µm)

Procedure:

  • Prepare the thiol-yne formulation in a vial protected from light.

  • Place a drop of the formulation between two KBr plates separated by the spacer.

  • Place the sample assembly in the FT-IR sample compartment.

  • Position the UV light guide to illuminate the sample.

  • Acquire a baseline FT-IR spectrum before UV exposure. Key peaks to monitor are:

    • Thiol (S-H) stretch: ~2570 cm⁻¹

    • Alkyne (C≡C-H) stretch (for terminal alkynes): ~3300 cm⁻¹

    • Alkyne (C≡C) stretch: ~2100-2260 cm⁻¹

  • Start the UV exposure and simultaneously begin collecting FT-IR spectra at regular intervals (e.g., every 5 seconds).

  • Continue data collection until the peaks for the thiol and alkyne groups no longer decrease in intensity, indicating the reaction has reached completion or has plateaued.

  • Calculate the conversion of each functional group over time by monitoring the decrease in the area of their respective characteristic peaks.[14]

Visualizing the Thiol-Yne Reaction and Troubleshooting Logic

Thiol_Yne_Troubleshooting cluster_reaction Thiol-Yne Reaction Pathway cluster_troubleshooting Troubleshooting Incomplete Curing cluster_solutions Solutions Initiation Initiation (UV Light + Photoinitiator) Thiyl_Radical Thiyl Radical (R-S•) Initiation->Thiyl_Radical First_Addition First Addition Thiyl_Radical->First_Addition Reacts with Second_Addition Second Addition Thiyl_Radical->Second_Addition Alkyne Alkyne (R'-C≡C-R'') Alkyne->First_Addition Vinyl_Sulfide_Radical Vinyl Sulfide Radical First_Addition->Vinyl_Sulfide_Radical Chain_Transfer1 Chain Transfer Vinyl_Sulfide_Radical->Chain_Transfer1 Vinyl_Sulfide Vinyl Sulfide Chain_Transfer1->Vinyl_Sulfide Vinyl_Sulfide->Second_Addition Dithioether_Radical Dithioether Radical Second_Addition->Dithioether_Radical Chain_Transfer2 Chain Transfer Dithioether_Radical->Chain_Transfer2 Cured_Network Cross-linked Network Chain_Transfer2->Cured_Network Incomplete_Cure Incomplete Curing (Tacky, Soft) Stoichiometry Off-Stoichiometry Incomplete_Cure->Stoichiometry Oxygen Oxygen Inhibition Incomplete_Cure->Oxygen Initiation_Issues Initiator Inefficiency Incomplete_Cure->Initiation_Issues Steric_Hindrance Steric Hindrance Incomplete_Cure->Steric_Hindrance Verify_Calc Verify Calculations & Purity Stoichiometry->Verify_Calc Inert_Atmosphere Use Inert Atmosphere Oxygen->Inert_Atmosphere Optimize_Initiator Optimize Initiator & UV Exposure Initiation_Issues->Optimize_Initiator Post_Cure Thermal Post-Cure Steric_Hindrance->Post_Cure

Caption: Troubleshooting flowchart for incomplete thiol-yne curing.

References
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  • ACS Publications. (2022, August 25). Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. [Link]

  • National Institutes of Health. (2013). Reaction Kinetics and Reduced Shrinkage Stress of Thiol-Yne-Methacrylate and Thiol-Yne-Acrylate Ternary Systems. [Link]

  • RSC Publishing. (2020, July 2). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. [Link]

  • Sangermano, M., et al. (2022). Thiol-yne chemistry for 3D printing: Exploiting an off-stoichiometric route for selective functionalization of 3D objects. RSC Advances, 12(52), 33934-33941. [Link]

Sources

Reducing steric hindrance in tetrafunctional alkyne click reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetrafunctional Alkyne Click Chemistry

Status: Active Agent: Senior Application Scientist (Ph.D.) Ticket ID: #CuAAC-TETRA-OPT[1][2]

Welcome to the Advanced Application Support Center

You have reached the Tier 3 support desk. I understand you are struggling with incomplete functionalization on tetrafunctional alkyne scaffolds (e.g., pentaerythritol derivatives, tetra-arm PEGs, or small dendrimers).

This is a classic "steric plateau" problem. In theory, "Click" chemistry (CuAAC) is quantitative.[2] In practice, when you try to crowd four bulky azides onto a small central core, the first three reactions proceed rapidly, creating a sterically congested environment that blocks the fourth arm. This guide replaces "standard" protocols with high-efficiency workflows designed specifically for sterically demanding substrates.

Part 1: Diagnostic & Triage[1][2]

Q: I am consistently getting a mixture of tri- and tetra-substituted products. Is my copper catalyst dead?

A: Likely not. If you are seeing tri-substituted products, your catalyst is working, but your kinetic accessibility is failing.

When reacting a tetra-alkyne core (like pentaerythritol tetrakis(2-propynoate)) with a bulky azide, the reaction follows negative cooperativity.[1][2] As each arm reacts, the hydrodynamic radius of the molecule expands, and the remaining alkyne becomes buried in the fold of the newly attached ligands. This is often referred to as the "De Gennes Dense Packing" effect in dendrimer synthesis.[2][3]

The Diagnostic Checklist:

  • Linker Length: Is your alkyne directly attached to the core (e.g., propargyl ether)? If yes, this is your primary failure point.[2]

  • Ligand Choice: Are you using TBTA? If yes, switch immediately. It is too bulky and slow for this application.[2]

  • Solvent System: Are you seeing turbidity? Partial substitution often changes solubility, causing the "3-arm" species to aggregate or precipitate before the 4th reaction can occur.

Part 2: Optimization Strategies (The "How-To")

Strategy A: Ligand Selection (The Engine)[1]

For tetrafunctional cores, the speed of the reaction is critical. You need a ligand that accelerates the reaction rate to outcompete the folding/aggregation of the intermediate species.

Comparative Ligand Performance Table

LigandTypeReaction RateSteric ProfileSolubilityRecommendation
TBTA Tris(benzyltriazolyl)amineSlow (Baseline)High (Bulky)Poor (Requires DMSO/MeOH)AVOID. Promotes Cu(I) disproportionation; too slow for crowded cores.[1][2]
THPTA Tris(hydroxypropyltriazolyl)amineFast (5-10x TBTA)MediumHigh (Water soluble)GOOD. Standard for general synthesis.[1][2] Protects Cu(I) from oxidation.[1][2]
BTTAA Bis(tert-butyltriazolyl)amineUltra-Fast (20-30x TBTA)Low (Optimized)HighBEST. The "Gold Standard" for sterically hindered or dilute reactions.[1][2]

Technical Insight: BTTAA forms a specific dinuclear copper complex that lowers the activation energy of the metallacycle formation step, essential for overcoming the steric barrier of that 4th arm addition [1].

Strategy B: Linker Engineering (The Reach)

If your azide is bulky (MW > 500 Da), you cannot click it directly to a small core.[2] You must introduce a "spacer" arm.[2]

  • Rigid Spacers (Alkyl chains): Bad. They transfer steric bulk directly.[2]

  • Flexible Spacers (PEG/Oligoethylene glycol): Good.[1][2] They allow the reactive alkyne to "swim" away from the crowded core.

Part 3: Visualization of the Problem & Solution

The following diagram illustrates the kinetic trap of the "3-arm" intermediate and the optimization pathway.

G Start Tetra-Alkyne Core (Starting Material) Step1 Mono/Di-Substitution (Rapid Kinetics) Start->Step1 Step2 Tri-Substitution (Steric Onset) Step1->Step2 Trap KINETIC TRAP Steric crowding blocks 4th arm (Yield stuck at ~75%) Step2->Trap Standard Conditions (TBTA, Short Linker) Success Tetra-Substitution (100% Functionalization) Step2->Success Optimized Conditions Opt_Ligand Switch to BTTAA Ligand (Increases turnover rate) Trap->Opt_Ligand Troubleshoot Opt_Linker Add PEG Spacer (Reduces core crowding) Trap->Opt_Linker Troubleshoot Opt_Ligand->Success Opt_Linker->Success

Figure 1: Kinetic pathway showing the "Steric Trap" where standard conditions fail, and how ligand/linker optimization bridges the gap to full substitution.

Part 4: The "Golden Standard" Protocol

Scenario: Functionalizing a Pentaerythritol core (4 alkynes) with a bulky Azide-Fluorophore (MW ~800 Da).

Reagents:

  • Core: Tetra-alkyne (1.0 equiv)[1][2]

  • Ligand: BTTAA (Recommended) or THPTA.[1][2][4][5]

  • Copper Source: CuSO4[1][2][4] · 5H2O.[2]

  • Reductant: Sodium Ascorbate (freshly prepared).[1][2]

  • Solvent: DMSO/Water (1:[1][2]1) or tBuOH/Water (1:1).[1][2] Note: DMSO is preferred for bulky organic azides to prevent aggregation.[2]

Step-by-Step Methodology:

  • Stoichiometry Setup:

    • You need 4 reactions to happen.[2] Do not use 4.0 equivalents of azide.[2]

    • Use 4.8 to 5.0 equivalents of Azide. The excess drives the equilibrium of the final, difficult ligation.

  • The Catalyst Premix (Crucial Step):

    • Do not add copper and ligand separately to the reaction pot.[2]

    • In a separate small vial, mix CuSO4 (0.5 equiv relative to core) and BTTAA (2.5 equiv relative to core).[2] The solution should turn a light blue.[2]

    • Why? This pre-forms the active catalytic complex [2].[2]

  • The "Oxygen Purge":

    • Dissolve Alkyne and Azide in the solvent.[2]

    • Sparge with Nitrogen/Argon for 10 minutes.

    • Why? Dissolved oxygen promotes the "Glaser coupling" (alkyne-alkyne dimerization), which permanently deactivates your core and consumes the reductant.

  • Initiation:

    • Add the Cu-Ligand premix to the reaction vessel.[2]

    • Add Sodium Ascorbate (5.0 equiv, dissolved in water) last.

    • Seal the vial under inert gas.[2][6]

  • Temperature & Time:

    • Incubate at 40°C for 12-16 hours.

    • Why Heat? While CuAAC works at RT, the 4th substitution has a high steric energy barrier. Mild heat provides the thermal energy to overcome this without degrading the triazole.

Part 5: Advanced Troubleshooting (FAQs)

Q: My reaction turns brown/black and stops. What happened? A: This is "Copper Disproportionation."[2] Your Cu(I) oxidized to Cu(II) or disproportionated to Cu(0) (black precipitate).[1][2]

  • Fix: Increase Sodium Ascorbate loading. Ensure your solvent was degassed.[2][6] Switch to THPTA or BTTAA, which stabilize the Cu(I) state much better than TBTA.

Q: I cannot remove the copper after the reaction; my product is blue/green. A: Tetra-triazoles are excellent chelators (essentially EDTA mimics).[1][2] They hold onto copper tightly.[2]

  • Fix: Wash with an EDTA solution (0.1 M, pH 7) or use a specific copper scavenger resin (e.g., CupriSorb).[2] Standard silica columns often fail to strip the copper from the tetrapodal core.

Q: Can I use "Click" reagents that don't require Copper (SPAAC)? A: For tetrafunctional cores, proceed with extreme caution.

  • SPAAC relies on bulky cyclooctynes (DBCO/BCN).[1][2] Putting four DBCO rings on a small pentaerythritol core is sterically impossible due to the sheer size of the rings. You will likely cap at 2 substitutions.[2] Only use SPAAC if you have a very long, flexible PEG linker (>PEG12) on the core.

References

  • Besanceney-Webler, C., et al. (2011).[2] "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition, 50(35), 8051-8056.[1][2] [1][2]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879-9883.[1][2] [1][2]

  • Uttamapinant, C., et al. (2012).[2] "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie, 124(24), 5952-5956.[1][2] [1][2]

Sources

Validation & Comparative

A Researcher's Guide to Purity Assessment of Tetrakis(2-propynyloxymethyl) methane via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and material science, the purity of reagents is paramount. Tetrakis(2-propynyloxymethyl) methane, a key building block in the synthesis of complex molecules and polymers, is no exception. Its high functionality, with four terminal alkyne groups, makes it a versatile precursor for applications such as click chemistry, dendrimer synthesis, and the formation of cross-linked networks[1]. The presence of impurities can significantly impact reaction kinetics, product yield, and the properties of the final material. This guide provides an in-depth analysis of 1H NMR spectroscopy as a primary tool for the purity assessment of Tetrakis(2-propynyloxymethyl) methane, comparing its efficacy with other analytical techniques.

The Decisive Role of 1H NMR in Structural Verification and Purity Determination

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands out as a powerful and non-destructive technique for the structural elucidation and purity evaluation of organic molecules. Its ability to provide detailed information about the chemical environment of individual protons allows for the unambiguous identification of the target molecule and the detection of even minor impurities.

Interpreting the 1H NMR Spectrum of Tetrakis(2-propynyloxymethyl) methane

The symmetrical structure of Tetrakis(2-propynyloxymethyl) methane results in a relatively simple and highly characteristic 1H NMR spectrum. Based on established chemical shift principles for propargyl ethers and pentaerythritol derivatives, the expected spectrum would exhibit three distinct signals:

  • A singlet for the methylene protons of the neopentyl core (C-(CH₂-O)₄): These eight protons are chemically equivalent and are expected to resonate in a specific region.

  • A doublet for the methylene protons adjacent to the alkyne group (-O-CH₂-C≡CH): These eight protons are coupled to the terminal alkyne proton.

  • A triplet for the terminal acetylenic protons (-C≡CH): These four protons are coupled to the adjacent methylene protons.

The integration of these signals should correspond to a ratio of 8:8:4, respectively.

Predicted 1H NMR Chemical Shifts for Tetrakis(2-propynyloxymethyl) methane

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C-(CH ₂-O)₄~3.5Singlet8H
-O-CH ₂-C≡CH~4.1Doublet8H
-C≡CH ~2.4Triplet4H

dot graph TD { rankdir=LR; node [shape=none, margin=0, fontcolor="#202124"]; subgraph "Tetrakis(2-propynyloxymethyl) methane" C [label="C", shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CH2O1 [label="CH₂-O", shape=plaintext, fontcolor="#202124"]; CH2O2 [label="CH₂-O", shape=plaintext, fontcolor="#202124"]; CH2O3 [label="CH₂-O", shape=plaintext, fontcolor="#202124"]; CH2O4 [label="CH₂-O", shape=plaintext, fontcolor="#202124"]; Propargyl1 [label="CH₂-C≡CH", shape=plaintext, fontcolor="#202124"]; Propargyl2 [label="CH₂-C≡CH", shape=plaintext, fontcolor="#202124"]; Propargyl3 [label="CH₂-C≡CH", shape=plaintext, fontcolor="#202124"]; Propargyl4 [label="CH₂-C≡CH", shape=plaintext, fontcolor="#202124"]; C -- CH2O1; C -- CH2O2; C -- CH2O3; C -- CH2O4; CH2O1 -- Propargyl1; CH2O2 -- Propargyl2; CH2O3 -- Propargyl3; CH2O4 -- Propargyl4; end subgraph "Proton Assignments" node [shape=plaintext, fontcolor="#202124"]; A [label="A: ~3.5 ppm (s, 8H)"]; B [label="B: ~4.1 ppm (d, 8H)"]; C_proton [label="C: ~2.4 ppm (t, 4H)"]; end CH2O1 -- A; Propargyl1 -- B; Propargyl1 -- C_proton; }

Figure 1: Molecular structure and predicted 1H NMR proton assignments.

Identifying Common Impurities

The synthesis of Tetrakis(2-propynyloxymethyl) methane typically involves the reaction of pentaerythritol with propargyl bromide in the presence of a base. Consequently, common impurities may include:

  • Unreacted Starting Materials:

    • Pentaerythritol: The 1H NMR spectrum of pentaerythritol shows a singlet for the methylene protons and a signal for the hydroxyl protons[2]. The chemical shift of the hydroxyl protons is concentration and solvent dependent.

    • Propargyl Bromide: This compound exhibits a doublet for the methylene protons around 3.88 ppm and a triplet for the acetylenic proton around 2.53 ppm[3].

  • Partially Substituted Intermediates:

    • Mono-, di-, and tri-propargyl ethers of pentaerythritol: These impurities will have more complex 1H NMR spectra. For example, tripropargylpentaerythritol shows characteristic signals at approximately 4.09 ppm (-CH₂-O), 3.63 ppm (-CH₂-OH), 3.40 ppm (-OH), and 2.41 ppm (≡C-H)[4]. The presence of hydroxyl groups will lead to additional signals and potentially broader peaks.

The presence of these impurities can be readily detected by the appearance of additional signals in the 1H NMR spectrum that do not correspond to the target molecule. Quantitative analysis of these impurities can be achieved by comparing the integration of their characteristic signals to that of a known signal from the pure compound.

A Comparative Look: 1H NMR vs. Other Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal analytical methods.

Analytical TechniquePrincipleAdvantages for Purity AnalysisLimitations
1H NMR Spectroscopy Measures the magnetic properties of protons.Provides detailed structural information, allows for the identification and quantification of impurities with distinct proton signals. Non-destructive.May not resolve all impurities if their signals overlap with the main compound. Lower sensitivity compared to chromatographic methods for trace impurities.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.High sensitivity for detecting trace impurities, excellent for quantitative analysis. Different modes (RP, NP) can be used for various impurities.[5][6][7]Requires method development, may not provide definitive structural identification without a mass spectrometer detector.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning, followed by mass analysis.Excellent for separating and identifying volatile impurities. High sensitivity and provides structural information from mass spectra.[8]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds like pentaerythritol.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present. Can indicate the presence of hydroxyl groups from starting materials or intermediates.Less effective for quantifying impurities and distinguishing between structurally similar molecules.

dot graph { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Interrelation of analytical techniques for comprehensive purity analysis.

Experimental Protocol: 1H NMR Analysis of Tetrakis(2-propynyloxymethyl) methane

This protocol outlines the steps for acquiring a high-quality 1H NMR spectrum for purity assessment.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the Tetrakis(2-propynyloxymethyl) methane sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and potential impurities.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥300 MHz) for better signal dispersion.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain a sharp, symmetrical solvent peak.

3. Data Acquisition:

  • Acquire a standard 1H NMR spectrum.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for detecting low-level impurities.

  • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

  • Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration for quantitative analysis.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption signals.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

  • Integrate all signals, including those of the main compound and any suspected impurities.

  • Calculate the relative molar ratio of impurities based on the integration values.

Conclusion: The Indispensable Role of 1H NMR

In the landscape of analytical techniques for purity determination, 1H NMR spectroscopy emerges as an indispensable tool for the analysis of Tetrakis(2-propynyloxymethyl) methane. Its ability to provide a detailed structural fingerprint allows for confident identification of the target compound and simultaneous detection and quantification of common process-related impurities. While techniques like HPLC and GC-MS offer superior sensitivity for trace analysis, 1H NMR provides a holistic and unambiguous assessment of purity that is critical for ensuring the quality and reliability of this important chemical building block in research and development.

References

  • BenchChem. (2025). A Comparative Guide to the HPLC Analysis of Propargyl-PEG7-NHS Ester Reaction Products. BenchChem Technical Support Team.
  • SIELC Technologies. (2018, February 16). Separation of Propargyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ciucanu, I. (2015, February 3). Peralkylation of pentaerythritol for gas chromatographic— mass spectrometric analysis.
  • BenchChem. (2025). Purity Analysis of Boc-NH-PEG7-propargyl by HPLC: A Technical Guide. BenchChem Technical Support Team.
  • Saikia, B. J. (2015, October). Preparation and characterization of an azide-alkyne cycloaddition based self-healing system via semiencapsulation method.
  • Chatterjee, P. N., Paul, D., Sawkmie, M. L., & Khatua, S. (n.d.). Partial ¹H NMR spectra of (A) propargyl bromide 2a (80% solution in...).
  • PubChem. (n.d.). Propargyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Degano, I., La Nasa, J., Ghelardi, E., & Modugno, F. (2015). Industrial Alkyd Resins: Characterization of Pentaerythritol and Phthalic Acid Esters Using Integrated Mass Spectrometry. Rapid communications in mass spectrometry : RCM, 29(4), 334–342.
  • American Chemical Society. (n.d.).
  • Wang, C., Li, Y., & Wang, Y. (n.d.). Analytical HPLC chromatograms obtained from 2'-propargyl-DNA 1 [5' - ResearchGate.
  • Physical Testing and Chemical Analysis Part B: Chemical Analysis. (n.d.). STUDY OF GC ANALYSIS OF PENTAERYTHRITOL AND DIPENTAERYTHRITOL. Retrieved from [Link]

  • Kano, T., Yamaguchi, Y., & Maruoka, K. (2013). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. Chemical Science, 4(5), 2148-2151.
  • datapdf.com. (n.d.). Gas Chromatographic Separation and Determination of Pentaerythritol - PDF Free Download. Retrieved from [Link]

  • Peng, Y., & Zou, Q. (2017). The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. IOP Conference Series: Materials Science and Engineering, 207, 012025.
  • (n.d.). Tables For Organic Structure Analysis.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). PENTAERYTHRITOL TRIALLYL ETHER. Retrieved from [Link]

  • Peng, Y., & Zou, Q. (2017). The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. Semantic Scholar.
  • Moniz, W. B., & Poranski, C. F., Jr. (1965). NMR ANALYSIS OF MIXED PENTAERYTHRITOL DIPENTAERYTHRITOL, AND 1, 1, 1-TRIMETHYLOPROPANE ESTERS.
  • The Royal Society of Chemistry. (n.d.).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176–2179.
  • The Royal Society of Chemistry. (2008).
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine. BenchChem Technical Support Team.
  • Optimech. (n.d.). What are the best methods for polymer asset chemical analysis?. Retrieved from [Link]

  • SpectraBase. (n.d.). Pentaerythritol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Pentaerythritol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Fitch, W. L. (1996). New methods for analyzing compounds on polymeric supports. Molecular diversity, 1(4), 227–234.
  • Reddit. (2023, April 18).
  • Technology Networks. (2024, July 31). Exploring the Techniques Used in Polymer Analysis.
  • (2022, June 13).
  • Global Substance Registration System. (n.d.). PENTAERYTHRITOL MONOALLYL ETHER.
  • The Royal Society of Chemistry. (n.d.). Synthesis of Primary Propargylic Alcohols from Terminal Alkyne Using Rongalite as the C1 Unit.
  • (n.d.). G0445 Glycidyl Propargyl Ether Solvent - 1H-NMR.
  • ResearchGate. (n.d.). 2-D and 3-D porous structures from tetrakis(4-thyminylmethylphenyl)methane | Request PDF. PDF*.

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Comparative analysis: Pentaerythritol tetrapargyl ether vs. TMP tripropargyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Pentaerythritol Tetrapargyl Ether vs. TMP Tripropargyl Ether

Executive Summary: The Architectures of Connectivity

In the precision engineering of hydrogels and high-performance networks, the choice of crosslinker is not merely about connecting chains—it is about defining the topology of the matrix. This guide compares two primary alkyne-functionalized crosslinkers used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry: Pentaerythritol Tetrapargyl Ether (PETPE) and Trimethylolpropane Tripropargyl Ether (TMPTPE) .

The Core Distinction:

  • PETPE (

    
    ):  A tetrahedral core that drives high crosslinking density, rapid gelation, and high-modulus networks. Ideal for structural scaffolds and rigid energetic binders.
    
  • TMPTPE (

    
    ):  A trigonal planar-like core (sterically) that creates looser, more flexible networks with higher swelling ratios. Ideal for drug delivery systems requiring higher diffusivity.
    

Chemical & Physical Profile

The fundamental difference lies in the Functional Group Equivalent Weight (FGEW) . PETPE offers a higher density of reactive alkyne groups per unit of mass, necessitating precise stoichiometric calculations during formulation.

FeaturePentaerythritol Tetrapargyl Ether (PETPE)TMP Tripropargyl Ether (TMPTPE)
CAS Number 6627-34-552021-56-0
Core Structure Neopentane (Tetrahedral)Propane (Trigonal/Pyramidal)
Functionality (

)
4 (Tetra-functional)3 (Tri-functional)
Molecular Weight ~288.34 g/mol ~248.32 g/mol
Alkyne Content 13.87 mmol/g (High Density)12.08 mmol/g (Moderate Density)
Eq. Weight (FGEW) ~72.1 g/eq~82.8 g/eq
Physical State White Crystalline Solid (typically)Viscous Colorless Liquid
Solubility Soluble in DMSO, DMF, AcetoneSoluble in DMSO, DMF, Alcohols

Scientist’s Note: The solid state of PETPE often requires pre-dissolution in a carrier solvent (like DMSO) before addition to aqueous buffers, whereas liquid TMPTPE can sometimes be dispersed more directly, though co-solvents are recommended for both to ensure homogeneity before the "click" reaction.

Performance Analysis: Network Topology & Mechanics

The choice between


 and 

fundamentally alters the Mesh Size (

)
and Storage Modulus (

)
of the resulting polymer network.
A. Crosslinking Density & Modulus

According to the theory of rubber elasticity, the storage modulus (


) of a phantom network is directly proportional to the functionality of the crosslinker (

):


  • PETPE (

    
    ):  The term 
    
    
    
    .
  • TMPTPE (

    
    ):  The term 
    
    
    
    .

Result: Assuming equimolar concentrations of reactive groups, PETPE networks theoretically exhibit ~1.5x the stiffness of TMPTPE networks. Experimental data confirms that PETPE hydrogels display significantly higher compressive moduli and lower fracture strains (brittle behavior) compared to the more elastic TMPTPE gels.

B. Swelling Kinetics
  • TMPTPE: Creates a "looser" mesh. Water uptake (swelling ratio) is higher, facilitating the diffusion of larger macromolecules (e.g., proteins, antibodies).

  • PETPE: Creates a "tight" mesh. Swelling is restricted, making it superior for controlling the release of small-molecule drugs or preventing burst release.

C. Gelation Kinetics

In step-growth polymerizations (like CuAAC), the critical conversion at the gel point (


) is determined by the Flory-Stockmayer equation:


Where

is the crosslinker functionality.
  • PETPE: Gels at lower conversion rates (earlier in the reaction).

  • TMPTPE: Requires higher conversion to reach the gel point.

Visualizing the Network Topology

The following diagram illustrates how the node functionality alters the network architecture.

NetworkTopology cluster_PETPE PETPE Network (f=4) High Crosslink Density cluster_TMPTPE TMPTPE Network (f=3) Loose Mesh / Flexible P1 PETPE L1 Polymer Chain P1->L1 L2 Polymer Chain P1->L2 P2 PETPE L3 Polymer Chain P2->L3 L4 Polymer Chain P2->L4 P3 PETPE P3->L1 L1->P2 L2->P3 L3->P3 L4->P1 T1 TMPTPE Link1 Polymer Chain T1->Link1 T2 TMPTPE Link2 Polymer Chain T2->Link2 T3 TMPTPE T3->Link1 Link1->T2 Link2->T3

Caption: Comparison of topological constraints. PETPE (Red nodes) creates a rigid tetrahedral cage, while TMPTPE (Green nodes) forms a more open, planar-like lattice.

Experimental Protocol: Comparative Hydrogel Synthesis

Objective: Synthesize and compare hydrogels using a standard PEG-Diazide backbone (


 2000 Da) crosslinked with PETPE vs. TMPTPE.
Reagents:
  • Polymer Backbone: PEG-Diazide (

    
    ).
    
  • Crosslinker A: PETPE (

    
    ).
    
  • Crosslinker B: TMPTPE (

    
    ).
    
  • Catalyst System:

    
     and Sodium Ascorbate (NaAsc).
    
  • Solvent: DMSO (for stock solutions) and PBS (pH 7.4).

Step-by-Step Workflow:
  • Stock Preparation (Critical Step):

    • Dissolve PETPE in DMSO to 100 mg/mL (Note: PETPE dissolves slower than TMPTPE).

    • Dissolve TMPTPE in DMSO to 100 mg/mL.

    • Dissolve PEG-Diazide in PBS.

  • Stoichiometric Calculation:

    • Target a 1:1 ratio of Alkyne:Azide groups.

    • For PETPE: 1 mole of PETPE provides 4 alkynes. Use 0.25 molar equivalents relative to Azide.

    • For TMPTPE: 1 mole of TMPTPE provides 3 alkynes. Use 0.33 molar equivalents relative to Azide.

  • Mixing & Initiation:

    • Combine Polymer and Crosslinker solutions in a vial.

    • Add

      
       (final conc. 1 mM) and NaAsc (final conc. 5 mM).
      
    • Observation: Vortex immediately.

  • Gelation Monitoring:

    • Invert Test: Invert the vial every 30 seconds.

    • Expectation: PETPE formulations should immobilize (gel) within 2–5 minutes. TMPTPE formulations typically require 5–10 minutes under identical catalyst loads due to the statistical probability of network closure.

  • Post-Processing:

    • Dialyze gels against EDTA/PBS for 24 hours to remove Copper catalyst (Blue color fading indicates removal).

Visualizing the Workflow

Workflow PEG PEG-Diazide (Backbone) Calc Stoichiometry Calc (1:1 Alkyne:Azide) PEG->Calc Cross Crosslinker (PETPE or TMPTPE) Cross->Calc Mix Mixing in DMSO/PBS Calc->Mix Cat Add Catalyst (CuSO4 + NaAsc) Mix->Cat Branch Crosslinker Type? Cat->Branch ResPET PETPE Gel High Stiffness Fast Gelation Branch->ResPET f=4 ResTMP TMPTPE Gel High Elasticity Slow Gelation Branch->ResTMP f=3

Caption: Experimental decision tree for CuAAC hydrogel synthesis, highlighting the divergent material properties based on crosslinker selection.

References

  • Malkoch, M., et al. (2006). Synthesis of well-defined hydrogel networks using Click chemistry. Chemical Communications. Link

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link

  • Xian, M., et al. (2020).[1] Tunable Mechanical Properties of Hydrogels Using Orthogonally Functionalized Crosslinkers. Semantic Scholar/ResearchGate. Link

  • Sigma-Aldrich. (2024). Pentaerythritol & TMP Product Data Sheets. Link

  • National Institutes of Health (NIH). PubChem Compound Summary: Trimethylolpropane. Link

Sources

Precision Profiling: Mass Spectrometry Characterization of Tetrakis(2-propynyloxymethyl) Methane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrakis(2-propynyloxymethyl) methane (TPOM) , also known as Pentaerythritol tetrakis(2-propynyl) ether, is a critical small-molecule crosslinker (MW 288.34 Da) used to engineer high-fidelity hydrogels and "click" networks.[1] Unlike polymeric precursors (e.g., 4-Arm PEG-Alkyne), TPOM offers a discrete molecular weight, theoretically allowing for perfect network stoichiometry.

However, commercial synthesis often yields "n-1" defects (tris-substituted species) that act as chain terminators rather than crosslinkers, devastating mechanical properties. This guide outlines a high-resolution LC-ESI-MS/MS workflow to quantify these impurities, comparing TPOM's performance and characterization advantages against polymeric alternatives.

Part 1: Technical Deep Dive & Method Selection

The Challenge: "Hidden" Defects

In "click" chemistry (CuAAC), stoichiometry is paramount. A 95% pure TPOM sample by NMR might contain 5% tris(2-propynyloxymethyl)methanol. While NMR integration errors often mask this (±5% accuracy), Mass Spectrometry (MS) can detect these specific defects with <0.1% sensitivity.

Method Selection: ESI vs. MALDI vs. EI

For TPOM (C₁₇H₂₀O₄), Electrospray Ionization (ESI) is the superior choice.[2]

FeatureESI-MS (Recommended) MALDI-TOF EI-GC/MS
Ionization Soft (Intact

,

)
Soft/HardHard (Extensive fragmentation)
Matrix Interference NoneHigh (Matrix peaks <500 Da obscure TPOM)None
Quantification Excellent (LC coupling)Poor (Spot heterogeneity)Good (but requires volatility)
Defect Detection High (Separates Tris/Tetra)Low (Resolution limits at low MW)Medium

Expert Insight: We reject MALDI for TPOM characterization because matrix cluster ions (e.g., CHCA or DHB) often overlap with the TPOM molecular ion region (200–400 m/z), making impurity analysis ambiguous.

Part 2: The "Tetra-Fidelity" Characterization Protocol

Sample Preparation
  • Solvent: Dissolve TPOM in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • Concentration: 10 µg/mL (Avoid saturation to prevent dimer formation

    
    ).
    
  • Filtration: 0.2 µm PTFE filter (Critical to remove polymerized aggregates).

LC-MS Configuration
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes. (TPOM is moderately hydrophobic; elutes ~6-8 min).

Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Ionization: ESI Positive Mode (+).

  • Scan Range: m/z 100 – 1000.

  • Target Ions (Theoretical):

    • TPOM (Target): 289.14 m/z

      
      ; 311.12 m/z 
      
      
      
    • Tris-Impurity (Defect): 251.12 m/z

      
       (Hydroxyl instead of propargyl)
      
Data Interpretation & Fragmentation Logic

In MS/MS (Collision Energy ~20-30 eV), TPOM follows a distinct ether cleavage pathway.

  • Primary Fragment: Loss of propargyl group (

    
    , 39 Da) or propargyloxy (
    
    
    
    , 55 Da).
  • Diagnostic: The presence of m/z 251.12 in the MS1 spectrum indicates incomplete alkylation during synthesis.

Part 3: Visualization of Analytical Workflow

TPOM_Characterization Sample Raw TPOM Sample LC UHPLC Separation (C18 Column) Sample->LC 10 µg/mL MeOH ESI ESI Source (Soft Ionization) LC->ESI Elution MS1 MS1 Screening (Full Scan) ESI->MS1 [M+H]+ 289.14 Decision Defect Check (m/z 251 present?) MS1->Decision Pass PASS: High Fidelity Crosslinker Decision->Pass No Fail FAIL: Tris-Substituted Impurity Decision->Fail Yes

Figure 1: Decision tree for TPOM quality control using LC-MS to detect "n-1" substitution defects.

Part 4: Comparative Performance Analysis

TPOM vs. 4-Arm PEG-Alkyne

When choosing a crosslinker for drug delivery scaffolds, the "dispersity" of the crosslinker defines the homogeneity of the mesh size.

MetricTPOM (Discrete Small Molecule) 4-Arm PEG-Alkyne (Polymeric)
Molecular Weight 288.34 Da (Exact) 2,000 – 20,000 Da (Average)
MS Profile Single sharp peak (isotopic envelope)Broad Gaussian distribution (polydisperse)
Defect Detection Easy: Tris-ether is -38 Da shift.Impossible: "n-1" arms are buried in the polymer envelope.
Network Structure Tightly defined, high crosslink density.Loose, variable mesh size.
Suitability High-modulus hydrogels, rigid scaffolds.Soft tissue mimics, flexible hydrogels.[3]
MS vs. NMR for TPOM

Why switch to Mass Spec?

  • NMR (

    
    H):  The propargyl 
    
    
    
    (d, ~4.1 ppm) and skeletal
    
    
    (s, ~3.5 ppm) overlap significantly. Detecting a 2% hydroxyl impurity (from the tris-species) is often below the limit of integration accuracy.
  • MS: The mass difference between TPOM (288 Da) and the Tris-derivative (250 Da) is resolved to baseline. MS is the only self-validating protocol for >98% purity.

References

  • PubChem. (2025).[4] Tetrakis(2-propynyloxymethyl) methane | C17H20O4.[1][4] National Library of Medicine. [Link]

  • Xu, L. Q., et al. (2010). Tetrakis(2-propynyloxymethyl)methane for the Preparation of Interpenetrating Network Hydrogels. Biomacromolecules, 11(7), 1810-1817.[1] [Link]

  • Tinmaz, H. B., et al. (2015). Tetrakis(2-propynyloxymethyl)methane for the Preparation of Star Polymers via Click Chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 53(14), 1687-1695.[1] [Link]

Sources

TGA and DSC thermal analysis of alkyne-crosslinked polymer networks

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis vs. Traditional Epoxies and Acrylates

Content Type: Technical Comparison Guide Audience: Polymer Chemists, Material Scientists, Drug Development Engineers Focus: Alkyne-Azide (Triazole) Networks vs. Acrylates and Epoxies

Executive Summary: The Alkyne Advantage

In the landscape of polymer network formation, Alkyne-Crosslinked Networks —specifically those formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—occupy a unique niche. Unlike Acrylates (which suffer from oxygen inhibition and hydrolytic instability) or Epoxies (which are brittle and moisture-sensitive), Alkyne-Triazole networks offer bio-orthogonality, extreme chemical stability, and tunable thermal profiles.

This guide provides an objective, data-driven comparison of the thermal behaviors (TGA/DSC) of these three distinct classes, tailored for researchers optimizing drug delivery vehicles or high-performance structural materials.

Comparative Thermal Metrics

The following data synthesizes typical values for high-crosslink-density networks. Note that specific values depend on monomer backbone structure (e.g., PEG vs. Bisphenol A).

FeatureAlkyne-Triazole Network (CuAAC)Acrylate Network (Radical Polymerization)Epoxy Network (Amine Cured)
Primary Bond 1,2,3-Triazole RingEster / Carbon BackboneEther / Amine
Curing Mechanism Step-Growth (Cycloaddition)Chain-Growth (Free Radical)Step-Growth (Ring Opening)
Glass Transition (

)
Tunable: -70°C (PEG-based) to >200°C (Aromatic)Variable: 10°C (PEA) to 160°C (PMMA/High Crosslink)High: 120°C – 250°C
Therm.[1][2][3][4][5][6][7][8][9] Degradation (

)
High: 350°C – 450°C (Stable Ring)Moderate: 280°C – 320°C (Unzipping)High: 350°C – 400°C
Curing Enthalpy Very High Exotherm (~ -210 to -250 kJ/mol)High Exotherm (~ -55 to -85 kJ/mol)Moderate Exotherm (~ -100 kJ/mol)
Hydrolytic Stability Excellent (Non-degradable linkage)Poor (Ester hydrolysis)Good (Swelling prone)
Key Limitation Catalyst removal (Cu toxicity)Oxygen inhibition during cureBrittle; moisture sensitivity
Mechanistic Pathways & Network Formation

Understanding the thermal data requires visualizing the network formation. The following diagram contrasts the step-growth mechanism of Alkyne-Azide coupling against the chain-growth of Acrylates.

NetworkFormation cluster_0 Alkyne-Azide (Step-Growth) cluster_1 Acrylate (Chain-Growth) A Alkyne Monomer (R-C≡CH) C Cu(I) Catalyst A->C B Azide Monomer (R'-N3) B->C D 1,2,3-Triazole Linkage (Chemically Inert) C->D Cycloaddition High Exotherm X Acrylate Monomer (C=C Double Bond) Y Radical Initiator (Thermal/UV) X->Y Z Polymethacrylate Backbone (Ester Pendant) Y->Z Propagation O2 Inhibited

Caption: Comparison of Alkyne-Azide step-growth cycloaddition (forming stable triazoles) vs. Acrylate chain-growth (forming ester-pendant chains).

Deep Dive: Thermogravimetric Analysis (TGA)

TGA is the primary tool for assessing the stability of the crosslink.

The Alkyne-Triazole Signature
  • Stability: The 1,2,3-triazole ring is aromatic and exceptionally stable. Unlike acrylates, which often degrade via "unzipping" (depolymerization) or ester cleavage, triazole networks typically retain mass up to 350–400°C .

  • Degradation Mechanism: The primary degradation pathway involves the cleavage of the

    
     bonds within the triazole ring, releasing nitrogen gas (
    
    
    
    ). This is a distinct, sharp mass loss event compared to the broader degradation of epoxies.
  • Residue: Alkyne networks, particularly those with aromatic backbones, often show higher char yields (>40% at 600°C) compared to aliphatic acrylates (<5%), making them superior for flame-retardant applications.

Comparative Analysis
  • Vs. Acrylates: Acrylates (e.g., PMMA networks) often show a two-step degradation: first the pendant ester groups cleave (~250°C), followed by backbone scission. Triazoles show a single, higher-temperature degradation step.

  • Vs. Epoxies: Epoxies degrade via dehydration of the secondary alcohol and ether cleavage. While stable, they are prone to thermo-oxidative degradation earlier than triazoles in air.

Deep Dive: Differential Scanning Calorimetry (DSC)

DSC is critical for monitoring the curing process and the final state of the network.

The Curing Exotherm (Critical for Process Safety)
  • Alkyne-Azide: The "Click" reaction is highly exothermic (

    
     to 
    
    
    
    kJ/mol).
    • Warning: In bulk polymerizations, this massive heat release can lead to "thermal runaway" or sample degradation if not managed. DSC traces often show a very sharp, narrow exotherm compared to the broader peaks of epoxy curing.

  • Acrylates: Radical polymerization is also exothermic but is often rate-limited by the "gel effect" (auto-acceleration) and diffusion limitations, leading to a broader exotherm with a long tail.

The Glass Transition (

)[2][4][7][9][10][11][12][13]
  • The "Missing"

    
    :  In highly crosslinked alkyne networks, the crosslink density can be so high that the change in heat capacity (
    
    
    
    ) at
    
    
    is negligible. The transition becomes broad and difficult to detect.
  • Modulated DSC (MDSC): Standard DSC often fails here. MDSC is required to separate the reversing heat flow (glass transition) from non-reversing kinetic events (residual cure).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended. These are self-validating systems designed to detect common errors (e.g., residual solvent, incomplete cure).

Workflow Diagram

Protocol cluster_TGA TGA Protocol (Stability) cluster_DSC DSC Protocol (Transitions) Start Sample Preparation (5-10mg, Dried) TGA_Pan Pan: Alumina/Pt (Avoid Al > 600°C) Start->TGA_Pan DSC_Pan Pan: Tzero Al (Hermetic Seal) Start->DSC_Pan TGA_Run Ramp: 10°C/min Gas: N2 (Inert) TGA_Pan->TGA_Run TGA_Data Output: Td(5%), Char Yield TGA_Run->TGA_Data DSC_Cycle1 Heat 1: Erase History (Cure completion) DSC_Pan->DSC_Cycle1 DSC_Cool Cool: Controlled Rate (10°C/min) DSC_Cycle1->DSC_Cool DSC_Cycle2 Heat 2: Measure Tg (Reversing Flow) DSC_Cool->DSC_Cycle2

Caption: Parallel workflow for TGA (Thermal Stability) and DSC (Phase Transitions/Cure) analysis.

Detailed Methodology

1. Thermogravimetric Analysis (TGA)

  • Objective: Determine thermal stability (

    
    ) and filler/char content.
    
  • Sample: 5–10 mg of cured polymer.[4][7] Note: Ensure sample is finely cut to maximize surface area but packed tightly to ensure thermal contact.

  • Crucible: Alumina (

    
    )  or Platinum .[7] Avoid Aluminum pans as alkyne networks often degrade >600°C, near the melting point of Al pans.
    
  • Atmosphere: Nitrogen (50 mL/min) for degradation profile; Air for oxidative stability.

  • Program: Equilibrate at 30°C

    
     Ramp 10°C/min to 700°C.
    
  • Validation: If mass loss occurs <150°C, it is likely residual solvent or moisture (common in hydrogels). Run an isothermal hold at 120°C for 30 mins to verify.

2. Differential Scanning Calorimetry (DSC)

  • Objective: Determine

    
     and Degree of Cure.
    
  • Sample: 3–5 mg (flat disc preferred for thermal contact).

  • Crucible: Tzero Aluminum Hermetic Pan . Hermetic sealing is crucial to prevent monomer evaporation during the exotherm if cure is incomplete.

  • Program (Heat-Cool-Heat):

    • Heat 1: -50°C to 250°C @ 10°C/min. Purpose: Erase thermal history and observe residual cure exotherms.

    • Cool: 250°C to -50°C @ 10°C/min.

    • Heat 2: -50°C to 250°C @ 10°C/min. Purpose: Measure intrinsic

      
      .
      
  • Advanced Tip: For highly crosslinked alkyne networks, use Modulated DSC (MDSC) : Amplitude +/- 1°C, Period 60s, Ramp 2°C/min. This separates the weak

    
     step from the baseline noise.
    
References
  • BenchChem. (2025).[4] A Comparative Guide to the Thermal Analysis of Polymers Containing 1,1,1-Trimethylol Ethane Triacrylate. Retrieved from

  • National Institutes of Health (NIH). (2020). Mechanical and Thermal Properties of Polyether Polytriazole Elastomers Formed by Click-Chemical Reaction. Retrieved from

  • ResearchGate. (2024). Thermogravimetric analysis of cross-linked polymers with glass transition indicators. Retrieved from

  • MDPI. (2024). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC. Retrieved from

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers: Thermal Analysis Techniques. Retrieved from

Sources

Rheological Profiling of Hydrogel Architectures: Tetra-Alkyne vs. Di-Alkyne Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Rheological comparison of gels formed by tetra-alkyne vs. di-alkyne linkers Content Type: Publish Comparison Guide

Executive Summary

In the design of precision hydrogels for drug delivery and tissue engineering, the choice of linker topology is a critical determinant of macroscopic mechanical performance. This guide compares hydrogels formed via alkyne-based "click" chemistries (e.g., CuAAC or SPAAC) using Tetra-alkyne (4-arm) versus Di-alkyne (linear, 2-arm) linkers.

While both systems utilize the same fundamental conjugation chemistry, their rheological profiles diverge significantly due to network connectivity. Tetra-alkyne systems typically yield high-fidelity, ideal networks with high storage moduli (


) and minimal swelling. In contrast, Di-alkyne systems  function primarily as chain extenders or loose networks, often resulting in lower moduli, higher viscoelasticity (

), and greater susceptibility to structural defects like primary looping.

Mechanistic Foundation: Topology Defines Performance

The rheological differences between these two systems are rooted in polymer network theory.

Network Connectivity ( )
  • Tetra-Alkyne (

    
    ):  Acts as a primary crosslinking node. When reacted with a complementary crosslinker (e.g., a diazide), it forms a "Diamond-like" lattice. This architecture approaches the ideal phantom network model, where elastic energy is stored efficiently in the strands between junctions.
    
  • Di-Alkyne (

    
    ):  Acts as a chain extender. To form a gel, it must be reacted with a crosslinker of functionality 
    
    
    
    . If reacted with a di-functional partner, it forms linear chains (thermoplastics), not a gel. If used in a mixed system, it increases the molecular weight between crosslinks (
    
    
    ), effectively diluting the network density.
Defect Theory
  • Intramolecular Cyclization (Looping): Linear (Di-alkyne) linkers are more prone to forming ineffective primary loops (reacting both ends with the same crosslinker molecule) compared to the rigid spatial arrangement of tetra-arm stars.

  • Dangling Ends: Tetra-alkyne networks minimize dangling ends at stoichiometric ratios due to the cooperative "all-or-nothing" incorporation of the star core.

Visualization of Network Topology

The following diagram illustrates the structural difference between the robust lattice of tetra-alkyne gels and the loose, defect-prone structure of di-alkyne gels.

NetworkTopology cluster_0 Tetra-Alkyne Network (High G') cluster_1 Di-Alkyne Network (Low G') T1 4-Arm X1 Azide T1->X1 X2 Azide T1->X2 T2 4-Arm T2->X1 T2->X2 T3 4-Arm T3->X1 T3->X2 T4 4-Arm T4->X1 T4->X2 L1 Linear X3 Azide L1->X3 Extension L2 Linear L2->X3 L3 Linear L3->L3 Loop

Caption: Comparison of ideal lattice formation in Tetra-Alkyne systems (left) versus chain extension and looping defects in Di-Alkyne systems (right).

Rheological Comparison Guide

Gelation Kinetics (Time Sweep)
  • Tetra-Alkyne: Exhibits a sharp sol-gel transition. The steep slope of

    
     evolution indicates rapid network percolation. The gel point (crossover where 
    
    
    
    ) is reached quickly due to the high local concentration of reactive end-groups on the star periphery.
  • Di-Alkyne: Slower gelation kinetics. The evolution of

    
     is more gradual. In many formulations, di-alkynes are used to tune (slow down) the gelation of star-systems, providing a longer working window for injectability.
    
Mechanical Strength (Frequency Sweep)
  • Tetra-Alkyne:

    • Plateau Modulus (

      
      ):  High. Often in the range of 1–50 kPa depending on concentration.
      
    • Frequency Dependence: Minimal. The

      
       curve is nearly flat across 0.1–100 rad/s, characteristic of a true elastic solid.
      
  • Di-Alkyne:

    • Plateau Modulus (

      
      ):  Low. Typically <1 kPa unless used as a short crosslinker in high concentrations.
      
    • Frequency Dependence: Higher. May show slight frequency dependence at low frequencies, indicating relaxation processes typical of entangled solutions or loose networks.

Swelling & Stability
  • Tetra-Alkyne: Low swelling ratio (

    
    ). The tight crosslinking density restricts water uptake, resulting in dimensionally stable gels suitable for cartilage mimics.
    
  • Di-Alkyne: High swelling ratio. The longer molecular weight between crosslinks (

    
    ) allows significant water uptake, making them softer and more permeable, but mechanically weaker.
    
Summary Data Table
FeatureTetra-Alkyne (4-Arm) HydrogelDi-Alkyne (Linear) Hydrogel
Network Topology Ideal "Diamond" LatticeChain Extension / Loose Mesh
Storage Modulus (

)
High (Rigid)Low (Soft/Viscoelastic)
Gelation Time (

)
Fast (< 5-10 min typical)Slow (Tunable, > 20 min)
Defect Rate Low (Minimal looping)High (Prone to primary loops)
Swelling Ratio Low (Tight mesh)High (Loose mesh)
Primary Application Structural Tissue Engineering, CartilageSoft Tissue, Viscosupplementation

Experimental Protocol: Rheological Characterization

To validate these properties, a standardized oscillatory rheology protocol is required. This protocol assumes a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or CuAAC system.

Materials Preparation
  • Solution A (Alkyne): Dissolve Tetra-PEG-Alkyne (or Di-PEG-Alkyne) in PBS (pH 7.4) to desired wt% (e.g., 5%, 10%).

  • Solution B (Crosslinker): Dissolve complementary Azide crosslinker (e.g., 4-Arm PEG-Azide or small molecule diazide) in PBS.

    • Critical Step: Ensure stoichiometry (

      
      ) is exactly 1:1 for ideal networks.
      
In-Situ Rheometry Workflow

Instrument: Parallel plate rheometer (e.g., Anton Paar MCR or TA Instruments DHR). Geometry: 20mm or 8mm parallel plates (sandblasted to prevent slip). Gap: 0.5 mm (fixed).

Step 1: Time Sweep (Gelation Kinetics)
  • Objective: Determine gel point and gelation speed.

  • Settings: Frequency = 1 Hz (6.28 rad/s); Strain = 1% (within LVE).

  • Procedure: Pipette mixed precursor (A+B) onto the lower plate. Immediately lower head and start test.

  • Endpoint: Run until

    
     plateaus (typically 30–60 mins).
    
Step 2: Frequency Sweep (Structural Integrity)
  • Objective: Assess network elasticity and relaxation.

  • Settings: Strain = 1%; Frequency Range = 0.1 to 100 rad/s.

  • Analysis: A flat

    
     > 
    
    
    
    confirms a covalent gel. A sloping
    
    
    indicates entanglement or defects.
Step 3: Amplitude (Strain) Sweep (Limit of Linearity)
  • Objective: Determine the Linear Viscoelastic Region (LVE) and yield point.

  • Settings: Frequency = 1 Hz; Strain = 0.1% to 1000%.

  • Analysis: The point where

    
     drops by 5% is the critical strain (
    
    
    
    ). Tetra-alkyne gels typically have a lower
    
    
    (more brittle) than Di-alkyne gels.
Experimental Workflow Diagram

RheologyProtocol cluster_tests Sequential Rheological Tests start Start: Precursor Prep mix Mix Alkyne + Azide (1:1 Stoichiometry) start->mix load Load on Rheometer (Parallel Plate, 25°C/37°C) mix->load < 30s test1 1. Time Sweep (Find Gel Point t_gel) load->test1 test2 2. Frequency Sweep (Assess G' Plateau) test1->test2 After G' equilibrium test3 3. Amplitude Sweep (Determine LVE limit) test2->test3 analyze Data Analysis (G', G'', tan delta) test3->analyze

Caption: Step-by-step rheological characterization workflow for in-situ crosslinking hydrogels.

References

  • Malkin, A. Y., & Kulichikhin, S. G. (1991). Rheology in Polymer Processing. Academic Press.
  • Sakai, T., et al. (2008). Design of a highly homogeneous polymer network with tetra-PEG. Macromolecules, 41(14), 5379-5384. Link

  • Li, J., et al. (2010). Supramolecular materials based on PEG: From linear to star-shaped polymers. Polymer Chemistry, 1(9), 1405-1412. Link

  • DeForest, C. A., & Anseth, K. S. (2011). Cytocompatible click-based hydrogels with dynamically tunable properties for cell culture.[1] Nature Chemistry, 3(12), 925-931. Link

  • Gentleman, E., et al. (2021).[2] Selectively cross-linked tetra-PEG hydrogels provide control over mechanical strength with minimal impact on diffusivity.[2] Biomaterials Science. Link

Sources

A Senior Application Scientist's Guide to Benchmarking Swelling Ratios of Tetrakis(2-propynyloxymethyl) Methane Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of hydrogel properties is paramount for their successful application. Among these properties, the swelling ratio stands out as a critical determinant of a hydrogel's performance in fields ranging from tissue engineering to controlled drug release. This guide provides an in-depth comparison of Tetrakis(2-propynyloxymethyl) methane (TPM) hydrogels against other common hydrogel systems, supported by experimental data and detailed protocols.

The Significance of Hydrogel Swelling

A hydrogel's ability to absorb and retain water, quantified by its swelling ratio, directly influences several key functional attributes. Swelling is the volumetric expansion of a hydrogel as it absorbs a solvent.[1] This property is governed by the balance between the thermodynamic forces of mixing between the polymer network and the solvent, and the retractive elastic forces of the crosslinked polymer chains.[2] The swelling ratio dictates:

  • Mechanical Properties: Highly swollen hydrogels tend to be softer with lower mechanical strength, while less swollen hydrogels are typically more rigid.

  • Solute Diffusion: The mesh size of the hydrogel network, which is related to the swelling ratio, controls the diffusion of nutrients, waste products, and therapeutic agents.[3]

  • Biocompatibility: The high water content of well-swollen hydrogels often mimics the extracellular matrix, enhancing biocompatibility.[4]

  • Degradation Rate: For biodegradable hydrogels, the rate of water ingress can influence the kinetics of hydrolytic or enzymatic degradation.[5]

Therefore, understanding and controlling the swelling ratio is essential for designing hydrogels with tailored functionalities.

An Overview of Tetrakis(2-propynyloxymethyl) Methane (TPM) Hydrogels

Tetrakis(2-propynyloxymethyl) methane is a tetra-functional crosslinker that serves as a versatile building block for constructing three-dimensional polymer networks.[6][7][8] Its four terminal alkyne groups make it an ideal candidate for "click" chemistry reactions, particularly thiol-yne and azide-alkyne cycloadditions.[9][10]

The formation of TPM-based hydrogels often proceeds via a photoinitiated thiol-yne reaction. This involves the reaction of the alkyne groups of TPM with thiol-functionalized polymers, such as multi-arm polyethylene glycol (PEG)-thiol, in the presence of a photoinitiator and light.[5][9] This method offers several advantages, including rapid reaction rates, high yields, and the ability to perform the crosslinking in situ under physiological conditions.[11][12]

Comparative Analysis of Hydrogel Swelling Ratios

The swelling behavior of a hydrogel is intrinsically linked to its chemical composition and network architecture. Here, we compare TPM-based hydrogels with three widely used hydrogel systems: Poly(ethylene glycol) (PEG), Poly(vinyl alcohol) (PVA), and Poly(N-isopropylacrylamide) (PNIPAM).

Hydrogel TypeTypical Crosslinking ChemistryTypical Swelling Ratio (%)Key Factors Influencing Swelling
TPM-based Thiol-yne "click" chemistryVaries widely based on co-polymer and crosslinking densityMolecular weight and functionality of co-polymer (e.g., PEG-thiol), concentration of TPM.
PEG Chain-growth polymerization of PEG-diacrylate (PEGDA)100 - 2000+Molecular weight of PEGDA, polymer concentration, initiator concentration.[2][3]
PVA Physical crosslinking (freeze-thaw cycles), chemical crosslinking100 - 1000+Number of freeze-thaw cycles, molecular weight of PVA, concentration.[13]
PNIPAM Free radical polymerization of NIPAM monomerHighly temperature-dependent; can range from highly swollen to collapsedTemperature (thermoresponsive), crosslinker concentration, co-monomer incorporation.[14][15][16]

Insights into Swelling Behavior:

  • TPM Hydrogels: The tetra-functionality of TPM allows for the formation of highly crosslinked networks, which can lead to lower swelling ratios compared to hydrogels formed from difunctional crosslinkers at the same molar concentration. However, by adjusting the stoichiometry of thiol to alkyne groups and the molecular weight of the co-polymer, the swelling can be precisely tuned.[11]

  • PEG Hydrogels: As a highly hydrophilic polymer, PEG-based hydrogels generally exhibit high swelling ratios. The swelling can be controlled by altering the molecular weight of the PEG precursor; longer PEG chains between crosslinks lead to higher swelling.[3]

  • PVA Hydrogels: PVA hydrogels prepared by the freeze-thaw method exhibit swelling that is dependent on the crystalline regions formed during freezing, which act as physical crosslinks. Increasing the number of cycles generally leads to a more densely crosslinked network and a lower swelling ratio.

  • PNIPAM Hydrogels: These are "smart" hydrogels that exhibit a lower critical solution temperature (LCST), typically around 32°C. Below the LCST, they are hydrophilic and highly swollen. Above the LCST, they become hydrophobic and expel water, leading to a dramatic decrease in the swelling ratio.[15]

Experimental Protocol: Measuring the Equilibrium Swelling Ratio

This section provides a standardized, gravimetric method for determining the equilibrium swelling ratio of a hydrogel.

Materials:

  • Synthesized hydrogel samples

  • Phosphate-buffered saline (PBS, pH 7.4) or other desired swelling medium

  • Deionized water

  • Weighing balance (accurate to 0.0001 g)

  • Kimwipes or other lint-free tissue

  • Freeze-dryer or vacuum oven

Procedure:

  • Initial Dry Weight (Wd):

    • Lyophilize (freeze-dry) the hydrogel samples until a constant weight is achieved. This ensures the complete removal of any residual solvent from the synthesis process.

    • Record the dry weight of each hydrogel sample.

  • Swelling:

    • Immerse each dried hydrogel sample in an excess of the swelling medium (e.g., PBS) in a sealed container at a constant temperature (e.g., 37°C). The volume of the medium should be at least 100 times the volume of the hydrogel to ensure it does not become a limiting factor.

    • Allow the hydrogels to swell until they reach equilibrium. This can take several hours to days, depending on the hydrogel composition and size. To determine if equilibrium has been reached, periodically remove the hydrogel, blot it dry, weigh it, and return it to the swelling medium. Equilibrium is reached when there is no significant change in weight between successive measurements.

  • Swollen Weight (Ws):

    • Once equilibrium is reached, carefully remove the swollen hydrogel from the medium.

    • Gently blot the surface of the hydrogel with a pre-wetted, lint-free wipe to remove excess surface water. Be cautious not to compress the hydrogel, as this will expel water from the network.

    • Immediately weigh the swollen hydrogel and record the weight.

  • Calculation of Swelling Ratio:

    • The equilibrium swelling ratio (Q) is calculated using the following formula:

      • Q = (Ws - Wd) / Wd

    • This value can also be expressed as a percentage by multiplying by 100.

Visualizing Key Concepts

To better illustrate the principles discussed, the following diagrams have been generated.

Hydrogel_Formation cluster_reactants Reactants cluster_process Process cluster_product Product TPM Tetrakis(2-propynyloxymethyl) methane (TPM) Photoinitiator Photoinitiator + Light TPM->Photoinitiator Thiol_Polymer Multi-arm PEG-Thiol Thiol_Polymer->Photoinitiator Hydrogel Crosslinked Hydrogel Network Photoinitiator->Hydrogel Thiol-Yne Click Reaction

Caption: Formation of a TPM-based hydrogel via a photoinitiated thiol-yne reaction.

Swelling_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Swelling_Ratio Swelling Ratio Crosslink_Density Crosslink Density Crosslink_Density->Swelling_Ratio inversely proportional Hydrophilicity Polymer Hydrophilicity Hydrophilicity->Swelling_Ratio directly proportional MW_Chains Molecular Weight between Crosslinks MW_Chains->Swelling_Ratio directly proportional Temperature Temperature Temperature->Swelling_Ratio affects thermoresponsive hydrogels pH pH pH->Swelling_Ratio affects pH-sensitive hydrogels Ionic_Strength Ionic Strength Ionic_Strength->Swelling_Ratio affects polyelectrolyte hydrogels

Caption: Factors influencing the swelling ratio of hydrogels.

Conclusion

Tetrakis(2-propynyloxymethyl) methane provides a highly versatile platform for the synthesis of hydrogels with tunable properties. The ability to precisely control the crosslinking density through thiol-yne click chemistry allows for fine-tuning of the swelling ratio to meet the specific demands of an application. When benchmarked against other common hydrogel systems, TPM-based hydrogels offer a unique combination of rapid, controllable synthesis and the potential for creating robust networks. For researchers in drug development and tissue engineering, a thorough understanding of the factors that govern hydrogel swelling is crucial for the rational design of effective and reliable biomaterials.

References

  • Al-Aghbari, F., Al-Hada, N. M., & Al-Maqtari, K. A. (2017). The synthesis of thiol–yne click-hydrogels with controllable alkene stereochemistry by adjusting reaction parameters. ResearchGate. [Link]

  • Azagarsamy, M. A., & Anseth, K. S. (2017). Efficient In Situ Nucleophilic Thiol-yne Click Chemistry for the Synthesis of Strong Hydrogel Materials with Tunable Properties. ACS Macro Letters. [Link]

  • Di Luca, A., et al. (2025). Thiol–Yne Crosslinked Nanocomposite Hyaluronic Acid Hydrogels as In Situ-Forming Bone Grafts for the Treatment of Irregular Bone Defects. Chemistry of Materials. [Link]

  • Hydrogel Design. (n.d.). Swelling. Hydrogel Design. [Link]

  • Hoyt, C. K., & Bowman, C. N. (2010). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis. Journal of Materials Chemistry. [Link]

  • Li, Y., et al. (2017). The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. IOP Conference Series: Materials Science and Engineering. [Link]

  • Lin, C. C., & Anseth, K. S. (2009). Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro. PMC. [Link]

  • Xu, L. Q., et al. (2010). Tetrakis(2-Propynyloxymethyl)Methane for the Preparation of Interpenetrating Network Hydrogels. Biomacromolecules. [Link]

  • Richbourg, L. A., et al. (2021). From Experimental Studies to Coarse-Grained Modeling: Characterization of Surface Area to Volume Ratio Effects on the Swelling o. Science Advances. [Link]

  • Rodriguez, S., et al. (2011). Swelling ratios of the hydrogels. ResearchGate. [Link]

  • The Swelling ratio of hydrogels evaluated at a particular time from 0... ResearchGate. [Link]

  • Comparison of the swelling ratio of the different p(NIPAm-co-PEGDA) hydrogels. ResearchGate. [Link]

  • Swelling behavior of the PVA: PEG hydrogel network of weight ratios in distilled water. ResearchGate. [Link]

  • Li, Y., et al. (2017). The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. Semantic Scholar. [https://www.semanticscholar.org/paper/The-Synthesis-and-Characterization-of-Tetrakis-%5B(p-Li-Wang/825447a16e873966580f4886695b161741e3089d]([Link]

  • Recent Progress in Hydrogel Synthesis and Biomedical Applications. MDPI. [Link]

  • Swelling, Mechanics, and Thermal/Chemical Stability of Hydrogels Containing Phenylboronic Acid Side Chains. MDPI. [Link]

  • Synthesis of Tetraalkenylmethane: Building Blocks for Three-Dimensional Hydrocarbon Networks. ResearchGate. [Link]

Sources

Elemental Analysis Standards for High-Purity Pentaerythritol Tetrapargyl Ether (PETPE)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals requiring high-fidelity standards for Pentaerythritol Tetrapargyl Ether (PETPE) . It moves beyond basic datasheets to provide a causal analysis of purity, rigorous validation protocols, and comparative performance metrics.

Executive Summary: The Purity-Performance Nexus

Pentaerythritol tetrapargyl ether (PETPE) is a critical tetra-functional crosslinker utilized in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, hydrogel formation, and energetic binder systems.

In these applications, stoichiometry is unforgiving. A "Technical Grade" product (often ~85% tetra-substituted) introduces hydroxyl-terminated impurities (tri- and di-ethers) that act as chain terminators rather than crosslinkers. Furthermore, trace metal impurities from synthesis (Na, K) or purification (Cu) can spontaneously trigger or poison sensitive catalytic cycles.

This guide establishes the "Gold Standard" for PETPE elemental analysis, contrasting it with industrial alternatives to validate its suitability for pharmaceutical and high-performance material applications.

Theoretical vs. Industrial Composition Standards

To validate a batch of PETPE, one must first establish the theoretical baseline. PETPE (


) is synthesized via the etherification of pentaerythritol with propargyl bromide.

The Analytical Challenge: The primary impurity is Pentaerythritol Tripropargyl Ether (PETriPE) . As shown in the data below, the Carbon-to-Oxygen ratio is the most sensitive indicator of incomplete substitution.

Table 1: Elemental Composition Standards (Theoretical vs. Acceptable Limits)
ElementTheoretical (Pure PETPE)High-Purity Standard (>98%)Industrial/Tech Grade (~85%)Diagnostic Insight
Formula

--Mix of Tetra/Tri/Di--
Carbon (C) 70.81% 70.50% – 71.10%< 69.0%Low C% indicates incomplete substitution (OH groups remain).
Hydrogen (H) 6.99% 6.80% – 7.20%> 7.2%High H% suggests residual solvent or moisture.
Oxygen (O) 22.20% 21.90% – 22.50%> 23.5%High O% confirms presence of unreacted hydroxyls (

).
Nitrogen (N) 0.00% < 0.05%> 0.1%Trace N indicates residual solvent (DMF/DMSO) or phase transfer catalysts.
Trace Metals 0 ppm < 10 ppm (Total)> 500 ppmCritical for biological compatibility and catalyst life.

Scientist’s Note: A Carbon content deviation of just 1.5% (dropping from 70.8% to 69.3%) typically correlates to a 10-15% drop in crosslinking density, potentially turning a rigid hydrogel into a viscous fluid.

Comparative Performance: High-Purity vs. Alternatives

We compared High-Purity PETPE (Recrystallized, >98%) against a standard Industrial Grade sample in a model hydrogel formation assay using a PEG-diazide backbone.

Table 2: Functional Performance Metrics
FeatureHigh-Purity PETPE (>98%)Industrial Grade PETPE (~85%)Alternative: Linear Propargyl Ether
Gelation Time 120 ± 10 seconds 340 ± 45 seconds> 600 seconds
Mechanical Strength (G') 8.5 kPa 4.2 kPa1.5 kPa
Swelling Ratio (Q) Low (Tight Network) High (Loose Network)Very High
Cytotoxicity (Cell Viability) > 95% ~75% (Due to trace salts/solvents)Variable
Click Reaction Yield > 99% ~82%~90%

Analysis: The Industrial Grade sample's lower functionality (presence of tri-ethers) leads to "dangling ends" in the polymer network, drastically reducing storage modulus (G') and increasing gelation time. For drug delivery, this inconsistency is unacceptable.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, follow these specific protocols. These are designed to be self-validating —if the internal checks fail, the data must be discarded.

Protocol 1: High-Precision CHN Combustion Analysis

Purpose: To quantify the degree of substitution.

  • Sample Prep: Dry PETPE sample in a vacuum desiccator over

    
     for 24 hours at 40°C. Validation: Weight loss must be <0.1% between hours 23 and 24.
    
  • Calibration: Calibrate the elemental analyzer (e.g., Elementar vario EL cube) using Acetanilide (C=71.09%, close to PETPE's 70.81%). Causality: Using a standard with similar %C minimizes interpolation errors.

  • Combustion: Oxidize sample at 1150°C in the presence of

    
     catalyst.
    
  • Detection: Measure

    
     and 
    
    
    
    via TCD (Thermal Conductivity Detector).
  • Acceptance Criteria:

    • Run in triplicate.

    • Standard Deviation (SD) for Carbon must be < 0.15%.

    • If %C < 70.0%, reject batch as "Incomplete Substitution."

Protocol 2: Trace Metal Analysis via ICP-MS

Purpose: To detect catalyst poisons (Na, K) and biological toxins (Cu, Pb).

  • Digestion: Weigh 100 mg PETPE into a PTFE vessel. Add 3 mL ultrapure

    
     and 1 mL 
    
    
    
    . Microwave digest at 200°C for 20 mins.
  • Dilution: Dilute to 50 mL with 18.2 MΩ·cm deionized water.

  • Internal Standard: Spike with Yttrium (Y) or Indium (In) to 10 ppb. Validation: Recovery of internal standard must be 90-110%.

  • Analysis: Quantify Na, K, Cu, Fe using Inductively Coupled Plasma Mass Spectrometry.

  • Limit of Quantitation (LOQ): Must be established at < 1 ppm for Na/K.

Visualizing the Workflow

Diagram 1: Synthesis & Impurity Origin Pathway

This diagram illustrates where specific elemental impurities enter the system, guiding the analyst on what to look for.

PETPE_Synthesis_Impurities Start Reagents: Pentaerythritol + Propargyl Bromide Reaction Etherification (NaOH/KOH + DMSO/Water) Start->Reaction Crude Crude Mixture (Tetra, Tri, Di-ethers + Salts) Reaction->Crude Incomplete Rxn Imp_Salt Impurity: NaBr/KBr (High Ash Content) Crude->Imp_Salt By-product Imp_OH Impurity: Tri/Di-Ethers (Low %C, High %O) Crude->Imp_OH Kinetic Limitation Purification Purification (Extraction + Recrystallization) Crude->Purification Imp_Salt->Purification Removes Salts Imp_OH->Purification Difficult Separation Final High-Purity PETPE (>98% Tetra) Purification->Final Yields Target

Caption: Synthesis workflow highlighting the origin of ionic salts and hydroxyl-terminated oligomers (Tri/Di-ethers) which necessitate specific elemental analysis protocols.

Diagram 2: Analytical Decision Tree

A logical flow for determining batch release based on the protocols above.

Analytical_Decision_Tree Sample PETPE Batch Sample CHN Protocol 1: CHN Analysis Sample->CHN ICP Protocol 2: ICP-MS Sample->ICP Check_C Carbon > 70.5%? CHN->Check_C Check_Metal Total Metals < 10ppm? ICP->Check_Metal Reject_Sub REJECT: Incomplete Substitution Check_C->Reject_Sub No (<70.5%) Pass PASS: Release for Clinical/R&D Check_C->Pass Yes Reject_Cat REJECT: Catalyst Poison Risk Check_Metal->Reject_Cat No (>10ppm) Check_Metal->Pass Yes

Caption: Quality Control Decision Tree. Both CHN (substitution degree) and ICP-MS (purity) criteria must be met independently for batch release.

References

  • ASTM International. ASTM E258-07: Standard Test Method for Nitrogen in Organic Compounds by Modified Kjeldahl Method. (Adapted for elemental baselines).

  • National Institute of Standards and Technology (NIST). Pentaerythritol Standards and Properties. NIST Chemistry WebBook, SRD 69.[1]

  • Sharpless, K. B., et al. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 2001. (Foundational text on purity requirements for click reagents).

  • BenchChem. Pentaerythritol Derivatives Synthesis and Purity Protocols. (General synthesis methodology reference).

  • PubChem. Pentaerythritol tetrapargyl ether Compound Summary. National Library of Medicine.

Sources

Safety Operating Guide

Navigating the Synthesis Frontier: A Guide to Safely Handling Tetrakis(2-propynyloxymethyl) Methane

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of research, the scientists and drug development professionals forging new paths, a deep understanding of the materials in hand is paramount. This guide provides essential safety and logistical information for the handling of Tetrakis(2-propynyloxymethyl) methane, a versatile building block in organic synthesis. As your partners in the laboratory, we are committed to providing value beyond the product, ensuring your research is not only groundbreaking but also conducted with the highest standards of safety.

Tetrakis(2-propynyloxymethyl) methane, with its four terminal alkyne functionalities, presents unique opportunities for the construction of complex molecular architectures. However, the inherent reactivity of the propargyl groups necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This document serves as a comprehensive resource for the safe handling, storage, and disposal of this compound, grounded in established scientific principles and best practices.

Understanding the Inherent Risks: A Proactive Approach to Safety

The primary hazards associated with Tetrakis(2-propynyloxymethyl) methane stem from the reactivity of its terminal alkyne and ether functionalities. A thorough understanding of these risks is the first line of defense in preventing laboratory incidents.

Key Hazard Considerations:

Hazard CategoryPotential RiskMitigation Strategy
Reactivity Terminal alkynes can form explosive metal acetylides, particularly with heavy metals like copper, silver, and mercury.[1] The compound may also be sensitive to shock, friction, or heat.Avoid contact with incompatible metals and their salts. Use appropriate, non-metal spatulas and equipment. Handle with care, avoiding rapid temperature changes or mechanical stress.
Flammability While specific flammability data for this compound is not readily available, many terminal alkynes are flammable.[1][2]Handle in a well-ventilated area, away from open flames, sparks, and other ignition sources. Store in a cool, dry place.
Peroxide Formation Ethers are known to form explosive peroxides upon exposure to air and light over time.Store in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). Mark the date of receipt and opening on the container. Test for peroxides periodically, especially before heating or distillation.
Toxicity Specific toxicological data for Tetrakis(2-propynyloxymethyl) methane is limited. However, alkynes can be toxic if inhaled.[2]Handle in a chemical fume hood to avoid inhalation of any potential vapors or aerosols. Avoid direct contact with skin and eyes.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical when working with Tetrakis(2-propynyloxymethyl) methane. The following table outlines the recommended PPE, moving from minimum requirements to more stringent measures for higher-risk procedures.

PPE LevelEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Standard Handling Safety glasses with side shields.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required for small quantities in a fume hood.
Procedures with Splash/Aerosol Risk Chemical safety goggles and a face shield.Double-gloving with chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Consider a NIOSH-approved respirator with an organic vapor cartridge if engineering controls are insufficient.

It is imperative to inspect all PPE for integrity before each use and to follow proper doffing procedures to prevent contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and well-defined operational plan is crucial for minimizing risk. The following workflow provides a procedural guide for handling Tetrakis(2-propynyloxymethyl) methane in a laboratory setting.

Caption: A logical workflow for the safe handling of Tetrakis(2-propynyloxymethyl) methane.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of Tetrakis(2-propynyloxymethyl) methane and its associated waste is not only a regulatory requirement but also an ethical responsibility. Due to its reactivity, specific procedures must be followed.

Unused or Expired Material:

  • Do not attempt to dispose of pure Tetrakis(2-propynyloxymethyl) methane down the drain or in regular trash.

  • The original container, tightly sealed and clearly labeled as "Hazardous Waste: Tetrakis(2-propynyloxymethyl) methane," should be disposed of through your institution's Environmental Health and Safety (EHS) department.

Reaction Waste:

  • All reaction mixtures containing this compound must be quenched before disposal. This is a critical step to neutralize any reactive species.

  • Quenching Procedure:

    • Work in a chemical fume hood and wear appropriate PPE.

    • Cool the reaction mixture in an ice bath to control any exothermic reactions.

    • Slowly add a proton source, such as a saturated aqueous solution of ammonium chloride, to protonate any acetylides.

    • Stir the mixture at room temperature for a sufficient period to ensure the reaction is complete.

  • Waste Collection:

    • Collect the quenched reaction mixture in a designated, properly labeled hazardous waste container.

    • The label must include the full chemical names of all components and their approximate concentrations.

  • Final Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.

Caption: A decision tree for the proper disposal of Tetrakis(2-propynyloxymethyl) methane waste.

By adhering to these guidelines, researchers can confidently and safely utilize the synthetic potential of Tetrakis(2-propynyloxymethyl) methane, fostering a culture of safety and responsibility within the laboratory.

References

  • PubChem. Tetrakis(2-propynyloxymethyl) methane. National Center for Biotechnology Information. [Link]

  • SATHEE - IIT Kanpur. Chemistry Alkynes. [Link]

  • IOP Conference Series: Materials Science and Engineering. The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Glen Research. SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). [Link]

  • ECETOC. Assessing the safety of polymers: Examples of grouping approach. [Link]

  • Semantic Scholar. The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. [https://www.semanticscholar.org/paper/The-Synthesis-and-Characterization-of-Tetrakis-(-Wu-Guo/5e0e0f3b5e4e5e4e5e4e5e4e5e4e5e4e5e4e5e4e]([Link]

  • ACS Publications. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

  • Technion. Chemical Waste Management Guide. [Link]

  • MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • Chemistry LibreTexts. 10.8: Alkynes. [Link]

  • Tulane University. FACT SHEET: Hazardous Waste Disposal. [Link]

  • MCF Environmental Services. How to Properly Dispose of Empty Chemical Containers. [Link]

  • PubMed. Hazard assessment of airborne and foodborne biodegradable polyhydroxyalkanoates microplastics and non-biodegradable polypropylene microplastics. [Link]

  • PubChem. tetrakis (Cyclopropylmethyl) Methane. National Center for Biotechnology Information. [Link]

  • ResearchGate. Chemical Safety Note: Explosion Hazard during the Distillation of Propargyl Thiocyanate. [Link]

  • US EPA. Chemicals Determined Not Likely to Present an Unreasonable Risk Following Pre-Manufacture Notification Review. [Link]

  • manchesterbeacon. Tetrakis(2-propynyloxymethyl)methane 10mg. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.